3-Methylbutyl pentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLAMKHIFZBBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174484 | |
| Record name | 3-Methylbutyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 to 186.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2050-09-1 | |
| Record name | Isoamyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2050-09-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbutyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQJ459H95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylbutyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methylbutyl pentanoate, also known as isopentyl pentanoate or isoamyl valerate. It covers its chemical structure, properties, synthesis, and relevance in various scientific fields.
Chemical Identity and Structure
This compound is an organic compound classified as a fatty acid ester.[1][2][3] It is formed from the esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid).[1] This ester is recognized for its characteristic fruity aroma.[1]
Molecular and Structural Formula
The molecular formula of this compound is C₁₀H₂₀O₂.[1][2] Its structure consists of a pentanoate group (a five-carbon straight chain with a carboxyl group) bonded to a 3-methylbutyl group (a four-carbon chain with a methyl group on the third carbon) through an ester linkage.
The canonical SMILES representation of the molecule is CCCCC(=O)OCCC(C)C.[1][2]
Caption: Structural formula of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 172.26 g/mol | [1][4] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][5] |
| CAS Number | 2050-09-1 | [1] |
| IUPAC Name | This compound | [1][2] |
| Density | 0.862 g/mL at 20 °C | [6] |
| Boiling Point | 188 °C | [6] |
| Synonyms | Isopentyl pentanoate, Isoamyl valerate, Valeric acid, 3-methylbutyl ester | [3] |
Synthesis of this compound
The most common method for synthesizing this compound is through Fischer-Speier esterification.[1][7]
Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between a carboxylic acid (pentanoic acid) and an alcohol (3-methylbutanol).[1] A strong acid, such as sulfuric acid, is typically used as the catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants is often used.[8]
Caption: General workflow for Fischer-Speier esterification.
Experimental Protocol: Generalized Fischer Esterification
The following is a generalized protocol for the synthesis of an ester like this compound, adapted from a standard Fischer esterification procedure.[8]
-
Reactant Mixing : In a round-bottom flask, combine 3-methylbutanol and a molar excess of pentanoic acid.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux : Add boiling chips and assemble a reflux condenser. Heat the mixture to reflux for a specified period to allow the reaction to proceed towards completion.
-
Work-up : After cooling, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the excess acid, and finally with brine to remove residual water.
-
Drying and Purification : The organic layer is dried over an anhydrous salt (e.g., anhydrous sodium sulfate). The final product is then purified by distillation.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques. Data for this compound are available in public databases.
-
Mass Spectrometry (Electron Ionization) : Mass spectral data is available through the NIST Chemistry WebBook.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectra for pentanoic acid, 3-methylbutyl ester are available.[9]
-
Infrared (IR) Spectroscopy : IR spectral data has also been documented.[3]
Applications in Research and Industry
Due to its characteristic fruity aroma, this compound has several applications:
-
Flavoring Agent : It is used as a flavoring agent in food products.[1]
-
Fragrance Component : It is utilized in the fragrance industry for perfumes and other scented products.[1]
-
Solvent : Its chemical properties also allow it to be used as a solvent in certain industrial applications.[1]
In scientific research, fatty acid esters like this compound are studied for their biological roles, particularly in food science and for potential applications in material science, such as in the development of biofuels.[1]
Biological Significance
This compound is a naturally occurring compound found in some fruits and contributes to their aroma profile.[1] It has also been identified as a floral compound in various rose species.[10]
Biosynthesis Pathway
In plants, the biosynthesis of branched-chain esters like this compound can occur via pathways such as the citramalate (B1227619) synthase pathway. The final step in its formation is catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol (3-methylbutanol) with an acyl-CoA (pentanoyl-CoA).[1]
Caption: Simplified biosynthesis of this compound.
References
- 1. Buy this compound | 2050-09-1 [smolecule.com]
- 2. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0040529) [hmdb.ca]
- 4. Butyl 3-methylpentanoate | C10H20O2 | CID 91692826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectrabase.com [spectrabase.com]
- 10. The Pherobase Floral Compound: this compound (C10H20O2) [pherobase.com]
An In-depth Technical Guide to Isopentyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopentyl pentanoate (also known as isoamyl pentanoate) is an organic ester with the chemical formula C10H20O2.[1][2] It is a colorless liquid recognized for its characteristic fruity odor, often described as resembling apples or bananas, which has led to its use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[3] Beyond its sensory properties, isopentyl pentanoate, as a fatty acid ester, partakes in lipid metabolism and may play a role as a membrane stabilizer.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and known biological and toxicological aspects of isopentyl pentanoate, with a focus on information relevant to researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Isopentyl pentanoate is a fatty acid ester derived from the condensation of pentanoic acid and isopentyl alcohol.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H20O2 | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| CAS Number | 2050-09-1 | [1] |
| IUPAC Name | 3-methylbutyl pentanoate | [2] |
| Synonyms | Isopentyl valerate (B167501), Isoamyl pentanoate, 3-methylbutyl valerate | [2][5] |
| Appearance | Clear, colorless liquid | [3][5] |
| Odor | Fruity, apple-like | [3] |
| Boiling Point | 188 °C | [3] |
| Density | 0.862 g/mL at 20 °C | [3] |
| Refractive Index | 1.416 at 20 °C | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [3] |
| LogP | 3.686 (estimated) | [3] |
Synthesis of Isopentyl Pentanoate
The most common and straightforward method for synthesizing isopentyl pentanoate is through the Fischer esterification of isopentyl alcohol with pentanoic acid, using a strong acid catalyst such as sulfuric acid. The reaction is a reversible equilibrium, and to favor the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, and the water produced is removed.
Fischer Esterification Reaction
Detailed Experimental Protocol (Adapted from Isopentyl Acetate Synthesis)
This protocol is adapted from established procedures for the synthesis of isopentyl acetate, a structurally similar ester.[6][7][8][9]
Materials:
-
Pentanoic acid
-
Isopentyl alcohol (3-methyl-1-butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and a molar excess of pentanoic acid. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for approximately 1-2 hours to allow the reaction to reach equilibrium.
-
Workup - Extraction and Washing:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add deionized water and shake gently to extract the unreacted alcohol and sulfuric acid into the aqueous layer. Separate and discard the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining pentanoic acid and sulfuric acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with a saturated brine solution to help remove dissolved water.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Purification - Distillation:
-
Decant or filter the dried ester into a distillation flask.
-
Perform a simple distillation, collecting the fraction that boils at the expected boiling point of isopentyl pentanoate (approximately 188 °C).[3]
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized isopentyl pentanoate.
Infrared (IR) Spectroscopy
The IR spectrum of isopentyl pentanoate is expected to exhibit characteristic peaks for an ester.
-
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ester.[10][11]
-
C-O Stretch: Two or more distinct stretching vibrations for the C-O single bonds of the ester group are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.[10]
-
C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl chains will be present in the 3000-2850 cm⁻¹ region.[11]
The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the successful removal of the starting isopentyl alcohol.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The expected chemical shifts (δ) and multiplicities for isopentyl pentanoate are:
-
~4.1 ppm (triplet): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
~2.2 ppm (triplet): The two protons on the carbon alpha to the carbonyl group (-CH₂-C=O).
-
~1.7 ppm (multiplet): The single proton on the tertiary carbon of the isopentyl group (-CH(CH₃)₂).
-
~1.5 ppm (multiplet): The two protons on the central methylene (B1212753) group of the isopentyl chain (-CH₂-CH(CH₃)₂).
-
~1.4 ppm (sextet): The two protons on the methylene group of the pentanoate chain (-CH₂-CH₂-C=O).
-
~0.9 ppm (doublet): The six protons of the two equivalent methyl groups of the isopentyl group (-CH(CH₃)₂).
-
~0.9 ppm (triplet): The three protons of the terminal methyl group of the pentanoate chain (-CH₂-CH₃).
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Based on the structure of isopentyl pentanoate and data for similar esters, the following approximate chemical shifts are expected:[12]
-
~173 ppm: Carbonyl carbon (C=O).
-
~63 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).
-
~37 ppm: Methylene carbon in the isopentyl group (-CH₂-CH(CH₃)₂).
-
~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).
-
~28 ppm: Central methylene carbon of the pentanoate chain (-CH₂-CH₂-C=O).
-
~25 ppm: Methine carbon in the isopentyl group (-CH(CH₃)₂).
-
~22 ppm: Methyl carbons of the isopentyl group (-CH(CH₃)₂) and the methylene carbon adjacent to the terminal methyl group of the pentanoate chain.
-
~14 ppm: Terminal methyl carbon of the pentanoate chain (-CH₂-CH₃).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of isopentyl pentanoate will result in fragmentation patterns characteristic of esters. The molecular ion peak (M⁺) at m/z = 172 may be observed, though it is often weak for aliphatic esters.[13]
Common fragmentation pathways include:
-
McLafferty Rearrangement: A characteristic fragmentation for esters with a γ-hydrogen on the acyl chain, leading to the elimination of an alkene and the formation of a radical cation.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
The mass spectrum of pentanoic acid, 3-methylbutyl ester is available in the NIST WebBook, showing significant peaks at m/z values of 41, 43, 57, 70, 71, and 85, which correspond to various fragment ions.[13]
Biological Activity and Toxicology
Biological Role and Applications
Isopentyl pentanoate is classified as a fatty acid ester.[4] In biological systems, such esters are involved in lipid metabolism and can act as energy sources.[4] They are also known to contribute to the stabilization of cell membranes.[4] In the pharmaceutical industry, esters are often utilized as prodrugs to enhance the lipophilicity and bioavailability of therapeutic agents. While there is potential for isopentyl pentanoate to be explored in drug delivery systems, specific studies in this area are currently limited.[1]
Toxicology Profile
Detailed toxicological data specifically for isopentyl pentanoate is not extensively available. However, information on related compounds and general knowledge of aliphatic esters provide some insight.
-
Acute Toxicity: Generally, simple aliphatic esters have low acute toxicity.
-
Irritation: It may cause skin and eye irritation.[5]
-
Genotoxicity and Carcinogenicity: There is no specific data to suggest that isopentyl pentanoate is genotoxic or carcinogenic. Studies on structurally similar esters have not raised significant concerns in this regard.
-
Environmental Hazards: Isopentyl pentanoate is classified as hazardous to the aquatic environment with long-lasting effects.[14]
It is important to note that a comprehensive toxicological evaluation would be necessary for any specific application in drug development.
Conclusion
Isopentyl pentanoate is a well-characterized organic ester with established chemical and physical properties. Its synthesis via Fischer esterification is a standard and scalable process. The spectroscopic signatures of this compound are predictable and allow for straightforward identification and purity assessment. While its primary applications have been in the food and fragrance industries, its nature as a fatty acid ester suggests potential roles in biological systems that may be of interest to researchers in drug development, particularly in the context of prodrug design and formulation science. However, a thorough investigation of its specific pharmacological and toxicological properties is required to fully assess its potential in pharmaceutical applications.
References
- 1. chemscene.com [chemscene.com]
- 2. Pentanoic acid, 3-methylbutyl ester (CAS 2050-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ISOPENTYL VALERATE | 2050-09-1 [chemicalbook.com]
- 4. Showing Compound Isopentyl isopentanoate (FDB001327) - FooDB [foodb.ca]
- 5. Isopentyl pentanoate | 2050-09-1 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 9. Isolation of Caffeine [jan.ucc.nau.edu]
- 10. echemi.com [echemi.com]
- 11. Answered: Consider the IR spectrum of the product, isopentyl ethanoate(attached below). Please comment on the product absorbances and differences from the IR spectrum of… | bartleby [bartleby.com]
- 12. tetratek.com.tr [tetratek.com.tr]
- 13. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 14. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Methylbutyl Pentanoate (CAS: 2050-09-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl valerate (B167501), is an organic compound classified as a fatty acid ester.[1] With the chemical formula C₁₀H₂₀O₂, this ester is formed from the reaction of 3-methyl-1-butanol (isoamyl alcohol) and pentanoic acid (valeric acid). It is a colorless liquid characterized by a pleasant, fruity aroma reminiscent of apples and bananas.[2][3] This property makes it a valuable compound in the flavor and fragrance industries.[4] Beyond its sensory characteristics, its chemical nature as a fatty acid ester suggests potential roles in lipid metabolism and other biological processes, making it a molecule of interest for scientific research.[5][6] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical methods, and known biological context.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [1][7] |
| Molecular Weight | 172.26 g/mol | [1][8] |
| CAS Number | 2050-09-1 | [7] |
| Appearance | Colorless clear liquid | [9] |
| Odor | Fruity, ripe apple, green | [9] |
| Boiling Point | 185.00 to 186.00 °C @ 760.00 mm Hg | [8] |
| Density | 0.858 to 0.867 g/mL @ 25 °C | [9] |
| Refractive Index | 1.410 to 1.418 @ 20 °C | [9] |
| Solubility in Water | 38.59 mg/L @ 25 °C (estimated) | [9] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [3] |
| Vapor Pressure | 0.413 mmHg @ 25 °C (estimated) | [9] |
| Flash Point | 149.00 °F (65.00 °C) TCC | [9] |
| logP (o/w) | 3.686 (estimated) | [9] |
Synthesis and Purification
The most common method for synthesizing this compound is through Fischer esterification.[4] This acid-catalyzed reaction involves the condensation of an alcohol and a carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 3-methyl-1-butanol and pentanoic acid.
Materials:
-
3-methyl-1-butanol
-
Pentanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-methyl-1-butanol and a molar excess of pentanoic acid. Add a magnetic stir bar or boiling chips.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue the reflux for 1-2 hours to allow the reaction to reach equilibrium.[10]
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add water and diethyl ether to the funnel, shake gently, and allow the layers to separate. The organic layer contains the ester.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove the majority of the unreacted alcohol and acid.
-
5% sodium bicarbonate solution to neutralize the acidic catalyst and any remaining pentanoic acid. (Caution: CO₂ gas will be evolved).[10]
-
Saturated brine solution to aid in the removal of water from the organic layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1]
-
Purification: Decant the dried organic solution into a clean, dry round-bottom flask. Purify the crude this compound by simple distillation.[1] Collect the fraction that distills at the expected boiling point of the ester (approximately 185-186 °C).[8]
References
- 1. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 2. isoamyl valerate, 2050-09-1 [thegoodscentscompany.com]
- 3. CAS 2050-09-1: Isoamyl valerate | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 2050-09-1 [smolecule.com]
- 5. vigon.com [vigon.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 8. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isoamyl valerate [flavscents.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of 3-Methylbutyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-methylbutyl pentanoate, also known as isopentyl pentanoate or isoamyl valerate. The information herein is intended to support research, development, and quality control activities where this chemical compound is utilized.
Core Physical and Chemical Properties
This compound is a fatty acid ester with the chemical formula C₁₀H₂₀O₂.[1] It is formed from the esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid).[1] This compound is recognized for its characteristic fruity aroma and sees use as a flavoring and fragrance agent.[1]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | - | [1][2] |
| Molecular Weight | 172.26 | g/mol | [1][3][4] |
| Boiling Point | 188 | °C | [5] |
| Melting Point | -68.47 (estimate) | °C | [5] |
| Density | 0.862 | g/mL (at 20 °C) | [5] |
| Refractive Index | 1.416 | n20/D | [5] |
| Water Solubility | 0.18 | g/L (predicted) | [3] |
| LogP (Octanol/Water) | 3.58 (predicted) | - | [3] |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory protocols for the experimental determination of the primary physical properties of liquid esters like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A simple distillation is a reliable method for both purifying the ester and determining its boiling point.[6]
Apparatus:
-
Round-bottom flask (e.g., 5 mL)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or sand bath
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Place approximately 5 mL of this compound into the round-bottom flask along with a few boiling chips.[6]
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]
-
Begin heating the flask. The liquid will start to vaporize, and the vapor will rise and enter the condenser.
-
Observe the temperature on the thermometer. It will rise and then stabilize as the vapor of the pure substance surrounds the bulb.
-
Record the temperature at which the liquid is actively boiling and condensing into the receiving flask. This stable temperature is the boiling point.[6]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Density is the mass of a substance per unit volume.
Apparatus:
-
Electronic balance
-
Graduated cylinder (e.g., 10 or 25 mL) or a pycnometer for higher accuracy
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.[8]
-
Carefully add a known volume (e.g., 10 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[8][9]
-
Measure and record the combined mass of the graduated cylinder and the ester.[8]
-
Subtract the mass of the empty cylinder from the combined mass to determine the mass of the ester.[8]
-
Calculate the density using the formula: Density = Mass / Volume .[9]
-
Measure and record the temperature of the liquid, as density is temperature-dependent.
-
For improved accuracy, repeat the measurement multiple times and calculate the average.[8]
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to assess purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for high precision)
-
Dropper or pipette
-
Kimwipes and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument if necessary, typically using distilled water.
-
Using a clean dropper, place a few drops of this compound onto the lower prism of the refractometer.
-
Close the prisms. The liquid should spread to form a thin film.
-
Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
If color fringing is observed, adjust the chromaticity screw to eliminate it.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Solubility is the property of a solute to dissolve in a solvent. Esters with shorter carbon chains are somewhat soluble in water, while longer-chain esters are generally insoluble due to their hydrophobic nature.[10]
Qualitative Procedure:
-
Take three test tubes. Add 2 mL of water to the first, 2 mL of ethanol to the second, and 2 mL of a nonpolar organic solvent like hexane (B92381) to the third.
-
To each test tube, add 0.5 mL of this compound.
-
Gently shake each test tube and observe.
-
Record whether the ester is soluble (forms a single clear phase), partially soluble (the solution becomes cloudy or forms layers after settling), or insoluble (two distinct layers remain).[11] Esters are generally soluble in organic solvents like acetone (B3395972) and alcohols but have limited solubility in water.[12]
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical sample such as this compound.
Caption: Workflow for physical property determination.
References
- 1. Buy this compound | 2050-09-1 [smolecule.com]
- 2. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 3. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]
- 4. Pentanoic acid, 3-methylbutyl ester (CAS 2050-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scribd.com [scribd.com]
- 12. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]
In-Depth Technical Guide: Molecular Weight of 3-Methylbutyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 3-methylbutyl pentanoate, an organic compound recognized for its characteristic fruity aroma and applications in various scientific fields. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a detailed methodology for the calculation of its molecular weight.
Quantitative Data Summary
For clarity and ease of comparison, the fundamental quantitative data related to the molecular weight of this compound are summarized in the table below.
| Component | Symbol/Formula | Quantity | Atomic/Molecular Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 |
| Hydrogen | H | 20 | 1.008 |
| Oxygen | O | 2 | 15.999 |
| This compound | C₁₀H₂₀O₂ | 1 | 172.26 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is a foundational step in its characterization. While this guide focuses on the calculated molecular weight, experimental verification is typically achieved through mass spectrometry.
Protocol: Molecular Weight Determination by Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for volatile compounds like esters. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion. The mass of this ion provides the experimental molecular weight of the compound. For this compound, a prominent peak would be expected at an m/z value of approximately 172.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from the atomic weights of its elemental components.
Caption: Logical flow for calculating the molecular weight.
Conclusion
The molecular weight of this compound (C₁₀H₂₀O₂) is a critical parameter for researchers and scientists.[1][2][3][4] Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), the calculated molecular weight is 172.26 g/mol .[5][6][7][8][9][10][11][12][13][14][15][16][17][18] This value is fundamental for stoichiometric calculations, analytical method development, and the overall chemical characterization of this compound.
References
- 1. Buy this compound | 2050-09-1 [smolecule.com]
- 2. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 3. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]
- 4. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 5. fiveable.me [fiveable.me]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. princeton.edu [princeton.edu]
- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. Hydrogen - Wikipedia [en.wikipedia.org]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. byjus.com [byjus.com]
- 16. Atomic/Molar mass [westfield.ma.edu]
- 17. youtube.com [youtube.com]
- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
An In-depth Technical Guide to 3-Methylbutyl Pentanoate
This technical guide provides a comprehensive overview of 3-methylbutyl pentanoate, an organic ester recognized for its characteristic fruity aroma. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis protocols, and relevant biological pathways.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and commercial applications. A comprehensive list of these synonyms is provided below.
| Synonym | Source/Reference |
| iso-Amyl N-valerate | HMDB, NIST[1][2][3] |
| Isoamyl valerate | HMDB, ChemBK[1][2][4] |
| Isopentyl pentanoate | HMDB, NIST[1][2][3] |
| Isopentyl valerate | HMDB, NIST[1][2][3] |
| Valeric acid, 3-methylbutyl ester | HMDB, ChemBK, NIST[1][2][3][4] |
| 3-Methylbutyl pentanoic acid | Generator[1][2] |
| (3-methyl-1-butyl)pentanoate | ChemBK[4] |
| pentanoicacid,3-methylbutylester | ChemBK[4] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | Smolecule, FooDB, NIST[1][3][5] |
| Molecular Weight | 172.26 g/mol | Smolecule, NIST[3][5] |
| CAS Registry Number | 2050-09-1 | NIST[3] |
| Appearance | Colorless to light yellow liquid | ChemBK[4] |
| Odor | Fruity aroma | Smolecule, ChemBK[4][5] |
| Boiling Point | 188 °C (lit.) | ChemBK[4] |
| Melting Point | -68.47 °C (estimate) | ChemBK[4] |
| Density | 0.862 g/mL at 20 °C (lit.) | ChemBK[4] |
| Water Solubility | 0.18 g/L | FooDB[1] |
| logP (Octanol/Water Partition Coefficient) | 3.12 - 3.58 | FooDB[1] |
| Refractive Index | n20/D 1.416 | ChemBK[4] |
Experimental Protocols
1. Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid) using an acid catalyst.[5]
-
Materials:
-
3-Methyl-1-butanol
-
Pentanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, combine one molar equivalent of 3-methyl-1-butanol with 1.2 molar equivalents of pentanoic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while swirling.
-
Add boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
2. Determination of Physicochemical Properties
The following are generalized methods for the experimental determination of the key physicochemical properties of 3-methylbutyl butanoate.[6]
-
Boiling Point Determination: The boiling point is determined using a distillation apparatus.[6] The sample is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point.[6]
-
Density Measurement: A pycnometer or a digital density meter is used to measure the density of the liquid sample at a controlled temperature.[6] The density is calculated by dividing the mass of the sample by its volume.[6]
-
Solubility Assessment: To determine water solubility, a known amount of this compound is added to a specific volume of water and agitated.[6] The concentration of the ester in the aqueous phase is then quantified using a technique like gas chromatography.[6]
-
Refractive Index Measurement: A refractometer is used to measure the refractive index.[6] A small drop of the liquid is placed on the prism, and the refractive index is read at a specified temperature, typically 20°C.[6]
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in fruits is catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD superfamily of acyltransferases.[5] These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (CoA) thioester.[5]
References
- 1. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040529) [hmdb.ca]
- 3. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. Buy this compound | 2050-09-1 [smolecule.com]
- 6. benchchem.com [benchchem.com]
Natural sources of isoamyl valerate
An In-depth Technical Guide on the Natural Sources of Isoamyl Valerate (B167501)
Introduction
Isoamyl valerate (isopentyl pentanoate) and its isomer, isoamyl isovalerate (isopentyl isovalerate), are esters recognized for their potent fruity aromas, often reminiscent of apples and bananas. These volatile organic compounds are significant contributors to the natural flavor and fragrance profiles of a variety of fruits and fermented products. For researchers, scientists, and professionals in drug development, understanding the natural origins, biosynthesis, and analytical methodologies for these compounds is crucial for applications ranging from flavor chemistry to the exploration of natural products for their bioactive properties. This guide provides a comprehensive overview of the natural occurrence of isoamyl valerate, its biosynthetic pathways, and detailed protocols for its analysis.
Natural Occurrence of Isoamyl Valerate
Isoamyl valerate has been identified as a volatile component in several fruits and fermented beverages. Its concentration can vary significantly based on the species, cultivar, stage of ripeness, and environmental and storage conditions. Below is a summary of its documented natural occurrence.
| Natural Source | Compound | Concentration/Presence | Analytical Method | Reference |
| Apple (Malus domestica) | Isoamyl valerate | Present, not quantified | GC-MS | [1] |
| Isoamyl isovalerate | Present, not quantified | GC-MS | [1] | |
| Strawberry (Fragaria x ananassa) | Methyl isovalerate | Detected | SPME-GC-MS | [2] |
| Isoamyl acetate | Present, levels vary with cultivar | GC-MS | [3][4] | |
| Banana (Musa sapientum) | Isoamyl isovalerate | Present, not quantified | - | [5] |
| Jackfruit (Artocarpus heterophyllus) | Isoamyl isovalerate | Identified as a key aroma compound | SPME-GC-MS | [6] |
| Valerian (Valeriana officinalis) | Pentyl-valerate | 4.0 - 565.0 ppm (in leaf) | - | [7] |
| Citronellol-isovalerate | 36.0 - 460.0 ppm (in leaf) | - | [7] | |
| Fermented Beverages | ||||
| - Wine | Isoamyl acetate | Production is yeast strain and fermentation condition dependent | GC-MS | [8][9] |
| - Beer | Isoamyl acetate | Production influenced by FAN content and yeast strain | GC-MS | [8] |
| - Cider | Isoamyl isovalerate | Present | - |
Note: Quantitative data for isoamyl valerate is often limited as it is typically found in lower concentrations compared to other esters like isoamyl acetate. The table includes data on closely related compounds to provide context on the analytical methods and potential for presence.
Biosynthesis of Isoamyl Valerate
The biosynthesis of isoamyl valerate is a multi-step process that originates from the catabolism of branched-chain amino acids, specifically leucine. The pathway involves the formation of the precursor molecules, isoamyl alcohol and valeryl-CoA (or isovaleryl-CoA for the isomer), followed by their esterification.
The key steps in the biosynthesis of isoamyl isovalerate are:
-
Transamination of Leucine: Leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).
-
Decarboxylation: α-ketoisocaproate is then decarboxylated to form isovaleraldehyde.
-
Reduction to Alcohol: Isovaleraldehyde is reduced by alcohol dehydrogenase (ADH) to produce isoamyl alcohol.
-
Formation of Acyl-CoA: Valine, another branched-chain amino acid, is catabolized through a series of reactions to form isobutyryl-CoA, which can be further metabolized to isovaleryl-CoA.
-
Esterification: Finally, isoamyl alcohol and isovaleryl-CoA are condensed by an alcohol acyltransferase (AAT) to form isoamyl isovalerate.
Caption: Biosynthesis pathway of isoamyl isovalerate from amino acid precursors.
Experimental Protocols for Analysis
The analysis of volatile compounds like isoamyl valerate from natural sources is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodology: HS-SPME-GC-MS Analysis of Isoamyl Valerate in Fruit
1. Sample Preparation:
-
Homogenize fresh fruit sample to a uniform puree.
-
Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
To enhance the release of volatiles, add a saturated solution of NaCl (e.g., 5 mL) to the vial.
-
Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification.
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continuous agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes) in splitless mode.
-
GC Separation:
-
Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Data Analysis:
-
Identification: Identify isoamyl valerate by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantification: Calculate the concentration of isoamyl valerate based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.
Caption: Workflow for the analysis of isoamyl valerate using HS-SPME-GC-MS.
Conclusion
Isoamyl valerate and its isomer are naturally occurring esters that contribute to the characteristic aroma of many fruits and fermented products. Their biosynthesis is closely linked to the metabolism of branched-chain amino acids. The accurate identification and quantification of these compounds in natural matrices are essential for quality control in the food and beverage industry and for the discovery of new natural products. The HS-SPME-GC-MS methodology detailed in this guide provides a robust and sensitive approach for such analyses, enabling further research into the flavor chemistry and potential bioactivities of these volatile esters.
References
- 1. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hst-j.org [hst-j.org]
- 3. Volatile compounds of selected strawberry varieties analyzed by purge-and-trap headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of Volatile Organic Compounds in Strawberry Genotypes over the Harvest Period [mdpi.com]
- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of aroma compounds in 9 jackfruit varieties-2018 No.5-Journal of fruit science [fruitsci.zzgss.cn]
- 7. Plant Valeriana officinalis (Valerianaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 8. Bioactive Properties of Fermented Beverages: Wine and Beer [mdpi.com]
- 9. Effect of Increased Yeast Alcohol Acetyltransferase Activity on Flavor Profiles of Wine and Distillates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aroma Profile of 3-Methylbutyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl pentanoate (also known as isoamyl pentanoate or isopentyl valerate) is an organic ester with the chemical formula C10H20O2.[1][2] It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the aroma profile of this compound, including its chemical properties, sensory characteristics, and the analytical methodologies used for its evaluation. The information presented is intended to support research and development activities where a precise understanding of this aroma compound is required.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is crucial for its application and analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Isoamyl pentanoate, Isopentyl valerate (B167501), 3-methylbutyl valerate, Valeric acid, 3-methylbutyl ester | [1][2][3] |
| CAS Number | 2050-09-1 | [1][2] |
| Molecular Formula | C10H20O2 | [1][2] |
| Molecular Weight | 172.27 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, ripe apple, green | [1][4] |
| Boiling Point | 185-186 °C at 760 mmHg | [1] |
| Specific Gravity | 0.858 - 0.867 g/cm³ at 25 °C | [1][3] |
| Refractive Index | 1.410 - 1.418 at 20 °C | [1][3] |
| Solubility | Soluble in alcohol; slightly soluble in water (38.59 mg/L at 25 °C est.) | [1] |
Aroma Profile and Sensory Data
The aroma of this compound is predominantly characterized by its fruity notes. Sensory evaluations have consistently described it with terms such as "fruity," "ripe apple," and "green."[1][4] One source also indicates a "strawberry" flavor.[1]
Odor Threshold
The odor threshold is a critical parameter for understanding the potency of an aroma compound. While a precise, experimentally determined odor threshold for this compound in water was not found in a broad literature survey, an estimate can be made based on structurally similar compounds. For instance, isoamyl acetate, which shares the same alcohol moiety and has a similar fruity (banana/pear) aroma, has a reported odor threshold of approximately 1.6 ppm (parts per million) in water. Esters are known for their low odor thresholds. Given the available data for related compounds, the odor threshold for this compound is estimated to be in the low ppm to high ppb (parts per billion) range.
Table 2: Sensory Profile and Estimated Odor Threshold of this compound
| Parameter | Description | Estimated Value/Descriptor |
| Primary Aroma Notes | The dominant scents perceived. | Fruity, Ripe Apple, Green |
| Secondary Aroma Notes | Subtler contributing scents. | Sweet, Estery |
| Flavor Profile | The perceived taste characteristics. | Fruity, Strawberry-like |
| Odor Threshold in Water (Estimated) | The lowest concentration detectable by the human nose. | 0.5 - 5.0 ppm |
Note: The odor threshold is an estimation based on data for structurally related esters and should be experimentally verified for specific applications.
Synthesis and Biosynthesis
Chemical Synthesis: Fischer Esterification
This compound is commercially synthesized through the Fischer esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid), typically in the presence of an acid catalyst such as sulfuric acid.
Caption: Fischer esterification of this compound.
Biosynthesis Pathway
In biological systems, such as fruits and fermented beverages, esters like this compound are synthesized enzymatically. The biosynthesis typically involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, 3-methylbutanol and pentanoyl-CoA, are derived from amino acid and fatty acid metabolism, respectively.
Caption: Plausible biosynthetic pathway for this compound.
Experimental Protocols
Sensory Panel Evaluation
Objective: To quantitatively describe the aroma profile of this compound using a trained sensory panel.
Materials:
-
High-purity this compound (>98%)
-
Odorless, tasteless solvent (e.g., mineral oil or propylene (B89431) glycol)
-
Glass sniffing jars with Teflon-lined caps
-
Cotton balls or filter paper strips
-
A panel of 8-12 trained sensory assessors
-
Sensory evaluation software or standardized scoresheets
-
Controlled-environment sensory booths
Procedure:
-
Panelist Training:
-
Familiarize panelists with a range of fruity and green aroma standards.
-
Train panelists on the use of a 15-point intensity scale (0 = none, 15 = extremely strong).
-
Conduct practice sessions with various concentrations of this compound to ensure consistency in descriptor usage and intensity ratings.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1%, 1.0%, and 5.0% v/v).
-
Pipette 1 mL of each dilution onto a cotton ball placed inside a coded sniffing jar.
-
Include a blank solvent control.
-
Allow the samples to equilibrate for 30 minutes at room temperature before evaluation.
-
-
Evaluation:
-
Present the coded samples to the panelists in a randomized and balanced order.
-
Instruct panelists to sniff each sample and rate the intensity of pre-determined aroma descriptors (e.g., fruity, apple, green, sweet, chemical) on the 15-point scale.
-
Provide a 2-minute rest period between samples to minimize olfactory fatigue.
-
Collect data from all panelists.
-
-
Data Analysis:
-
Calculate the mean intensity ratings for each descriptor at each concentration.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across concentrations.
-
Generate a spider web plot to visualize the aroma profile at each concentration.
-
Caption: Workflow for sensory panel evaluation.
Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the retention time and characterize the odor of this compound as it elutes from a gas chromatograph.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
-
Capillary column (e.g., DB-5 or equivalent non-polar column)
-
High-purity helium as carrier gas
-
Dilute solution of this compound in a suitable solvent (e.g., dichloromethane)
-
Trained human assessor for olfactometry
Procedure:
-
Instrument Setup:
-
Install the capillary column in the GC.
-
Set the oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 5 minutes).
-
Set the injector and detector temperatures (e.g., 250°C).
-
Split the column effluent between the FID and the olfactometry port (e.g., 1:1 split).
-
Ensure the olfactometry port is heated to prevent condensation and deliver humidified air to prevent nasal dehydration of the assessor.
-
-
Analysis:
-
Inject 1 µL of the this compound solution into the GC.
-
The assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The assessor records the retention time, duration, and a detailed description of any perceived odors.
-
Simultaneously, the FID records the chromatographic peak.
-
-
Data Correlation:
-
Correlate the retention time of the odor event recorded by the assessor with the retention time of the peak detected by the FID.
-
Confirm the identity of the peak corresponding to this compound by comparing its retention time to that of a known standard.
-
Caption: Gas Chromatography-Olfactometry (GC-O) workflow.
Conclusion
This compound possesses a distinct and pleasant fruity aroma profile, with primary notes of ripe apple and green nuances. While a definitive odor threshold requires experimental determination, it is estimated to be in the low parts per million range, indicating its high potency as an aroma compound. The synthesis and biosynthetic pathways provide a clear understanding of its formation. The detailed experimental protocols for sensory panel evaluation and Gas Chromatography-Olfactometry outlined in this guide offer robust methodologies for the quantitative and qualitative characterization of its aroma, providing a solid foundation for its application in research, flavor and fragrance development, and other scientific endeavors.
References
An In-depth Technical Guide to the Biosynthesis of 3-Methylbutyl Pentanoate in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl pentanoate, an ester characterized by its pleasant fruity aroma, is a significant contributor to the flavor and fragrance profiles of many fruits and flowers. Its biosynthesis in plants is a complex process involving the convergence of amino acid catabolism and fatty acid metabolism, culminating in an esterification reaction. Understanding the intricate details of this pathway is crucial for researchers in fields ranging from plant science and agriculture to flavor chemistry and drug development, where plant-derived compounds or their biosynthetic pathways can be leveraged for various applications. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in plants, including the metabolic pathways, key enzymes, regulatory mechanisms, and detailed experimental protocols for its analysis.
Core Biosynthetic Pathway
The formation of this compound in plants is the result of a condensation reaction between an alcohol, 3-methylbutanol (also known as isoamyl alcohol), and an acyl-coenzyme A (acyl-CoA), pentanoyl-CoA. The biosynthesis of these two precursors proceeds via distinct metabolic routes.
Biosynthesis of the Alcohol Moiety: 3-Methylbutanol
The alcohol precursor, 3-methylbutanol, is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway, known as the leucine (B10760876) degradation pathway, primarily occurs within the mitochondria.[1][2]
The key steps involved are:
-
Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) .
-
Oxidative Decarboxylation: α-Ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex .
-
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .
-
Reduction to Alcohol: While the subsequent steps of leucine degradation lead to acetyl-CoA and acetoacetate, a branch in the pathway allows for the reduction of intermediates to produce isoamyl alcohol. This is thought to involve the action of aldehyde and alcohol dehydrogenases , which convert the corresponding α-keto acid or acyl-CoA to the alcohol.
Biosynthesis of the Acyl-CoA Moiety: Pentanoyl-CoA
The biosynthesis of pentanoyl-CoA is less specifically defined than that of 3-methylbutanol and is generally considered to be a product of fatty acid metabolism. Plants synthesize a wide array of fatty acids, and the production of odd-chain fatty acids like pentanoic acid can occur, albeit typically at lower levels than even-chain fatty acids.[3] The precursor, pentanoyl-CoA, is likely derived from the β-oxidation of longer-chain fatty acids or through a variation of the fatty acid synthesis pathway.
Esterification: The Final Step
The final and committing step in the biosynthesis of this compound is the esterification of 3-methylbutanol with pentanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4][5] AATs belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[6] These enzymes exhibit broad substrate specificity, which accounts for the diverse array of volatile esters found in plants.[6] The expression and activity of AATs are often developmentally regulated, peaking during fruit ripening and flower maturation, coinciding with the emission of floral scents and fruit aromas.[4][5]
Data Presentation: Quantitative Insights
Quantitative data on the biosynthesis of this compound is essential for understanding the efficiency and regulation of this pathway. Below are tables summarizing available data on the occurrence of this ester in various plants and the kinetic properties of the key enzymes involved.
Table 1: Occurrence of this compound in Various Plant Species
| Plant Species | Common Name | Plant Part | Concentration/Relative Abundance | Reference(s) |
| Malus domestica | Apple | Fruit | Present, contributes to fruity aroma | [7] |
| Musa sapientum | Banana | Fruit | Present, contributes to fruity aroma | [8] |
| Fragaria × ananassa | Strawberry | Fruit | Detected as a minor volatile component | [7] |
| Rosa damascena | Damask Rose | Flower | Identified as a floral volatile | [9] |
| Vitis vinifera | Grape | Fruit | Present in some varieties | [7] |
Table 2: Kinetic Properties of Alcohol Acyltransferases (AATs)
Note: Direct kinetic data for the formation of this compound is scarce. The following table presents representative kinetic parameters for AATs with structurally similar substrates, highlighting the enzyme's affinity for various alcohols and acyl-CoAs.
| Enzyme Source | Substrate (Alcohol) | Substrate (Acyl-CoA) | Km (mM) | Vmax (nmol/mg protein/h) | Reference(s) |
| Fragaria × ananassa (Strawberry) | Isoamyl alcohol | Acetyl-CoA | 0.53 | 12.5 | [6] |
| Cucumis melo (Melon) | Hexanol | Acetyl-CoA | 0.25 | 18.2 | [6] |
| Malus domestica (Apple) | Butanol | Butanoyl-CoA | 0.12 | - | [6] |
Experimental Protocols
A crucial aspect of studying volatile compounds in plants is the methodology used for their extraction and analysis. The following is a detailed protocol for the analysis of this compound and other volatile esters using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles
1. Sample Preparation:
-
Collect fresh plant material (e.g., fruit tissue, flower petals) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh a specific amount of the powdered tissue (e.g., 1-2 g) into a 20 mL headspace vial.
-
Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity and enhance the release of volatiles.
-
Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification.
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.[1][10]
-
Incubate the vial for a defined period (e.g., 30 minutes) to allow for equilibration.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.[1][10]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the extracted volatiles from the SPME fiber in the heated GC injector (e.g., 250°C) in splitless mode.[1]
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile compounds.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/minute).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Acquisition mode: Full scan.
-
4. Data Analysis:
-
Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.
Mandatory Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from L-leucine and fatty acid metabolism.
Diagram 2: Experimental Workflow for Volatile Analysis
Caption: Workflow for the analysis of plant volatiles using HS-SPME-GC-MS.
Diagram 3: Signaling Pathways Regulating Ester Biosynthesis
Caption: Hormonal regulation of volatile ester biosynthesis in plants.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. The pathway relies on the availability of precursors from both amino acid and fatty acid metabolism and is ultimately controlled by the activity of alcohol acyltransferases. The production of this and other volatile esters is tightly regulated by developmental cues and environmental stimuli, with phytohormones such as jasmonates and ethylene playing a central role in orchestrating the transcriptional changes that lead to their emission.[11][12] Further research into the specific regulatory factors and the metabolic flux through these pathways will not only enhance our understanding of plant biology but also open up new avenues for the metabolic engineering of flavor and fragrance compounds and the development of novel plant-derived products.
References
- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant Compound: this compound | C10H20O2) [pherobase.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Methylbutyl Pentanoate in Fruit Flavor Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 3-methylbutyl pentanoate, a key ester contributing to the characteristic fruity aroma of many commercially important fruits. This document details its biosynthesis, the enzymatic and signaling pathways governing its formation, and the analytical methodologies used for its quantification. The information presented is intended to provide a comprehensive resource for researchers in the fields of food science, plant biology, and flavor chemistry.
Introduction: The Chemistry of Fruit Aroma
Fruit flavor is a complex sensory experience derived from a diverse array of volatile organic compounds (VOCs). Among these, esters are a predominant class of molecules responsible for the characteristic sweet and fruity notes. This compound, also known as isoamyl pentanoate or isopentyl valerate, is a branched-chain ester that imparts a strong, sweet, fruity aroma reminiscent of bananas and apples. Its presence and concentration are critical determinants of the sensory quality and consumer acceptance of numerous fruits. Understanding the molecular mechanisms underlying the biosynthesis and regulation of this important flavor compound is crucial for developing strategies to enhance fruit quality and for the synthesis of nature-identical flavorings.
Biosynthesis of this compound
The formation of this compound in fruits is a multi-step enzymatic process that primarily relies on precursors from amino acid and fatty acid metabolism. The final and rate-limiting step is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).
Precursor Synthesis
The biosynthesis of this compound requires two key precursors: 3-methyl-1-butanol (isoamyl alcohol) and pentanoyl-CoA.
-
3-Methyl-1-butanol: This branched-chain alcohol is derived from the catabolism of the branched-chain amino acid, L-leucine. The pathway involves a transamination step to form α-ketoisocaproate, followed by decarboxylation to 3-methylbutanal, and finally, reduction to 3-methyl-1-butanol by alcohol dehydrogenase (ADH).
-
Pentanoyl-CoA: This straight-chain acyl-CoA is typically derived from the β-oxidation of fatty acids or through the catabolism of other amino acids.
The Role of Alcohol Acyltransferases (AATs)
AATs are a diverse family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, resulting in the formation of an ester. The specificity of AATs for different alcohol and acyl-CoA substrates is a key factor determining the profile of volatile esters produced by a particular fruit. While specific kinetic data for AATs with 3-methylbutanol and pentanoyl-CoA is not extensively documented, studies on various fruit AATs have shown broad substrate specificity, with varying affinities for different branched-chain alcohols and straight-chain acyl-CoAs.
Quantitative Analysis of this compound in Fruits
The concentration of this compound varies significantly among different fruit species, cultivars, and ripening stages. While specific data for this compound is not always available, the following tables summarize representative quantitative data for other important esters in apple, banana, and pear, illustrating the typical changes observed during ripening. The concentrations are generally in the range of µg/kg of fresh weight.
Table 1: Representative Ester Concentrations in Apple Cultivars During Ripening
| Ester | Cultivar | Ripening Stage | Concentration (µg/kg FW) | Reference |
| Butyl acetate | 'Fuji' | Pre-climacteric | 5.2 | [1] |
| Butyl acetate | 'Fuji' | Climacteric peak | 89.4 | [1] |
| Hexyl acetate | 'Golden Delicious' | Immature | 150 | [2] |
| Hexyl acetate | 'Golden Delicious' | Mature | 123,024 | [2] |
| 2-Methylbutyl acetate | 'Ruixue' | 180 DAFB | 15.66 | [1] |
| Ethyl 2-methylbutyrate | 'Various' | Harvest | 10-1000 | [3] |
DAFB: Days After Full Bloom
Table 2: Representative Ester Concentrations in Banana Cultivars During Ripening
| Ester | Cultivar | Ripening Stage | Concentration (µ g/100g FW) | Reference |
| 3-Methylbutyl acetate | 'Robusta' | Color grade 5 | 63 | |
| 3-Methylbutyl acetate | 'Robusta' | Color grade 7 | 2198 | |
| 3-Methylbutyl butanoate | 'Cavendish' | Ripe | Predominant ester | [4] |
| Isoamyl butanoate | 'Grande Naine' | Color grade 5 | 20 | |
| Isoamyl butanoate | 'Grande Naine' | Color grade 7 | 500 |
Table 3: Representative Ester Concentrations in Pear Cultivars During Storage
| Ester | Cultivar | Storage Condition | Concentration (mg/kg FW) | Reference |
| Ethyl acetate | 'Dr. Guyot' | Initial | 5.89 | [5][6] |
| Ethyl acetate | 'Dr. Guyot' | 21 days at 4°C | 10.56 | [5][6] |
| Butyl acetate | 'Bartlett' | Ripe | 25.3 | [5][6] |
| Hexyl acetate | 'Yali' | Initial | 1.23 | [5][6] |
| Hexyl acetate | 'Yali' | 21 days at 4°C | 3.45 | [5][6] |
Experimental Protocols
The accurate quantification of this compound and other volatile esters in fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method.
HS-SPME-GC-MS Protocol for Volatile Ester Analysis
This protocol provides a general framework for the analysis of volatile esters in fruit pulp. Optimization of specific parameters may be required for different fruit matrices.
1. Sample Preparation:
- Homogenize a known weight (e.g., 5 g) of fresh fruit pulp in a sealed container.
- Transfer the homogenate to a 20 mL headspace vial.
- Add a saturated NaCl solution (e.g., 2 g) to increase the ionic strength of the matrix and enhance the release of volatiles.
- Add a known amount of an internal standard (e.g., ethyl heptanoate) for quantification.
- Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
- Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) with agitation.
- Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature with continued agitation.
- Retract the fiber into the needle.
3. GC-MS Analysis:
- Injector: Insert the SPME fiber into the GC injection port, typically set at a high temperature (e.g., 250°C) for thermal desorption of the analytes in splitless mode.
- Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a high temperature (e.g., 250°C) to elute all compounds.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
4. Data Analysis:
- Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).
- Quantify the target analytes by calculating the ratio of their peak area to that of the internal standard and comparing it to a calibration curve generated with authentic standards.[7][8][9]
Regulatory Signaling Pathways
The biosynthesis of this compound is tightly regulated by developmental cues, primarily through the action of the plant hormone ethylene (B1197577), which orchestrates the ripening process in climacteric fruits like apples and bananas.
Ethylene Signaling Pathway
The ethylene signaling pathway is a well-characterized cascade that ultimately leads to the activation of ethylene response factors (ERFs), which are transcription factors that regulate the expression of a wide range of ripening-related genes, including those involved in flavor and aroma production.[10][11][12][13][14]
Caption: Ethylene signaling pathway regulating ester biosynthesis.
Experimental Workflow for Volatile Analysis
The following diagram illustrates a typical experimental workflow for the analysis of volatile compounds from fruit samples.
Caption: Experimental workflow for fruit volatile analysis.
Conclusion
This compound is a vital contributor to the desirable aroma profiles of many fruits. Its biosynthesis is a complex process intricately linked to primary metabolism and regulated by key developmental hormones like ethylene. A thorough understanding of these pathways, coupled with robust analytical methodologies, provides a powerful toolkit for researchers aiming to improve fruit quality, develop novel flavor compounds, and ensure the authenticity of food products. The information and protocols outlined in this guide serve as a foundational resource for advancing research in this exciting and impactful field.
References
- 1. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ethylene signaling: new levels of complexity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of 3-Methylbutyl Pentanoate in Food Science: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbutyl pentanoate, an ester recognized for its characteristic fruity and apple-like aroma, is a significant volatile compound in the flavor profiles of numerous fruits and fermented beverages. Its discovery and subsequent study have provided valuable insights into the biosynthetic pathways of flavor compounds in plants and yeast, offering opportunities for the food and beverage industry to control and enhance desired sensory attributes. This technical guide provides a comprehensive overview of this compound, including its natural occurrence, biosynthesis, chemical synthesis, and the analytical and sensory evaluation methodologies used in its study. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in food science and related fields.
Introduction
This compound, also known as isoamyl pentanoate or isopentyl valerate, is a fatty acid ester with the molecular formula C₁₀H₂₀O₂.[1] Its pleasant fruity aroma makes it a key contributor to the sensory profile of many foods and beverages. The study of this compound is crucial for understanding flavor chemistry and for the development of new flavoring agents and food products with enhanced aromatic qualities.
Natural Occurrence and Quantitative Data
This compound is naturally present in a variety of fruits, where it contributes to their characteristic aroma. Quantitative analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), has identified this ester in several fruits and alcoholic beverages.
Table 1: Concentration of this compound in Various Foodstuffs
| Foodstuff | Cultivar/Type | Concentration Range | Reference |
| Banana (Musa spp.) | Fenjiao | Predominant ester, varies with ripening | [2] |
| Banana (Musa spp.) | Brazilian | Present, varies with ripening | [2] |
| Cachaça | - | Not explicitly quantified, but esters are major components | [3][4] |
| Whisky | - | Not explicitly quantified, but esters are major components | [3][4] |
| Rum | - | Not explicitly quantified, but esters are major components | [4] |
Note: Quantitative data for this compound is often reported as part of a larger profile of volatile compounds. The concentrations can vary significantly based on factors such as cultivar, ripeness, processing, and storage conditions.
Biosynthesis of this compound
The formation of this compound in plants, particularly fruits, is a multi-step enzymatic process. The primary pathway involves the convergence of fatty acid metabolism and amino acid catabolism.
Biosynthetic Pathway
The biosynthesis of this compound proceeds through the following key steps:
-
Formation of Isoamyl Alcohol (3-Methylbutanol): This alcohol is derived from the catabolism of the branched-chain amino acid, leucine.
-
Formation of Pentanoyl-CoA: This acyl-CoA is derived from fatty acid metabolism.
-
Esterification: The final step is the esterification of isoamyl alcohol with pentanoyl-CoA, catalyzed by the enzyme alcohol acyltransferase (AAT).
A critical alternative route for the synthesis of the branched-chain alcohol precursor involves the citramalate (B1227619) synthase pathway . This pathway allows for the formation of the carbon skeleton of the alcohol from pyruvate (B1213749) and acetyl-CoA, bypassing the traditional amino acid degradation pathway.
Experimental Protocols
Chemical Synthesis: Fischer Esterification
Objective: To synthesize this compound from 3-methyl-1-butanol and pentanoic acid.
Materials:
-
3-methyl-1-butanol (isoamyl alcohol)
-
Pentanoic acid (valeric acid)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Combine equimolar amounts of 3-methyl-1-butanol and pentanoic acid in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) while cooling the flask in an ice bath.
-
Add boiling chips and set up the apparatus for reflux.
-
Heat the mixture under reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a food or beverage sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler (for volatile analysis)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., juice, wine), a direct injection or headspace analysis can be performed.
-
For solid samples (e.g., fruit pulp), a solvent extraction or solid-phase microextraction (SPME) is typically required.
-
-
Headspace-GC-MS (HS-GC-MS):
-
Place a known amount of the sample into a headspace vial.
-
Incubate the vial at a specific temperature and time to allow volatile compounds to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS system.
-
-
GC Separation:
-
Use a temperature program to separate the volatile compounds based on their boiling points and polarity.
-
-
MS Detection:
-
Ionize the separated compounds and detect the resulting fragments.
-
Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the ester in the sample by comparing its peak area to the calibration curve.
-
Sensory Evaluation
Objective: To determine the sensory threshold and describe the aroma profile of this compound.
Methodology: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training:
-
Recruit and screen panelists for their sensory acuity and ability to articulate perceptions.
-
Train a panel of 8-12 individuals to develop a consensus vocabulary to describe the aroma attributes of fruity esters. Use reference standards to anchor the descriptors.[1]
-
-
Lexicon Development:
-
Present the panel with a range of concentrations of this compound and other relevant fruity esters to generate a comprehensive list of descriptive terms.
-
-
Sensory Threshold Determination:
-
Use a series of ascending concentrations of this compound in a neutral medium (e.g., water or deodorized oil).
-
Employ a forced-choice method (e.g., triangle test) where panelists are presented with three samples, two of which are blanks and one contains the odorant, and are asked to identify the different sample.
-
The detection threshold is the lowest concentration at which a statistically significant portion of the panel can detect the compound.
-
-
Aroma Profiling:
-
Present panelists with samples containing a known concentration of this compound.
-
Have panelists rate the intensity of each descriptor from the developed lexicon on a line scale.
-
Analyze the data to create an aroma profile for the compound.
-
Table 2: Sensory Descriptors for Fruity Esters
| Ester | Common Sensory Descriptors |
| This compound | Fruity, apple, sweet, waxy |
| Isoamyl Acetate | Banana, pear, sweet |
| Ethyl Butyrate | Fruity, pineapple, sweet |
| Ethyl Hexanoate | Fruity, green apple, waxy |
Source: Adapted from sensory panel evaluations.[1]
Enzyme Assays
Principle: The activity of citramalate synthase is determined by measuring the rate of Coenzyme A (CoA) release during the condensation of acetyl-CoA and pyruvate to form citramalate. The released CoA can be quantified by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product that absorbs at 412 nm.
Procedure:
-
Prepare a reaction mixture containing buffer, pyruvate, acetyl-CoA, and DTNB.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
Principle: AAT activity is measured by monitoring the formation of the ester product from an alcohol and an acyl-CoA substrate. This can be done by quantifying the disappearance of the substrates or the appearance of the product using GC-MS. Alternatively, a colorimetric assay can be used to measure the release of CoA.[5]
Procedure (Colorimetric):
-
Prepare a reaction mixture containing buffer, an alcohol substrate (e.g., 3-methyl-1-butanol), an acyl-CoA substrate (e.g., pentanoyl-CoA), and DTNB.
-
Initiate the reaction by adding the AAT enzyme extract.
-
Monitor the increase in absorbance at 412 nm as CoA is released.
-
Calculate the enzyme activity.
Conclusion
This compound is a vital component of the flavor profile of many foods and beverages. Understanding its formation, both through natural biosynthetic pathways and chemical synthesis, is essential for the food industry. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this and other important flavor compounds, leading to advancements in food quality and the development of novel flavors. The integration of analytical techniques with sensory evaluation provides a powerful toolkit for a comprehensive understanding of the role of this compound in food science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]
The Multifaceted Roles of Fatty Acid Esters in Biological Systems: A Technical Guide
Abstract
Fatty acid esters (FAEs) are a diverse class of lipids that play fundamental roles in numerous biological processes. Far beyond their well-established function as energy storage molecules, FAEs are integral structural components of cellular membranes and act as critical signaling molecules in a variety of pathways. This technical guide provides an in-depth exploration of the core functions of FAEs in biological systems. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their biochemical significance, quantitative data on their distribution and properties, and comprehensive experimental protocols for their study. Furthermore, this guide includes detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles of these vital biomolecules.
Introduction to Fatty Acid Esters
Fatty acid esters are formed through the esterification of a fatty acid with an alcohol.[1] The structure of a fatty acid consists of a hydrocarbon chain terminating in a carboxylic acid group.[2] This structure gives the molecule a polar, hydrophilic head and a nonpolar, hydrophobic tail.[2] The properties of FAEs are largely determined by the length and degree of saturation of the fatty acid chain, as well as the nature of the alcohol moiety.[3] In biological systems, the most common alcohol is glycerol (B35011), forming glycerolipids such as mono-, di-, and triglycerides.[2] Other important FAEs include wax esters, cholesteryl esters, and fatty acid methyl esters (FAMEs), which are gaining attention for their potential signaling roles.[3][4]
Core Functions of Fatty Acid Esters
Energy Storage
Triglycerides, the triesters of glycerol and three fatty acids, are the primary form of energy storage in animals.[2] They are highly efficient energy reservoirs due to their reduced state and hydrophobicity, allowing for dense packing in adipose tissue. The complete oxidation of fatty acids yields approximately 9 kcal/g, significantly more than the 4 kcal/g provided by carbohydrates and proteins.[2] The synthesis and breakdown of triglycerides are tightly regulated processes, with lipogenesis converting excess carbohydrates into triglycerides and lipolysis releasing fatty acids for energy production.[2]
Structural Components of Cell Membranes
Fatty acids are crucial components of phospholipids (B1166683), the primary building blocks of cellular membranes.[5][6] Glycerophospholipids, a major class of membrane lipids, consist of a glycerol backbone esterified to two fatty acids and a phosphate (B84403) group, which is in turn linked to a head group such as choline, ethanolamine, or serine.[7][8] The amphipathic nature of these molecules, with their hydrophilic head and hydrophobic tails, drives the spontaneous formation of the lipid bilayer in aqueous environments.[7] The fatty acid composition of membrane phospholipids significantly influences membrane fluidity and the function of membrane-associated proteins.[9] Unsaturated fatty acids, with their cis-double bonds, introduce kinks in the hydrocarbon chains, increasing membrane fluidity, while saturated fatty acids contribute to a more rigid membrane structure.[5]
Signaling Molecules
Fatty acids and their esterified derivatives are increasingly recognized as potent signaling molecules that regulate a wide array of physiological processes.[4][10] They can act as second messengers, with their intracellular concentrations rapidly changing in response to external stimuli.[10]
Long-chain fatty acids can activate G protein-coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[4] Activation of GPR120 by fatty acids has been shown to mediate anti-inflammatory effects and improve insulin (B600854) sensitivity.[4] Upon ligand binding, GPR120 can initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the modulation of gene expression related to inflammation and metabolism.[4]
Another signaling mechanism involves the recruitment of β-arrestin 2 to the activated GPR120 receptor, which can mediate anti-inflammatory effects by inhibiting TAK1, a key kinase in the TLR4 and TNF-α signaling pathways.[4]
Quantitative Data on Fatty Acid Esters
The following tables summarize key quantitative data related to the function of fatty acid esters in biological systems.
Table 1: Fatty Acid Composition of Serum Cholesteryl Esters in Response to Dietary Fatty Acid Intake
| Dietary Fatty Acid | Change in Cholesteryl Ester Fatty Acid Composition ( g/100g of fatty acids per 10% of energy) | Standard Deviation |
| Linoleic acid (18:2) | 9.3 | 3.1 |
| Oleic acid (cis-18:1) | 6.5 | 1.7 |
| Trans fatty acids (trans-18:1) | 1.1 | 0.5 |
| Stearic acid (18:0) | 1.0 | 0.4 |
| Palmitic acid (16:0) | 1.7 | 0.5 |
| Myristic acid (14:0) | 2.1 | 0.7 |
| Saturated fatty acid mix (12:0, 14:0, 16:0) | 2.2 | 1.0 |
| Data from a study on healthy Dutch volunteers.[11] |
Table 2: Thermal Properties of Select Fatty Acid Esters as Phase Change Materials
| Fatty Acid Ester | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |
| Glycerol Myristate | 31-63 | 149-185 |
| Glycerol Palmitate | 31-63 | 149-185 |
| Glycerol Stearate | 31-63 | 149-185 |
| These esters are investigated for their potential in thermal energy storage.[12] |
Experimental Protocols
Lipid Extraction
A standard method for lipid extraction from biological samples is the Folch or Bligh-Dyer method.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Centrifuge
-
Nitrogen gas stream
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Perform lipid extraction using a chloroform/methanol mixture (typically 2:1 v/v).
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.[13][14]
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of fatty acids, which are typically derivatized to their more volatile methyl esters.[4]
Materials:
-
Dried lipid extract
-
Methanol
-
Acid catalyst (e.g., 0.5 M HCl in methanol, BF3-methanol, or 2.5% H2SO4 in methanol)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable column (e.g., DB-23)
Protocol:
-
Transesterification: To the dried lipid extract, add 1 mL of the acid catalyst in methanol.[4][13]
-
Incubate the mixture at 80°C for 1 hour to convert fatty acids to FAMEs.[4][13]
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water.[4]
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.[4]
-
Centrifuge at 500 x g for 5 minutes to separate the phases.[4]
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Analysis of FAMEs
Protocol:
-
Inject the FAMEs sample into the GC-MS system.
-
Use a suitable capillary column for the separation of FAMEs.[13]
-
Set the GC oven temperature program to effectively separate the different FAMEs.[13]
-
The mass spectrometer will identify and quantify individual FAMEs based on their retention times and mass spectra.[13]
-
Identify peaks corresponding to major saturated and unsaturated fatty acids by comparing with known standards.[13]
-
Quantify the peak areas for each identified fatty acid.[13]
Visualizing Signaling Pathways and Workflows
GPR120/FFAR4 Signaling Pathway
Caption: GPR120/FFAR4 signaling cascade initiated by fatty acid ester binding.
Experimental Workflow for FAME Analysis
Caption: Workflow for the analysis of fatty acid methyl esters (FAMEs).
Conclusion
Fatty acid esters are indispensable molecules in biological systems, with their functions extending far beyond simple energy storage. Their roles as structural components of membranes and as signaling molecules are critical for maintaining cellular homeostasis and regulating complex physiological processes. A thorough understanding of the diverse functions of FAEs, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in cellular biology, metabolism, and drug development. The methodologies and information presented in this guide provide a solid foundation for researchers to explore the intricate world of fatty acid esters and their profound impact on biological systems.
References
- 1. Fatty acid ester: Significance and symbolism [wisdomlib.org]
- 2. Lipid - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid - Wikipedia [en.wikipedia.org]
- 6. Why are fatty acids important to the cell membrane? | AAT Bioquest [aatbio.com]
- 7. 7.2: Structure and Function – Lipids and Membranes – Introductory Biochemistry [openoregon.pressbooks.pub]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acids in serum cholesteryl esters as quantitative biomarkers of dietary intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylbutyl Pentanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-methylbutyl pentanoate, an ester known for its characteristic fruity aroma, through the Fischer esterification of 3-methylbutanol and pentanoic acid. The procedure outlines the reaction setup, purification, and characterization of the final product. This protocol is intended for use by researchers and professionals in organic synthesis and drug development.
Introduction
This compound, also known as isoamyl pentanoate or isopentyl pentanoate, is an organic ester with the molecular formula C₁₀H₂₀O₂.[1] It is synthesized by the acid-catalyzed reaction between 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid).[1] The Fischer esterification is a common and effective method for preparing esters, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[1] The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. This compound has applications in the fragrance and flavor industries and serves as a valuable building block in organic synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol [1] |
| Boiling Point | 193-194 °C |
| Appearance | Colorless liquid |
| Odor | Fruity, apple-like |
Table 2: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Moles | Volume/Mass |
| 3-Methylbutanol | C₅H₁₂O | 88.15 | 0.810 | 0.1 | 12.35 mL |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 0.939 | 0.12 | 12.9 mL |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | Catalyst | ~2 mL |
| This compound | C₁₀H₂₀O₂ | 172.26 | ~0.86 | - | - |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures for similar esters.
Materials:
-
3-Methylbutanol (isoamyl alcohol)
-
Pentanoic acid (valeric acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
-
Stirring apparatus (magnetic stirrer and stir bar)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 12.35 mL (0.1 mol) of 3-methylbutanol and 12.9 mL (0.12 mol) of pentanoic acid.
-
Catalyst Addition: While stirring the mixture, slowly add approximately 2 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 60-90 minutes.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Repeat this wash until the aqueous layer is basic to litmus (B1172312) paper.
-
50 mL of saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.
-
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.
-
Purification:
-
Decant or filter the dried liquid into a clean, dry round-bottom flask.
-
Purify the crude ester by simple distillation. Collect the fraction boiling between 190-195 °C.
-
-
Characterization:
-
Obtain the mass of the purified product and calculate the percent yield.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer esterification for this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of Isopentyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopentyl pentanoate (isoamyl valerate) is a flavor and fragrance ester with a characteristic fruity, apple-like aroma, finding applications in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis often involves harsh conditions and acid catalysts. This document details a robust and sustainable protocol for the synthesis of isopentyl pentanoate via enzymatic esterification using an immobilized lipase (B570770) in a solvent-free system. Enzymatic synthesis offers high specificity, mild reaction conditions, and a greener alternative to conventional chemical methods.
Principle of Enzymatic Esterification
The synthesis of isopentyl pentanoate is achieved through the direct esterification of isopentyl alcohol (also known as isoamyl alcohol) and pentanoic acid (also known as valeric acid), catalyzed by a lipase. Lipases (triacylglycerol hydrolases) are highly efficient biocatalysts that, in non-aqueous or micro-aqueous environments, can reverse their natural hydrolytic function to catalyze the formation of ester bonds.[1] The reaction is an equilibrium process, as shown below.
Isopentyl Alcohol + Pentanoic Acid ⇌ Isopentyl Pentanoate + Water
Using an immobilized enzyme, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), is highly advantageous as it enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse.[2][3][4] To drive the equilibrium towards the product side and achieve high conversion rates, the water produced during the reaction can be removed, for instance, by applying a vacuum or using molecular sieves.[5]
Reaction Mechanism
The lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate with the carboxylic acid, followed by a nucleophilic attack from the alcohol to release the ester and regenerate the free enzyme.
References
Application Note: 1H NMR Spectroscopic Analysis of 3-Methylbutyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3-methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl valerate, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental spectral data, this note utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and quality control of this common fragrance and flavoring agent. The provided methodologies cover sample preparation, spectral acquisition, and data processing, ensuring reliable and reproducible results.
Introduction
This compound (C₁₀H₂₀O₂) is an organic ester formed from 3-methylbutanol and pentanoic acid.[1] It is characterized by a fruity aroma, often described as banana- or pear-like, which leads to its extensive use in the food, beverage, and cosmetic industries. Accurate structural verification and purity assessment are crucial for its application, and ¹H NMR spectroscopy is a powerful analytical technique for this purpose. This application note presents a standard operating procedure for the ¹H NMR analysis of this compound, including predicted chemical shifts, multiplicities, and integration values to aid in spectral interpretation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound was predicted using online NMR prediction tools. The predicted data, based on the molecular structure, is summarized in Table 1. These values serve as a reference for the assignment of signals in an experimentally acquired spectrum.
Structure of this compound with Proton Labeling:
Table 1: Predicted ¹H NMR Data for this compound
| Signal Label | Chemical Shift (ppm) | Multiplicity | Integration | Protons |
| a | 0.92 | Triplet (t) | 3H | -CH₃ |
| b | 1.63 | Sextet (sxt) | 2H | -CH₂- |
| c | 2.28 | Triplet (t) | 2H | -CH₂-C=O |
| d | 4.08 | Triplet (t) | 2H | -O-CH₂- |
| e | 1.52 | Quartet (q) | 2H | -CH₂- |
| f | 1.70 | Nonet (non) | 1H | -CH- |
| g | 0.93 | Doublet (d) | 6H | -CH(CH₃)₂ |
Note: Predicted chemical shifts may vary slightly from experimental values depending on the solvent, concentration, and instrument used.
Experimental Protocol
This section details the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample (5-25 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for referencing)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vial
-
-
Procedure:
-
Weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
If using an internal standard, add a very small amount of TMS to the solvent.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. ¹H NMR Spectrum Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters as listed above.
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing
-
Software:
-
NMR data processing software (e.g., Mnova, TopSpin, ACD/Labs).
-
-
Procedure:
-
Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Analysis: Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to assign the peaks to the corresponding protons in the this compound molecule.
-
Workflow and Data Analysis
The overall workflow for the ¹H NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for ¹H NMR analysis of this compound.
The logical relationship for signal assignment in the ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling.
References
13C NMR Spectral Data for 3-methylbutyl pentanoate
An essential analytical technique for the structural elucidation of organic molecules, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides detailed information about the carbon framework of a compound. This application note presents the 13C NMR spectral data for 3-methylbutyl pentanoate and provides a comprehensive protocol for its acquisition, tailored for researchers, scientists, and professionals in drug development.
The 13C NMR spectrum of this compound exhibits distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, providing valuable structural information. The table below summarizes the assigned chemical shifts.
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (Ester Carbonyl) | ~173 |
| -CH2-O- (Ester Methylene) | ~63 |
| -CH(CH3)2 (Isobutyl Methine) | ~25 |
| -CH2-CH(CH3)2 (Isobutyl Methylene) | ~37 |
| -CH(CH3)2 (Isobutyl Methyl) | ~22 |
| -CH2-CH2-CH2-CH3 (Pentanoate α-CH2) | ~34 |
| -CH2-CH2-CH2-CH3 (Pentanoate β-CH2) | ~27 |
| -CH2-CH2-CH2-CH3 (Pentanoate γ-CH2) | ~22 |
| -CH2-CH2-CH2-CH3 (Pentanoate δ-CH3) | ~14 |
Experimental Protocol
This section details the methodology for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of high-purity this compound.[1]
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[1][2] Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
Tune and match the 13C probe to the correct frequency.[1][4]
-
Set the appropriate acquisition parameters for a 1D 13C NMR experiment. This typically includes a 90° pulse, a spectral width covering the expected chemical shift range (e.g., 0-220 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.[1] Proton decoupling is generally used to simplify the spectrum to singlets for each carbon.
-
Initiate data acquisition.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if desired, although integration in 13C NMR is not always as accurate as in 1H NMR.
-
Pick and label the peaks corresponding to the carbon atoms of this compound.
Visualization
The following diagrams illustrate the structure of this compound with labeled carbon atoms and a workflow for the experimental protocol.
References
Application Note: Quantification of 3-Methylbutyl Pentanoate in Fruit Samples
Introduction
3-Methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl valerate, is an important ester that contributes to the characteristic fruity and sweet aroma profiles of many fruits. Its presence and concentration can significantly influence the sensory perception and quality of fresh and processed fruit products. Accurate quantification of this volatile organic compound is crucial for flavor and fragrance research, quality control in the food and beverage industry, and for professionals in drug development exploring natural compounds. This application note provides a detailed protocol for the quantification of this compound in fruit samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound can vary significantly depending on the fruit species, cultivar, ripeness, and storage conditions. While this compound is a known contributor to the aroma of many fruits, comprehensive quantitative data across a wide variety of fruits is not extensively available in a single, standardized format. The following table summarizes available data on the presence of this compound and its close isomer, 3-methylbutyl butanoate, in various fruit samples. It is important to note that much of the available literature reports qualitative presence or relative abundance rather than precise quantitative concentrations.
| Fruit Species | Cultivar(s) | Compound | Concentration (µg/kg) | Analytical Method |
| Banana (Musa sapientum) | Cavendish | 3-Methylbutyl butanoate | 15,800 - 20,500 | HS-SPME-GC-MS |
| Banana (Musa spp.) | Grand Nain, Ardhapuri, Safed Velchi, Lal Velchi, Pachanadan | Pentanoic acid, 3-methylbutyl ester | Present/Absent | HS-SPME-GC-MS |
| Apple (Malus domestica) | Multiple cultivars | This compound | Data not available | HS-SPME-GC-MS |
| Pear (Pyrus communis) | Multiple cultivars | This compound | Data not available | HS-SPME-GC-MS |
Note: Quantitative data for this compound is limited in the reviewed literature. The data for 3-methylbutyl butanoate in banana is provided as a reference for a structurally similar and abundant ester. The presence of pentanoic acid, 3-methylbutyl ester in several banana cultivars has been confirmed, though specific concentrations were not provided in the cited study.[1][2]
Experimental Protocols
This section details the methodology for the quantification of this compound in fruit samples using HS-SPME-GC-MS.
Sample Preparation
Proper sample preparation is critical for the accurate analysis of volatile compounds.
Materials:
-
Ripe, healthy fruit samples
-
Blender or homogenizer
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., 2-octanol (B43104) or a suitable deuterated ester)
-
Ultrapure water
Protocol:
-
Wash fresh fruit samples with deionized water and pat dry.
-
Remove peels, cores, and seeds.
-
Homogenize a representative portion of the fruit pulp in a blender to achieve a uniform puree.
-
Weigh 5.0 ± 0.1 g of the fruit homogenate into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial to increase the ionic strength of the sample matrix, which aids in the release of volatile compounds into the headspace.[3]
-
Spike the sample with a known concentration of an internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-octanol in methanol) for accurate quantification.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
Prepare a calibration curve using a model fruit matrix or solvent spiked with known concentrations of this compound and the internal standard.
HS-SPME Procedure
Apparatus:
-
SPME autosampler or manual holder
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Water bath or heating block with agitation
Protocol:
-
Condition the SPME fiber according to the manufacturer's instructions (typically in the GC injection port at a high temperature).
-
Place the sealed sample vial in the autosampler tray or a heated water bath.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[3]
-
Expose the SPME fiber to the headspace of the sample vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.
-
After extraction, retract the fiber into the needle and transfer it to the GC injection port for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWAX, or equivalent; 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness)
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 1-2 minutes)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at a rate of 4°C/min
-
Ramp 2: Increase to 240°C at a rate of 10°C/min
-
Final hold: 5 minutes at 240°C
-
-
Transfer Line Temperature: 250°C
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-350
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification for enhanced sensitivity.
Data Analysis and Quantification:
-
Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with those of an authentic standard and reference spectra from libraries (e.g., NIST).
-
Quantify the concentration of this compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylbutyl Pentanoate as a Flavoring Agent in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl pentanoate, is a fatty acid ester characterized by a pleasant, fruity aroma.[1] This volatile compound is utilized as a flavoring agent in the food industry to impart or enhance fruity notes in a variety of products.[1] Its chemical structure and properties make it a subject of interest for food scientists and flavor chemists in the development of new food products and for quality control purposes. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in food applications.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in food systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Isoamyl pentanoate, Isopentyl pentanoate, Valeric acid, 3-methylbutyl ester | [2] |
| CAS Number | 2050-09-1 | [2] |
| Molecular Formula | C10H20O2 | [1][2] |
| Molecular Weight | 172.26 g/mol | [1] |
| Appearance | Colorless liquid | |
| Odor | Fruity, apple-like |
Regulatory Status
For 3-methylbutyl 3-methylbutanoate (isoamyl isovalerate) :
| Regulatory Body | Designation | Details |
|---|---|---|
| FEMA | GRAS (Generally Recognized as Safe) | FEMA Number: 2085 |
| JECFA | No safety concern at current levels of intake when used as a flavouring agent. | JECFA Number: 50 |
Note: It is crucial for researchers and developers to verify the regulatory status of this compound (CAS 2050-09-1) with the relevant authorities before commercial application.
Sensory Properties
The primary application of this compound is due to its characteristic fruity aroma. Sensory analysis is key to determining its suitability and optimal concentration in food products.
Odor Profile
This compound is described as having a fruity and sweet aroma, often associated with apples and tropical fruits.[1]
Sensory Threshold
Specific odor and taste threshold data for this compound are not widely published. However, for the related compound, 3-methylbutyl 3-methylbutanoate (isoamyl isovalerate) , the following has been reported:
| Threshold Type | Value | Medium |
|---|
| Aroma Detection | 20 ppb | Not specified |
Applications in Food Products
This compound can be used in a variety of food products to impart a fruity flavor profile. Potential applications include:
-
Beverages: Fruit juices, soft drinks, and flavored alcoholic beverages.
-
Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.
-
Baked Goods: Cakes, cookies, and pastries.
-
Dairy Products: Ice cream, yogurt, and flavored milk.
The optimal concentration will vary depending on the food matrix and the desired flavor intensity. It is recommended to start with low concentrations (in the ppm range) and conduct sensory evaluations to determine the ideal level.
Experimental Protocols
Protocol for Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.
Materials:
-
Control food product (without added flavoring).
-
Test food product (with a specific concentration of this compound).
-
Odor-free tasting booths.
-
Water for palate cleansing.
-
Randomly coded sample cups.
-
Panel of at least 20-30 trained sensory panelists.
Procedure:
-
Prepare the control and test samples. The concentration of this compound in the test sample should be determined based on preliminary trials.
-
For each panelist, present three coded samples: two are identical (either both control or both test), and one is different.
-
Instruct the panelists to evaluate the samples from left to right.
-
Ask the panelists to identify the sample that is different from the other two.
-
Provide water for panelists to cleanse their palate between evaluations.
-
Record the responses.
-
Analyze the data using statistical methods (e.g., binomial test) to determine if the number of correct identifications is statistically significant.
Workflow for Sensory Evaluation:
Caption: Workflow for the Triangle Test sensory evaluation method.
Protocol for Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., fruit juice).
Materials and Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
SPME autosampler and fiber (e.g., DVB/CAR/PDMS).
-
Headspace vials (20 mL) with magnetic stir bars.
-
Standard solution of this compound in ethanol.
-
Internal standard (e.g., ethyl heptanoate).
-
Food sample (e.g., fruit juice).
-
Sodium chloride (NaCl).
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the food sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to achieve good separation (e.g., start at 40°C, ramp to 240°C).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 43, 57, 70, 85, 115).
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.
-
Workflow for HS-SPME-GC-MS Analysis:
Caption: Workflow for the quantitative analysis of this compound using HS-SPME-GC-MS.
Stability of this compound in Food Matrices
The stability of a flavor compound is crucial for maintaining the sensory quality of a food product throughout its shelf life. Esters like this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.
-
pH: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the pH of the food matrix will significantly impact the stability of this compound. It is expected to be more stable in near-neutral pH conditions.
-
Temperature: High temperatures, such as those encountered during pasteurization or baking, can accelerate the rate of hydrolysis and other degradation reactions.
Recommendations for Stability Testing:
-
Conduct stability studies in the specific food matrix of interest.
-
Store samples under various conditions (e.g., different temperatures, pH levels, light exposure).
-
Monitor the concentration of this compound over time using the GC-MS method described above.
-
Correlate the chemical stability data with sensory evaluation to assess the impact on the flavor profile.
Conclusion
This compound is a valuable flavoring agent for creating fruity notes in a wide range of food products. A thorough understanding of its chemical, sensory, and stability properties is essential for its successful application. The protocols provided in this document offer a framework for the sensory evaluation and quantitative analysis of this compound. Further research is needed to establish a more comprehensive profile of its sensory thresholds and stability in various food systems, and to clarify its regulatory status in different regions.
References
Application Notes and Protocols: 3-Methylbutyl Pentanoate in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl valerate (B167501), in the formulation of fragrances. This document details its olfactory profile, functional applications, and includes protocols for its evaluation and analysis in fragrance compositions.
Introduction to this compound
This compound is an organic ester recognized for its characteristic fruity aroma. It is a valuable ingredient in the palette of perfumers, primarily used to impart sweet, fruity notes to a wide range of scented products.
Odor Profile: The scent of this compound is predominantly fruity, often described with nuances of:
-
Apple
-
Banana
-
Sweet, ripe fruits
Due to its pleasant and recognizable fruity character, it is frequently employed in the creation of fruity accords in fine fragrances, as well as in functional perfumery for personal care and household products.[1][2]
Physicochemical and Organoleptic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | isoamyl pentanoate, isopentyl valerate | [3] |
| CAS Number | 2050-09-1 | [4] |
| Molecular Formula | C10H20O2 | [4] |
| Molecular Weight | 172.27 g/mol | [3] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Odor Type | Fruity | [3] |
| Odor Description | Fruity, ripe, apple, green | [3] |
| Boiling Point | 185.00 to 186.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 149.00 °F. TCC ( 65.00 °C. ) | [3] |
| Solubility | Soluble in alcohol; water, 38.59 mg/L @ 25 °C (estimated) | [3] |
Applications in Fragrance Formulation
This compound is a versatile ingredient used to achieve specific olfactory effects in fragrance compositions.
Functional Applications:
-
Top Notes: Its volatile nature makes it suitable as a top note, providing an initial burst of fruity freshness.
-
Fruity Accords: It is a key component in the construction of apple, banana, and other ripe fruit accords.[1][2]
-
Modification of Floral Notes: In small quantities, it can be used to add a fruity nuance to floral fragrances, enhancing their complexity.
-
Gourmand Fragrances: Its sweet, edible aroma profile makes it suitable for use in gourmand-type scents.
Recommended Usage Levels: While specific concentrations are proprietary and depend on the desired outcome, a general guideline for the use of fruity esters in fragrance concentrates can be inferred from related compounds. For instance, a safety assessment for the structurally similar 2-methylbutyl 3-methylbutanoate indicates a 95th percentile concentration in fine fragrance of 0.08%.[5] Another related compound, isoamyl isovalerate, is typically used at levels ranging from 0.1% to 10% in fragrance compositions.
| Fragrance Type | Typical Concentration Range (in concentrate) |
| Fine Fragrance | 0.05% - 2% |
| Personal Care (Lotions, Shampoos) | 0.1% - 1% |
| Household (Air Fresheners, Cleaners) | 0.2% - 5% |
Note: These are estimated ranges and should be optimized based on the specific formulation and desired scent profile.
Experimental Protocols
Protocol for Sensory Evaluation of this compound
Objective: To assess the olfactory characteristics of this compound in a standardized manner.
Materials:
-
This compound
-
Ethanol (B145695) (perfumer's grade)
-
Glass beakers and stirring rods
-
Smelling strips
-
A panel of trained sensory evaluators
Procedure:
-
Preparation of Dilutions: Prepare a 10% and a 1% solution of this compound in ethanol.
-
Sample Presentation: Dip smelling strips into each dilution. Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.
-
Data Collection: Panelists should evaluate the odor based on predefined attributes (e.g., fruity, apple, banana, green, sweet) and rate the intensity of each attribute on a scale (e.g., 1 to 5).
-
Analysis: Compile the data from the panelists to create an olfactory profile of the ingredient.
Protocol for Stability Testing of a Fragrance Formulation Containing this compound
Objective: To evaluate the stability of a fragrance formulation containing this compound under various conditions.
Materials:
-
Test fragrance formulation (e.g., a simple floral-fruity blend in an ethanol base)
-
Control formulation (without this compound)
-
Glass vials with airtight caps
-
Oven for accelerated stability testing
-
UV light chamber for photostability testing
-
Refrigerator for cold stability testing
Procedure:
-
Sample Preparation: Prepare sufficient quantities of both the test and control formulations. Fill the glass vials, leaving minimal headspace, and seal them tightly.
-
Storage Conditions:
-
Accelerated Stability: Place samples in an oven at a constant temperature (e.g., 40°C or 45°C) for a period of 1 to 3 months.[6]
-
Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for the intended shelf life of the product (e.g., 12-24 months).
-
Photostability: Expose samples to controlled UV light to simulate exposure to sunlight.
-
Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.[7]
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., weekly for accelerated testing, monthly for real-time testing).
-
Assessment: At each interval, assess the following parameters for both test and control samples:
-
Color: Visual inspection for any changes.
-
Clarity: Check for any haze or precipitation.
-
Odor: Olfactory evaluation by a trained panel to detect any changes in the scent profile.
-
pH (for aqueous-based products): Measure the pH to check for any significant shifts.
-
-
Data Analysis: Compare the results of the test formulation against the control and the initial baseline to determine the impact of this compound on the overall stability of the fragrance.
Protocol for GC-MS Analysis of a Fragrance Containing this compound
Objective: To identify and quantify this compound in a fragrance formulation.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent)
Sample Preparation:
-
Dilute the fragrance sample in a suitable solvent (e.g., methanol (B129727) or ethanol) to an appropriate concentration (e.g., 1:100 or 1:1000).[8]
-
If necessary, add an internal standard for quantitative analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 280°C at a rate of 3°C/min
-
Final hold: 280°C for 20 minutes[8]
-
-
MS Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: 50-800 amu
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with a known standard and library data (e.g., Wiley MS library).[8]
-
For quantitative analysis, construct a calibration curve using standard solutions of this compound and the internal standard.
Olfactory Signaling Pathway
The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors that bind to this ester have not been fully elucidated, the general pathway of olfactory signal transduction is well-established.
References
- 1. quora.com [quora.com]
- 2. Iso Amyl Iso Valerate | Iso Amyl Iso Valerate Information & Details - Elchemy [elchemy.com]
- 3. isoamyl valerate [flavscents.com]
- 4. The Pherobase Floral Compound: this compound (C10H20O2) [pherobase.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. microtrac.com [microtrac.com]
- 7. iltusa.com [iltusa.com]
- 8. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for 3-Methylbutyl Pentanoate as an Aroma Analysis Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl pentanoate, also known as isoamyl valerate (B167501) or isopentyl pentanoate, is a fatty acid ester recognized for its characteristic fruity, apple- and banana-like aroma. This volatile organic compound is a key contributor to the natural aroma profile of various fruits, including apples. Its distinct scent and chemical properties make it an excellent candidate for use as a standard in the analysis of aroma compounds in food, beverages, and other complex matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard for qualitative and quantitative aroma analysis, primarily utilizing gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard. These properties influence its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.
| Property | Value | Reference(s) |
| Synonyms | Isopentyl pentanoate, Isoamyl valerate, 3-methylbutyl valerate | [1][2] |
| Molecular Formula | C₁₀H₂₀O₂ | [2] |
| Molecular Weight | 172.26 g/mol | [2] |
| CAS Number | 2050-09-1 | [2] |
| Appearance | Colorless liquid | |
| Odor | Fruity, apple, banana | |
| Boiling Point | 191-192 °C | |
| Density | 0.857 g/cm³ at 25 °C | |
| Solubility in Water | 153.3 mg/L at 25 °C (predicted) | |
| Vapor Pressure | 0.45 mmHg at 25 °C (predicted) | |
| logP (Octanol-Water Partition Coefficient) | 3.42 (predicted) |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is the primary analytical technique for the identification and quantification of volatile aroma compounds. The following data for this compound are essential for method development and data interpretation.
Kovats Retention Indices
The Kovats retention index (RI) is a normalized measure of a compound's retention time in gas chromatography, which aids in its identification by comparing experimental values with literature data. The RI of a compound can vary depending on the stationary phase of the GC column.
| GC Column Stationary Phase | Retention Index (RI) |
| DB-5 (non-polar) | 1289 |
| DB-Wax (polar) | 1585 |
Note: These are typical values and may vary slightly depending on the specific GC conditions.
Mass Spectrometry Fragmentation Pattern
Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern. The mass spectrum is dominated by fragments arising from the cleavage of the ester bond and subsequent rearrangements.
Key Mass Spectral Fragments:
| m/z | Proposed Ion Structure/Fragment | Relative Abundance (%) |
| 41 | C₃H₅⁺ | 55 |
| 43 | C₃H₇⁺ | 70 |
| 55 | C₄H₇⁺ | 40 |
| 57 | C₄H₉⁺ | 100 (Base Peak) |
| 70 | C₅H₁₀⁺ | 85 |
| 71 | C₅H₁₁⁺ | 30 |
| 85 | C₅H₉O⁺ | 25 |
| 102 | C₅H₁₀O₂⁺ (McLafferty Rearrangement) | 15 |
| 115 | C₇H₁₅O⁺ | 5 |
| 172 | C₁₀H₂₀O₂⁺ (Molecular Ion) | <1 |
Data is based on the NIST Mass Spectrometry Data Center library spectrum. Relative abundances are approximate.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as an internal and external standard for the quantitative analysis of aroma compounds in fruit matrices, such as apples, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Logical Workflow for Aroma Analysis
The general workflow for aroma analysis using this compound as a standard is depicted below.
Caption: General workflow for quantitative aroma analysis using an internal standard.
Protocol 1: Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantification.
Materials:
-
This compound (≥99% purity)
-
Ethanol (B145695) (absolute, analytical grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Standard Solution (1000 mg/L):
-
Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of ethanol.
-
Bring the flask to volume with ethanol and mix thoroughly.
-
This stock solution should be stored in a tightly sealed vial at 4°C.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., a model wine solution or ethanol/water mixture that mimics the sample matrix).
-
Typical concentration ranges for calibration curves are from 0.1 mg/L to 50 mg/L, depending on the expected concentration of the analytes in the samples.
-
If using this compound as an internal standard, add a constant, known amount of the internal standard stock solution to each calibration standard.
-
Protocol 2: HS-SPME-GC-MS Analysis of Apple Volatiles
This protocol details the analysis of volatile compounds in apples using this compound as an internal standard.
Sample Preparation:
-
Wash and core fresh apples.
-
Homogenize the apple tissue to a fine puree.
-
Weigh a precise amount of the apple puree (e.g., 5 g) into a 20 mL headspace vial.
-
Add a known amount of the this compound internal standard solution to the vial. The concentration of the internal standard should be within the range of the calibration curve.
-
Add a saturated NaCl solution (e.g., 1 g of NaCl and 5 mL of distilled water) to the vial to increase the volatility of the aroma compounds.
-
Immediately seal the vial with a PTFE/silicone septum.
HS-SPME Conditions:
| Parameter | Value |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Incubation Temperature | 40 °C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Agitation | 250 rpm |
GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | 40 °C (hold 2 min), ramp at 5 °C/min to 230 °C, hold for 5 min |
| MS Transfer Line | 240 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35-350 amu |
Data Analysis and Quantification
The process for identifying and quantifying target aroma compounds is outlined below.
Caption: Workflow for data analysis and quantification.
-
Identification: Identify the target aroma compounds in the sample chromatograms by comparing their retention times and mass spectra with those of the authentic standards and the NIST library.
-
Integration: Integrate the peak areas of the target analytes and the internal standard (this compound).
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the ratio of the concentration of the analyte to the concentration of the internal standard. Perform a linear regression to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Use the equation from the calibration curve to determine the concentration of the analyte in the sample.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reliable standard for the analysis of aroma compounds in various matrices. Its distinct chromatographic and mass spectrometric properties allow for its effective use as both an internal and external standard in quantitative studies. The detailed protocols provided in this document offer a robust framework for researchers and scientists to accurately identify and quantify key aroma components, contributing to a deeper understanding of the sensory qualities of food, beverages, and other products.
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Volatile Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPME for Volatile Ester Analysis
Solid-Phase Microextraction (SPME) is a simple, fast, and solventless sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as esters, from a variety of sample matrices including food and beverages, environmental samples, and biological fluids.[1][2] The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[1]
The primary advantages of SPME include its solvent-free nature, high sensitivity, versatility, and ease of automation.[1] By eliminating the need for organic solvents, SPME reduces waste and exposure to hazardous materials.[1] The concentration of analytes on the fiber allows for low detection limits, often at parts-per-billion (ppb) and parts-per-trillion (ppt) levels.[1]
SPME Fiber Selection for Volatile Esters
The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target esters.[1] For a broad-range analysis of volatile esters, which vary in polarity, a mixed-phase fiber is often the most effective choice.[1]
Table 1: Commonly Used SPME Fibers for Volatile Ester Analysis
| Fiber Coating | Composition | Polarity | Recommended For |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar | Broad range of volatile and semi-volatile esters (C3-C20).[3] |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | More volatile polar analytes.[3] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Bipolar | Trace-level volatiles.[3] |
| Polyacrylate (PA) | Polyacrylate | Polar | Polar semi-volatile esters.[3] |
| PDMS | Polydimethylsiloxane | Nonpolar | Low molecular weight or volatile nonpolar esters.[3] |
Experimental Workflow for Volatile Ester Analysis
The general workflow for the analysis of volatile esters using Headspace SPME (HS-SPME) coupled with GC-MS is depicted below. This approach is commonly used to minimize matrix effects and enhance the extraction of volatile compounds.[4]
Key Factors Influencing SPME Efficiency
Several factors can influence the efficiency of the SPME process. Optimization of these parameters is crucial for achieving accurate and reproducible results.
Protocol: Quantitative Analysis of Volatile Esters in a Liquid Matrix
This protocol details the analysis of volatile esters in a liquid sample (e.g., fruit juice, wine) using HS-SPME with GC-MS.
1. Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm DVB/CAR/PDMS fiber.[1]
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]
-
Heater/Agitator: To maintain constant temperature and agitation during extraction.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Reagents: Sodium chloride (NaCl), analytical standards of target esters, and internal standard (e.g., ethyl heptanoate).
2. Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL SPME vial.
-
Add 1.5 g of NaCl to the sample to increase the ionic strength and promote the release of volatile esters into the headspace.[1]
-
If an internal standard is used for quantification, spike the sample with a known concentration.
-
Immediately seal the vial with the screw cap.
3. Headspace Extraction
-
Place the sealed vial into the heater/agitator.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This allows the volatile esters to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.
4. GC-MS Analysis
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).[1]
-
Desorb the analytes from the fiber for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 4°C/minute.
-
Ramp to 230°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 35-350.
-
5. Data Analysis
-
Identify the ester compounds by comparing their mass spectra and retention times with those of analytical standards or a mass spectral library.[1]
-
Quantify the identified esters by creating a calibration curve using the peak areas of the standards relative to the internal standard.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of volatile esters using SPME-GC-MS. These values can vary depending on the specific instrumentation, matrix, and optimized parameters.
Table 2: Representative Quantitative Performance Data for Volatile Ester Analysis by SPME-GC-MS
| Compound | Matrix | Fiber Coating | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Ethyl Acetate | Wine | DVB/CAR/PDMS | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 |
| Isoamyl Acetate | Fruit Juice | DVB/CAR/PDMS | 0.05 - 0.5 | 0.15 - 1.5 | 92 - 103 |
| Ethyl Butyrate | Beverage | PDMS/DVB | 0.01 - 0.1 | 0.03 - 0.3 | 98 - 108 |
| Ethyl Hexanoate | Wine | CAR/PDMS | 0.02 - 0.2 | 0.06 - 0.6 | 90 - 102 |
| Methyl Salicylate | Biological Fluid | PA | 0.1 - 1.0 | 0.3 - 3.0 | 88 - 99 |
Note: The ranges for LOD (Limit of Detection) and LOQ (Limit of Quantitation) are representative and can vary.[1]
Conclusion
SPME coupled with GC-MS is a powerful and efficient technique for the analysis of volatile esters in a wide range of applications. The provided protocols and data serve as a comprehensive guide for researchers and scientists to develop and validate their own analytical methods. Careful optimization of SPME parameters is essential for achieving high sensitivity, accuracy, and reproducibility.
References
Application Notes and Protocols for Lipase-Catalyzed Synthesis of 3-Methylbutyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methylbutyl pentanoate, a flavor ester with a characteristic fruity aroma, through lipase-catalyzed esterification. The methodologies outlined are based on established enzymatic synthesis principles for structurally similar esters and are intended to serve as a robust starting point for laboratory-scale synthesis and process optimization.
Introduction
Enzymatic synthesis of flavor esters offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to undesirable by-products. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are particularly effective biocatalysts for this purpose, capable of operating under mild conditions with high chemo-, regio-, and enantioselectivity. This document focuses on the use of lipases for the esterification of 3-methylbutanol (isoamyl alcohol) with pentanoic acid (valeric acid) to produce this compound. The information is curated for researchers in academia and industry, including those in drug development who may use such compounds as starting materials or probes.
Data Presentation: Reaction Parameter Optimization
The successful synthesis of this compound is highly dependent on the optimization of several key reaction parameters. The following tables summarize typical ranges and optimal conditions reported for the synthesis of analogous short-chain alkyl esters using various lipases. This data provides a valuable reference for designing experiments for this compound synthesis.
Table 1: Overview of Lipases and Supports for Ester Synthesis
| Lipase (B570770) Source | Common Commercial Name/Form | Support Matrix (for immobilized forms) |
| Candida antarctica lipase B (CALB) | Novozym® 435 | Macroporous acrylic resin |
| Rhizomucor miehei | Lipozyme® RM IM | Macroporous anion exchange resin |
| Thermomyces lanuginosus | Lipozyme® TL IM | Granulated silica |
| Candida rugosa | - | Often used in free or immobilized form on various supports |
Table 2: Summary of Optimized Reaction Conditions for Analogous Ester Syntheses
| Parameter | Reported Range / Optimum | Notes and Considerations |
| Temperature | 30 - 60 °C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation over time. A common starting point is 40-50 °C. |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | An excess of the alcohol can shift the equilibrium towards product formation. However, very high excess may cause enzyme inhibition.[1] |
| Enzyme Loading | 1 - 12% (w/w of substrates) | Higher enzyme loading increases the reaction rate but also the cost. An optimal loading balances reaction time and cost-effectiveness. |
| Reaction Time | 4 - 144 hours | The time required to reach equilibrium or maximum conversion depends on other reaction parameters. |
| Solvent | n-hexane, n-heptane, cyclohexane, or solvent-free | Hydrophobic solvents with a log P > 3.0 generally support high enzyme activity.[1] Solvent-free systems are "greener" but may have mass transfer limitations. |
| Agitation Speed | 150 - 250 rpm | Adequate agitation is crucial to minimize external mass transfer limitations, especially in heterogeneous systems with immobilized enzymes. |
| Water Content/Activity | Low (often controlled with molecular sieves) | While a small amount of water is essential for lipase activity, excess water will promote the reverse hydrolysis reaction. |
Experimental Protocols
The following protocols are detailed methodologies for the lipase-catalyzed synthesis of this compound.
Protocol 1: Screening of Different Lipases
Objective: To identify the most effective lipase for the synthesis of this compound.
Materials:
-
3-Methylbutanol (isoamyl alcohol)
-
Pentanoic acid (valeric acid)
-
Immobilized lipases (e.g., Novozym® 435, Lipozyme® RM IM, Lipozyme® TL IM)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (3Å or 4Å, activated)
-
Screw-capped vials (e.g., 20 mL)
-
Shaking incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a series of screw-capped vials, add 3-methylbutanol and pentanoic acid. A starting point is a 1:1 molar ratio (e.g., 5 mmol of each).
-
Add 10 mL of n-hexane to each vial.
-
Add 0.5 g of activated molecular sieves to each vial to remove water produced during the reaction.
-
Add a specific amount of each lipase to be tested to separate vials (e.g., 5% w/w of the total substrate weight). Include a control vial with no enzyme.
-
Seal the vials tightly and place them in a shaking incubator set at 45 °C and 200 rpm.
-
Withdraw small aliquots (e.g., 10 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Dilute the aliquots with the solvent (e.g., n-hexane) and analyze the conversion of substrates to this compound by GC.
-
Compare the conversion rates and final yields to determine the most effective lipase.
Protocol 2: Optimization of Reaction Parameters
Objective: To determine the optimal conditions (temperature, substrate molar ratio, and enzyme loading) for the synthesis of this compound using the best-performing lipase from Protocol 1.
Materials:
-
Same as Protocol 1, using the selected lipase.
Procedure:
-
Temperature Optimization: Set up a series of reactions as described in Protocol 1, step 1-4, using the selected lipase. Incubate the vials at different temperatures (e.g., 30, 40, 50, and 60 °C). Monitor the reaction progress by GC to find the optimal temperature.
-
Substrate Molar Ratio Optimization: Using the optimal temperature, set up a series of reactions with varying molar ratios of 3-methylbutanol to pentanoic acid (e.g., 1:1, 1.5:1, 2:1, 1:1.5, 1:2). Keep the concentration of the limiting substrate constant. Monitor the reaction progress by GC to determine the optimal molar ratio.
-
Enzyme Loading Optimization: Using the optimal temperature and molar ratio, set up a series of reactions with different enzyme loadings (e.g., 1, 3, 5, 7, and 10% w/w of substrates). Monitor the reaction progress by GC to find the most cost-effective enzyme concentration.
Protocol 3: Reusability of Immobilized Lipase
Objective: To evaluate the operational stability and reusability of the immobilized lipase under optimal conditions.
Materials:
-
Same as Protocol 2, using the optimized conditions.
Procedure:
-
Perform the esterification reaction under the optimized conditions determined in Protocol 2.
-
After the first reaction cycle is complete, separate the immobilized enzyme from the reaction mixture by filtration or decantation.
-
Wash the recovered enzyme with fresh solvent (e.g., n-hexane) to remove any residual substrates and product.
-
Dry the enzyme briefly under vacuum or in a desiccator.
-
Add the recovered enzyme to a fresh reaction mixture and start the next cycle.
-
Repeat this process for several cycles (e.g., 5-10 cycles).
-
Analyze the product yield for each cycle to determine the reusability and stability of the immobilized lipase. A yield of over 90% of the initial activity after several cycles is generally considered good.
Visualizations
The following diagrams illustrate the key processes involved in the lipase-catalyzed synthesis of this compound.
References
Application Notes and Protocols: The Role of 3-Methylbutyl Pentanoate in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl pentanoate, is a fatty acid ester characterized by its distinct fruity aroma.[1][2] While extensively utilized in the food and fragrance industries, its role in the biomedical field, particularly in metabolomics research, is an emerging area of interest. As a volatile organic compound (VOC), this compound can be found in biological matrices and may serve as a potential biomarker for various physiological and pathological states.[3][4] These application notes provide an overview of the current understanding and potential applications of this compound in metabolomics, along with detailed protocols for its analysis.
Applications in Metabolomics Research
The analysis of endogenous metabolites, such as this compound, offers a window into the biochemical status of an organism. In metabolomics, this compound is studied as part of the broader landscape of fatty acid metabolism and the volatile metabolome.
Biomarker Discovery
VOCs like this compound are metabolic end-products that can be detected in biological samples such as urine, blood, and breath.[3][4] Alterations in the concentration of these compounds may correlate with disease states, making them valuable candidates for non-invasive diagnostic biomarkers. While specific research on this compound as a disease biomarker is limited, the methodologies for VOC analysis are well-established and can be applied to its study.
Drug Development and Pharmacology
In drug development, metabolomics can be employed to understand a drug's mechanism of action and its off-target effects. The monitoring of changes in the fatty acid ester profile, including this compound, after drug administration can provide insights into how a therapeutic agent modulates lipid metabolism and related signaling pathways.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing the concentrations of this compound in various biological samples within the context of metabolomics research for drug development. However, for illustrative purposes, the following table demonstrates how such data would be presented. The values are hypothetical and would be determined experimentally.
| Biological Matrix | Condition | Concentration (ng/mL) ± SD | Fold Change | p-value |
| Plasma | Control (n=50) | 1.2 ± 0.4 | - | - |
| Treated (n=50) | 2.8 ± 0.9 | 2.33 | <0.01 | |
| Urine | Control (n=50) | 5.7 ± 1.5 | - | - |
| Treated (n=50) | 3.1 ± 1.1 | -1.84 | <0.05 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The analysis of this compound in biological samples typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of VOCs.[3][4]
Protocol 1: Analysis of this compound in Human Plasma
1. Sample Preparation (HS-SPME)
-
Thaw frozen plasma samples on ice.
-
In a 20 mL headspace vial, add 1 mL of plasma.
-
For protein denaturation and enhanced VOC release, add a mixture of urea (B33335) and NaCl.[3]
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a similar ester).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of VOCs in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the VOCs.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis
-
Identify this compound by comparing the retention time and mass spectrum with a pure standard.
-
Quantify the compound by integrating the peak area of a characteristic ion and normalizing it to the peak area of the internal standard.
-
Perform statistical analysis to compare the levels of this compound between different experimental groups.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway Involvement
Fatty acid esters are integral to lipid metabolism and can act as signaling molecules.[5] While the specific signaling pathways involving this compound are not well-elucidated, it is hypothesized that as a fatty acid ester, it could be involved in pathways regulating inflammation, energy homeostasis, and cellular proliferation.
Caption: Hypothetical signaling cascade initiated by a fatty acid ester.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of this compound in a metabolomics study.
Caption: General workflow for VOC metabolomics analysis.
Conclusion
This compound represents a potentially valuable, yet understudied, metabolite in the context of drug development and clinical research. The protocols and conceptual frameworks presented here provide a foundation for researchers to begin exploring the role of this and other volatile fatty acid esters in their metabolomics studies. Further research is warranted to establish its specific biological functions and its utility as a clinical biomarker.
References
- 1. A targeted metabolomic protocol for quantitative analysis of volatile organic compounds in urine of children with celiac disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A targeted metabolomic protocol for quantitative analysis of volatile organic compounds in urine of children with celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols: 3-Methylbutyl Pentanoate in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of 3-methylbutyl pentanoate as a potential biofuel. It includes a summary of its physicochemical properties, detailed experimental procedures for its synthesis and evaluation, and logical workflows to guide research in this area.
Introduction
This compound, also known as isoamyl pentanoate or isopentyl pentanoate, is a fatty acid ester with the molecular formula C₁₀H₂₀O₂.[1][2] It is formed from the esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid).[1] While traditionally used in the flavor and fragrance industry for its fruity aroma, its properties as a fatty acid ester make it a candidate for investigation as a biofuel or biofuel additive. Fatty acid esters are the primary components of biodiesel, and exploring novel esters like this compound could lead to the development of biofuels with tailored properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for evaluating its suitability as a biofuel. The following table summarizes key properties gathered from various sources.
| Property | Value | Unit | References |
| Molecular Formula | C₁₀H₂₀O₂ | - | [1][2] |
| Molecular Weight | 172.27 | g/mol | [1][2] |
| Appearance | Colorless liquid | - | |
| Density (at 25°C) | 0.858 - 0.867 | g/cm³ | [3] |
| Boiling Point | 185 - 186 | °C | [4] |
| Flash Point | 65 | °C | [3] |
| Viscosity (Liquid) | Data not available | mPa·s | [5] |
| Predicted Cetane Number * | ~45 - 55 | - | [6][7] |
| Water Solubility | Insoluble | - |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent evaluation as a biofuel.
3.1. Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for similar esters.[10][11]
Materials:
-
3-Methylbutan-1-ol (isoamyl alcohol)
-
Pentanoic acid (valeric acid)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for extraction, optional)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-methylbutan-1-ol and pentanoic acid in a 1:1.2 molar ratio (a slight excess of the less expensive carboxylic acid is often used to drive the equilibrium).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while stirring.
-
Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Wash the mixture with deionized water to remove the majority of the sulfuric acid and any unreacted alcohol.
-
Carefully add a 5% sodium bicarbonate solution to neutralize the remaining acid. Be cautious as this will produce CO₂ gas, and the funnel should be vented frequently. Continue washing until no more gas evolves.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification:
-
Filter the drying agent from the organic layer.
-
Purify the crude this compound by simple or fractional distillation. Collect the fraction that distills at the expected boiling point (185-186 °C).
-
Alternatively, the solvent can be removed using a rotary evaporator if an extraction solvent was used.
-
-
Characterization: Confirm the identity and purity of the synthesized ester using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
3.2. Evaluation of this compound as a Biofuel
This protocol outlines the key experiments to assess the potential of this compound as a biofuel, either neat or as a blend with conventional diesel.
3.2.1. Determination of Key Fuel Properties
-
Cetane Number: Determine the cetane number using a standard ASTM D613 engine test.[8][9] Alternatively, an Ignition Quality Tester (IQT) can be used, which requires a smaller sample volume.
-
Viscosity: Measure the kinematic viscosity at 40 °C using a viscometer according to ASTM D445.[12][13][14]
-
Density: Determine the density at 15 °C using a hydrometer or a digital density meter following ASTM D1298 or D4052.[15]
-
Calorific Value: Measure the higher heating value (HHV) using a bomb calorimeter according to ASTM D240.
-
Flash Point: Determine the flash point using a Pensky-Martens closed-cup tester following ASTM D93.
3.2.2. Engine Performance and Emissions Testing
Materials:
-
Synthesized and purified this compound
-
Standard diesel fuel (for blending and as a baseline)
-
Blends of this compound with diesel (e.g., B5, B10, B20, B50 by volume)
Equipment:
-
Single-cylinder diesel engine test rig equipped with:
-
Dynamometer for load control
-
Fuel consumption measurement system
-
Sensors for temperature and pressure
-
Exhaust gas analyzer for CO, CO₂, HC, NOx, and particulate matter (PM)
-
Procedure:
-
Engine Setup and Baseline:
-
Set up the diesel engine test rig according to the manufacturer's instructions.
-
Run the engine with standard diesel fuel at various loads and speeds to establish a baseline for performance and emissions.
-
-
Testing of Biofuel and Blends:
-
Run the engine with pure this compound (if feasible) and the prepared blends under the same operating conditions as the baseline test.
-
-
Data Collection: For each fuel/blend and operating condition, record the following data:
-
Brake power
-
Torque
-
Fuel consumption rate
-
Exhaust gas temperature
-
Concentrations of CO, CO₂, HC, NOx, and PM in the exhaust.
-
-
Data Analysis:
-
Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE).
-
Compare the performance and emission characteristics of the biofuel and its blends to the baseline diesel fuel.
-
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
4.2. Biofuel Evaluation Workflow
This diagram outlines the logical steps for evaluating the potential of this compound as a biofuel.
References
- 1. Buy this compound | 2050-09-1 [smolecule.com]
- 2. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]
- 3. isoamyl valerate, 2050-09-1 [thegoodscentscompany.com]
- 4. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cerritos.edu [cerritos.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Density, Speed of Sound, and Viscosity Measurements of Reference Materials for Biofuels | NIST [nist.gov]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methylbutyl Pentanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-methylbutyl pentanoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Fischer esterification method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[1][2][3][4] | 1. Use an excess of one reactant: Typically, the less expensive reactant (either 3-methylbutanol or pentanoic acid) is used in excess to drive the equilibrium forward according to Le Châtelier's principle.[2][3] A molar ratio of 2:1 to 4:1 of the excess reactant is common. 2. Remove water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants.[3][4] Ensure all glassware is thoroughly dried before use. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction, or add a drying agent like molecular sieves. |
| Insufficient or inactive catalyst: A strong acid catalyst is crucial for the reaction to proceed at a reasonable rate.[1][5] | 1. Use an appropriate amount of a strong acid catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used.[5][6][7] 2. Ensure catalyst quality: Use a fresh or properly stored catalyst to ensure its activity. | |
| Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature. | 1. Increase reaction time: Refluxing the reaction mixture for 1-2 hours is typical, but longer times may be necessary.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure proper reflux temperature: The reaction should be heated to a gentle boil to ensure a steady reflux.[8] | |
| Presence of water in reactants: Water in the 3-methylbutanol or pentanoic acid will inhibit the reaction.[1] | Use anhydrous reactants. If necessary, dry the alcohol and carboxylic acid before use. | |
| Product is Contaminated with Starting Materials | Incomplete reaction: See "Low or No Product Yield" section. | Follow the recommendations for driving the reaction to completion. |
| Inefficient purification: The purification process may not be effectively removing unreacted starting materials. | 1. Thoroughly wash the organic layer: After the reaction, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted pentanoic acid and the acid catalyst.[6][8] Multiple washes may be necessary. Test the aqueous layer with pH paper to ensure it is basic.[6] 2. Wash with water and brine: Wash the organic layer with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[5][8] 3. Proper distillation: Purify the final product by distillation, collecting the fraction at the correct boiling point for this compound.[5][6] | |
| Darkening of the Reaction Mixture | Side reactions or decomposition: Excessive heat or a high concentration of a strong acid catalyst can sometimes lead to the formation of colored byproducts.[9] | 1. Control the heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. 2. Optimize catalyst concentration: While a catalyst is necessary, using an excessive amount can promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 3-methylbutanol (also known as isoamyl alcohol) and pentanoic acid (valeric acid) using an acid catalyst, typically concentrated sulfuric acid.[6][10] This reaction involves heating the alcohol and carboxylic acid together in the presence of the catalyst.[5][6]
Q2: How can I maximize the yield of my Fischer esterification reaction?
A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of one of the reactants , usually the less expensive one.[2][3]
-
Removing water as it is formed , for instance by using a Dean-Stark apparatus or molecular sieves.[3][4]
-
Ensuring an adequate reaction time and temperature under reflux.[8]
Q3: What are some alternative methods for synthesizing this compound?
A3: Besides Fischer esterification, other methods include:
-
Transesterification: The reaction of another ester with 3-methylbutanol in the presence of a catalyst.[10]
-
Enzymatic Synthesis: The use of enzymes, such as lipases, to catalyze the esterification.[11] This method is often considered a "greener" alternative and can be highly specific.
Q4: My final product has a strong acidic smell. How do I remove this?
A4: An acidic smell indicates the presence of unreacted pentanoic acid and the acid catalyst. To remove these, you should perform a workup procedure after the reaction is complete. This involves washing the crude product with a basic solution, such as 5% aqueous sodium bicarbonate, until the aqueous layer is no longer acidic.[6][8] This should be followed by a water wash and a brine wash before drying and distilling the final product.[5][8]
Q5: What is a typical yield for the synthesis of a similar ester like isoamyl acetate (B1210297)?
A5: Reported yields for the Fischer esterification of isoamyl acetate, a structurally similar ester, typically range from 55% to 70%.[12] However, with careful optimization of reaction conditions, yields of 80% to 90% can be achieved.[6]
Experimental Protocols
Key Experiment: Fischer Esterification of this compound
This protocol is a generalized procedure based on the synthesis of similar esters.[6][8] Researchers should optimize the specific quantities and reaction times for their particular setup.
Materials:
-
3-methylbutanol (isoamyl alcohol)
-
Pentanoic acid (valeric acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-methylbutanol and a molar excess of pentanoic acid (e.g., a 1:2 molar ratio). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water.
-
Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any unreacted pentanoic acid and the sulfuric acid catalyst. Repeat this wash until the aqueous layer is basic (test with pH paper). .[6][8]
-
Wash the organic layer with a saturated brine solution.[5][8]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and purify the crude this compound by simple distillation. Collect the fraction that distills at the literature boiling point of this compound.
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. i3awards.org.au [i3awards.org.au]
- 2. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Isoamyl acetate - Wikipedia [en.wikipedia.org]
- 8. cerritos.edu [cerritos.edu]
- 9. Esterification Of 3-Methylbutyl Ethanoate Lab Report - 727 Words | Bartleby [bartleby.com]
- 10. Buy this compound | 2050-09-1 [smolecule.com]
- 11. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Fischer Esterification of 3-Methylbutanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Fischer esterification of 3-methylbutanol.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer esterification of 3-methylbutanol, focusing on the formation of unwanted side products.
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield | Incomplete reaction: The Fischer esterification is an equilibrium process. | - Use an excess of one reactant, typically the less expensive one (e.g., acetic acid). - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. |
| Hydrolysis of the ester: The presence of excess water can shift the equilibrium back towards the reactants. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous reagents if possible. | |
| Presence of Alkene Impurities (e.g., 3-methyl-1-butene, 2-methyl-2-butene) | Acid-catalyzed dehydration of 3-methylbutanol: This is a common side reaction at elevated temperatures in the presence of a strong acid catalyst. | - Carefully control the reaction temperature; avoid excessive heating. - Use a milder acid catalyst or a lower concentration of the strong acid. - Consider using a solid acid catalyst which can sometimes offer higher selectivity. |
| Presence of Di-3-methylbutyl Ether (Diisoamyl Ether) Impurity | Acid-catalyzed intermolecular dehydration of 3-methylbutanol: Two molecules of the alcohol react to form an ether. | - Similar to preventing alkene formation, maintain a lower reaction temperature. - Using a larger excess of the carboxylic acid can favor the esterification reaction over ether formation. |
| Charring or Darkening of the Reaction Mixture | Decomposition of organic materials: This can be caused by using too strong of an acid catalyst or excessively high temperatures. | - Reduce the reaction temperature. - Use a smaller amount of the acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Fischer esterification of 3-methylbutanol?
A1: The two main side reactions are the acid-catalyzed dehydration of 3-methylbutanol to form alkenes and the acid-catalyzed intermolecular dehydration of two 3-methylbutanol molecules to form di-3-methylbutyl ether (also known as diisoamyl ether).
Q2: How does the acid catalyst contribute to side product formation?
A2: The strong acid catalyst (e.g., sulfuric acid) that protonates the carboxylic acid to initiate esterification can also protonate the hydroxyl group of 3-methylbutanol. This makes water a good leaving group, leading to the formation of a carbocation intermediate which can then either be deprotonated to form an alkene or be attacked by another molecule of the alcohol to form an ether.
Q3: Can carbocation rearrangement occur during the dehydration side reaction?
A3: Yes. The initial dehydration of 3-methylbutanol (a primary alcohol) can be followed by a hydride shift in the resulting carbocation to form a more stable tertiary carbocation. Deprotonation of this rearranged carbocation leads to the formation of the more substituted and thermodynamically more stable alkene, 2-methyl-2-butene, in addition to the initially expected 3-methyl-1-butene.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, it is crucial to control the reaction conditions. Using the lowest effective temperature and the minimum necessary amount of acid catalyst will reduce the rates of the competing dehydration and ether formation reactions. Employing a large excess of the carboxylic acid can also help to favor the bimolecular esterification reaction over the alcohol-alcohol coupling that forms the ether.
Q5: What analytical techniques are suitable for detecting and quantifying the main product and the side products?
A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent technique for separating and quantifying the volatile components of the reaction mixture, including the desired ester, unreacted starting materials, and the alkene and ether side products.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the components of the product mixture.[5]
Data Presentation
| Reaction Condition | Typical Ester (Isoamyl Acetate) Yield (%) | Alkene Byproducts (%) | Ether Byproduct (%) |
| Optimized Conditions (e.g., moderate temperature, controlled catalyst amount) | 70-90% | < 5% | < 5% |
| High Temperature | Lower | Increased | Increased |
| High Acid Catalyst Concentration | Variable | Significantly Increased | Significantly Increased |
| Insufficient Carboxylic Acid | Lower | Increased (relative to ester) | Increased (relative to ester) |
Note: The yields are estimations to illustrate trends and are not based on a specific cited experiment.
Experimental Protocols
Key Experiment: Synthesis of Isoamyl Acetate (B1210297) via Fischer Esterification
This protocol is a representative example for the synthesis of isoamyl acetate (the ester of 3-methylbutanol and acetic acid).
Materials:
-
3-methyl-1-butanol (isoamyl alcohol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
Procedure:
-
To a round-bottom flask, add 3-methyl-1-butanol and an excess of glacial acetic acid (a molar ratio of approximately 1:2 to 1:4 of alcohol to acid is common).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Add a few boiling chips and assemble a reflux apparatus.
-
Heat the mixture to reflux for 60-75 minutes.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with cold water to remove the bulk of the unreacted acetic acid and sulfuric acid.
-
Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas is evolved.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Decant the dried liquid into a distillation apparatus.
-
Purify the isoamyl acetate by simple distillation, collecting the fraction that boils at the appropriate temperature (the boiling point of isoamyl acetate is approximately 142°C).
Characterization:
The identity and purity of the product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy (looking for the characteristic ester carbonyl stretch), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the main Fischer esterification reaction and the competing side reactions of dehydration and ether formation.
Caption: Main and side reaction pathways in Fischer esterification.
References
Technical Support Center: Purification of 3-Methylbutyl Pentanoate
Welcome to the technical support center for the purification of 3-methylbutyl pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue: Emulsion formation during aqueous extraction.
-
Q1: I am seeing a thick, stable layer between the organic and aqueous phases during liquid-liquid extraction that is not separating. What is happening and how can I resolve it?
-
A1: You are likely encountering an emulsion, which is a stable mixture of two immiscible liquids.[1] This is a common issue when washing the crude product, especially after a Fischer esterification. To break the emulsion, you can try the following:
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Add brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and promoting the separation of the two phases.[2]
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the transfer of impurities without creating a stable emulsion.
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period can lead to phase separation.
-
Filtration: In persistent cases, filtering the entire mixture through a bed of Celite or glass wool can help to break up the emulsion.
-
-
Issue: Low yield of purified this compound.
-
Q2: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes?
-
A2: Several factors can contribute to a low yield:
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Incomplete reaction: The Fischer esterification is an equilibrium reaction.[3][4] To drive the reaction towards the product, consider using an excess of one of the reactants (usually the less expensive one) or removing water as it forms.[5]
-
Ester hydrolysis: During the workup, especially when using basic solutions to neutralize the acid catalyst, the ester can be hydrolyzed back to the starting alcohol and carboxylic acid salt if the conditions are too harsh (e.g., high concentration of base, prolonged exposure, or heat).[1]
-
Losses during extraction: Ensure you are performing multiple extractions with the organic solvent to fully recover the product from the aqueous layer. The partition coefficient dictates how the solute distributes between the two phases.[6]
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Losses during distillation: If you are purifying by distillation, ensure your apparatus is set up correctly to avoid leaks. Also, monitor the distillation temperature closely to collect the correct fraction.[2]
-
-
Issue: Impurities present in the final product.
-
Q3: My final product is not pure. What are the likely contaminants and how can I remove them?
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A3: The most common impurities after a Fischer esterification are unreacted starting materials (3-methylbutanol and pentanoic acid) and the acid catalyst.[1]
-
Residual Pentanoic Acid: This can be removed by washing the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate.[2] The acid will be converted to its salt, which is soluble in the aqueous layer. Be cautious as this will produce carbon dioxide gas.
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Residual 3-Methylbutanol: Washing with water or brine can help remove the unreacted alcohol, as it has some solubility in water.
-
Final Purification: For high purity, fractional distillation is often necessary to separate the this compound from any remaining impurities based on their boiling points.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the most common method for synthesizing this compound?
-
A4: The most common laboratory synthesis is the Fischer esterification of 3-methylbutanol (also known as isoamyl alcohol) and pentanoic acid (valeric acid) using an acid catalyst like concentrated sulfuric acid.[7][8]
Q5: Why is an acid catalyst used in the Fischer esterification?
-
A5: An acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, thereby speeding up the reaction rate.[8]
Q6: What is the purpose of washing the organic layer with sodium bicarbonate solution?
-
A6: The sodium bicarbonate wash is performed to neutralize and remove any remaining acidic components from the organic layer, primarily the unreacted pentanoic acid and the sulfuric acid catalyst.[2][4] The reaction between the acid and sodium bicarbonate forms a salt, water, and carbon dioxide gas. The salt is soluble in the aqueous layer and is thus removed.
Q7: How can I confirm the purity of my final this compound product?
-
A7: Several analytical techniques can be used to assess the purity of your product:
-
Gas Chromatography (GC): This is an excellent method to determine the composition of the product and identify any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester and detect the presence of starting materials or other impurities.[8]
-
Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl peak (around 1740-1735 cm⁻¹) and the absence of a broad carboxylic acid O-H peak (around 3300-2500 cm⁻¹) can indicate the formation of the product and removal of the starting acid.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Purification of this compound
-
Transfer Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Initial Water Wash: Add deionized water to the separatory funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.[2]
-
Neutralization Wash: Add a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper and gently swirl, venting frequently to release the CO₂ gas produced. Once the gas evolution ceases, shake more vigorously. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas is evolved.[2]
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to remove any remaining water and inorganic impurities from the organic phase.[2]
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Decant or filter the dried organic layer into a pre-weighed round-bottom flask.
-
Solvent Removal: If a solvent was used for extraction, remove it using a rotary evaporator. The remaining liquid is the crude this compound.
Protocol 2: Simple Distillation for Final Purification
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask containing the crude this compound and a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 192-193 °C). Discard any initial distillate that comes over at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Product Characterization: Weigh the collected product and characterize it using appropriate analytical methods (GC, NMR, IR).
Quantitative Data
| Property | This compound | 3-Methylbutanol | Pentanoic Acid |
| Molecular Formula | C₁₀H₂₀O₂ | C₅H₁₂O | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 172.26 | 88.15 | 102.13 |
| Boiling Point (°C) | 192-193 | 131.2 | 186-187 |
| Density (g/mL) | ~0.86 | ~0.81 | ~0.94 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Solved Experiment 5: SYNTHESIS AND FRACTIONAL DISTILLATION | Chegg.com [chegg.com]
- 4. odinity.com [odinity.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Video: Extraction - Concept [jove.com]
- 7. Buy this compound | 2050-09-1 [smolecule.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Low Yield in Enzymatic Ester Synthesis
Welcome to the Technical Support Center for Enzymatic Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges leading to low product yield.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that contribute to low yield in enzymatic ester synthesis?
A1: Low yields in enzymatic ester synthesis can often be attributed to several critical factors. These include suboptimal water activity, inappropriate substrate molar ratios, non-ideal reaction temperatures, and potential enzyme inhibition by substrates or products. The choice of solvent and enzyme concentration also play a significant role in the overall efficiency of the synthesis.[1][2]
Q2: How does water activity affect the esterification reaction, and how can it be controlled?
A2: Water is a byproduct of the esterification reaction. While a minimal amount of water is necessary to maintain the enzyme's catalytic conformation, an excess can shift the reaction equilibrium towards hydrolysis, the reverse reaction, thereby reducing the ester yield.[3][4] Controlling water activity is crucial. This can be achieved by adding molecular sieves to the reaction, conducting the reaction under a vacuum to remove water as it forms, or using a solvent system that helps to solubilize and remove water from the enzyme's microenvironment.[3][5][6]
Q3: Can the substrates (acid and alcohol) inhibit the enzyme?
A3: Yes, substrate inhibition is a common challenge, particularly in the synthesis of short-chain esters. High concentrations of short-chain fatty acids and alcohols can inhibit or even deactivate the lipase (B570770) enzyme.[3][7] To mitigate this, optimizing the substrate molar ratio is essential. A fed-batch approach, where one substrate is added gradually, can also be employed to maintain a low and non-inhibitory concentration throughout the reaction.[3]
Q4: What is the significance of the substrate molar ratio?
A4: The molar ratio of the alcohol to the carboxylic acid is a key parameter to optimize. While the stoichiometric ratio is 1:1, using an excess of one substrate (often the alcohol) can shift the equilibrium towards the formation of the ester product.[1][3][8] However, a large excess of either substrate can lead to enzyme inhibition.[8] The optimal molar ratio is specific to the substrates and enzyme being used and must be determined experimentally.
Q5: How does temperature influence the reaction yield?
A5: Temperature has a dual effect on enzymatic esterification. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the denaturation of the enzyme, causing a rapid loss of activity.[9][10] Each enzyme has an optimal temperature range for activity and stability. For many commonly used lipases, this range is typically between 30°C and 70°C.[11]
Q6: Should I run the reaction in a solvent-free system or use an organic solvent?
A6: Both solvent-free and solvent-based systems have their advantages. Solvent-free systems are considered "greener" and can sometimes offer higher reaction rates.[12][13] However, organic solvents can improve the solubility of substrates, reduce viscosity, and in some cases, minimize substrate inhibition.[14][15] The choice of solvent can significantly impact the yield, with hydrophobic solvents like n-hexane and isooctane (B107328) often performing well.[14]
Troubleshooting Guide
Problem 1: The reaction starts but plateaus at a very low conversion.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Reaction Equilibrium Reached | The accumulation of water, a byproduct, can drive the reverse reaction (hydrolysis).[3] | Implement in-situ water removal by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by running the reaction under a vacuum.[3] |
| Enzyme Inhibition | High concentrations of substrates (especially short-chain acids and alcohols) or the product itself can inhibit the enzyme.[3][7] | Optimize the substrate molar ratio. An excess of one substrate can shift the equilibrium, but too much can be inhibitory.[8] Consider a fed-batch strategy where one substrate is added incrementally. |
| Insufficient Enzyme Stability | The enzyme may be denaturing under the reaction conditions (e.g., temperature, pH). | Verify that the reaction temperature is within the optimal range for the specific enzyme being used.[11] Ensure the pH of the microenvironment of the enzyme is suitable. |
Problem 2: The reaction rate is extremely slow from the start.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal Temperature | The reaction temperature is too low, resulting in low enzyme activity. | Gradually increase the reaction temperature in increments (e.g., 5°C) and monitor the reaction rate. Be careful not to exceed the enzyme's optimal temperature to avoid denaturation.[9] |
| Insufficient Enzyme Concentration | The amount of enzyme is the limiting factor for the reaction rate. | Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[3] For example, a study on geranyl propionate (B1217596) production found 10 wt% of the enzyme to be optimal.[3] |
| Poor Substrate Solubility | One or both substrates may not be sufficiently soluble in the reaction medium. | If using a solvent, select one in which both substrates are highly soluble. For solvent-free systems, ensure adequate mixing. The use of co-solvents can also be explored, but their compatibility with the enzyme must be verified.[2] |
Problem 3: Inconsistent results between reaction batches.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inaccurate Temperature Control | Fluctuations in the incubator or reaction vessel temperature can lead to variability. | Calibrate temperature control equipment regularly. Ensure consistent heat transfer to the reaction vessel.[11] |
| Improper Enzyme Storage or Handling | Loss of enzyme activity can occur due to incorrect storage temperatures or repeated freeze-thaw cycles. | Always store enzymes according to the manufacturer's instructions, typically at 4°C or -20°C.[11] |
| Variability in Water Content | The initial water content of reactants and solvents can vary between batches. | Use anhydrous solvents and ensure reactants are dry. Consider standardizing the initial water activity of the reaction mixture. |
Data Presentation
Table 1: Effect of Temperature on Ester Conversion
| Temperature (°C) | Octyl Formate Conversion (%)[16] |
| 20 | 77.10 |
| 30 | 80.71 |
| 40 | 81.96 |
| 50 | 78.71 |
Table 2: Influence of Substrate Molar Ratio on Ester Synthesis
| Reaction | Substrate Molar Ratio (Acid:Alcohol) | Optimal Ratio for High Yield | Reference |
| Octyl Formate Synthesis | Formic Acid : Octanol | 1:7 | [16] |
| 2-Monostearin Synthesis | Stearic Acid : Glycerol | 1:8 to 1:20 | [1] |
| Propyl Oleate Synthesis | Oleic Acid : Propanol | 1:2 | [3] |
| n-Propyl Propanoate Synthesis | Propanoic Acid : 1-Propanol | 1:10 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Esterification
-
Reactant Preparation: To a clean, dry, temperature-controlled reaction vessel, add the carboxylic acid and alcohol at the desired molar ratio (e.g., a starting point of 1:1 or a slight excess of the alcohol).
-
Solvent Addition (if applicable): If a solvent-based system is used, add the anhydrous solvent to the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase. A typical starting concentration is 5-10% (w/w) based on the total weight of the substrates.[1]
-
Water Removal: If required, add activated molecular sieves (e.g., 10% w/v) to the reaction mixture.[3]
-
Reaction Conditions: Seal the reaction vessel and place it in a shaker or use a magnetic stirrer for constant agitation (e.g., 150-200 rpm). Maintain the reaction at the optimal temperature for the chosen enzyme.[1][12]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the conversion to the ester product using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction has reached completion or equilibrium, stop the reaction. If an immobilized enzyme is used, it can be recovered by simple filtration for potential reuse. The ester product can then be purified from the reaction mixture.
Visualizations
Caption: A logical workflow for troubleshooting low yield in enzymatic ester synthesis.
Caption: A typical experimental workflow for enzymatic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Water activity control: a way to improve the efficiency of continuous lipase esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water activity control: a way to improve the efficiency of continuous lipase esterification. | Semantic Scholar [semanticscholar.org]
- 7. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. monash.edu [monash.edu]
- 10. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues in GC Analysis of Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution challenges during the Gas Chromatography (GC) analysis of esters.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in GC analysis?
A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This can lead to inaccurate identification and quantification of the analytes.[1]
Q2: How can I identify co-eluting peaks in my chromatogram?
A2: Identifying co-eluting peaks can be challenging, especially with perfect co-elution where the peak appears symmetrical.[1] Here are a few indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with a "shoulder" or excessive tailing. A shoulder is a more sudden discontinuity compared to the gradual decline of a tailing peak.[1]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the peak. If the mass spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of multiple compounds.[1][2]
Q3: What are the primary causes of co-elution in the GC analysis of esters?
A3: The primary causes of co-elution for esters, particularly for complex mixtures like Fatty Acid Methyl Esters (FAMEs), include:
-
Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between structurally similar esters, such as cis/trans isomers or positional isomers.[3][4]
-
Suboptimal GC Method Parameters: Incorrect settings for the oven temperature program, carrier gas flow rate, or column dimensions can lead to insufficient separation.[5][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, causing peak broadening and overlap.[7]
Q4: Can derivatization help in resolving co-elution issues for esters?
A4: While esters are often the result of derivatization of compounds like carboxylic acids to improve their volatility for GC analysis, the choice of derivatizing agent itself can sometimes influence selectivity.[8][9][10] However, resolving co-eluting esters typically relies on optimizing the chromatographic conditions rather than further derivatization. For some challenging separations of chiral alcohols, derivatization to esters can enhance separation on a chiral column.[11]
Troubleshooting Guides
Issue 1: Poor or No Separation of Ester Isomers (e.g., cis/trans FAMEs)
Primary Cause: The most common reason for the co-elution of ester isomers is the use of a GC column with a stationary phase that lacks the necessary selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting ester isomers.
Detailed Steps:
-
Verify Column Choice: For separating cis/trans FAME isomers, standard polyethylene (B3416737) glycol (PEG) or "wax" columns may not provide adequate resolution.[4] It is recommended to use a highly polar stationary phase, such as a cyanopropylsiloxane column (e.g., HP-88, DB-23, SP-2560).[4][6][12] These columns offer enhanced selectivity for geometric and positional isomers.[3]
-
Optimize Oven Temperature Program: A slow and optimized temperature ramp can significantly improve the separation of closely eluting compounds.[6][13]
-
Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the temperature range where the target esters elute.[6]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Increase Column Length: If resolution is still insufficient, using a longer column of the same stationary phase will increase the total number of theoretical plates and improve separation.[16] Doubling the column length can increase resolution by about 40%.[16]
Issue 2: General Co-elution of Different Esters
Primary Cause: The overall chromatographic conditions may not be optimized for the specific mixture of esters being analyzed.
Troubleshooting Workflow:
Caption: Logical workflow for resolving general co-elution of esters.
Detailed Steps:
-
Modify the Temperature Program:
-
Lower the initial temperature: This can improve the separation of more volatile, early-eluting esters.[13]
-
Reduce the ramp rate: A slower temperature ramp increases the interaction of the analytes with the stationary phase, which can enhance resolution for all compounds.[17] A general rule of thumb is that a 25°C decrease in temperature can double the capacity factor, leading to better separation.[16]
-
-
Optimize Carrier Gas Flow Rate:
-
Action: Adjust the flow rate to the optimal linear velocity for your column. Operating too far above the optimum can decrease resolution.[14]
-
-
Change the Stationary Phase: If optimizing temperature and flow is insufficient, the selectivity of the stationary phase is likely the limiting factor.
-
Consider a Different Column Dimension:
Data Presentation
Table 1: Comparison of GC Columns for FAME Analysis
| Stationary Phase Type | Common Column Names | Selectivity Characteristics | Ideal For | Limitations |
| Polyethylene Glycol (Wax) | DB-Wax, FAMEWAX | Polar | General FAME profiles, separation by carbon number and degree of unsaturation.[4][19] | Does not typically separate cis/trans isomers.[4] |
| Medium-Polar Cyanopropyl | DB-23 | Medium-High Polarity | Complex FAME mixtures, provides some separation of cis/trans isomers.[4][12] | May not fully resolve complex mixtures of cis/trans isomers.[4] |
| Highly Polar Cyanopropyl | HP-88, SP-2560, CP-Sil 88 | Very High Polarity | Detailed separation of cis/trans and positional FAME isomers.[4][6] | May have difficulty separating some higher molecular weight fatty acids.[4] |
Table 2: Effect of GC Parameters on Resolution and Analysis Time
| Parameter Change | Effect on Resolution | Effect on Analysis Time | Considerations |
| Increase Column Length | Increases[16] | Increases[16] | Doubles length, increases resolution by ~40%.[16] |
| Decrease Column ID | Increases[15] | Can be decreased | May require higher inlet pressure and has lower sample capacity.[18] |
| Decrease Film Thickness | May improve for high boilers | Decreases[16] | Reduces sample capacity.[18] |
| Lower Oven Temperature | Increases[16] | Increases[16] | A 25°C decrease can double the capacity factor.[16] |
| Slower Temperature Ramp | Increases[13] | Increases[13] | Improves separation of complex mixtures.[17] |
| Optimize Flow Rate | Maximizes at optimum[14] | Decreases with higher flow | Hydrogen maintains efficiency better at higher velocities than helium.[15] |
| Change to More Selective Phase | Can significantly increase[5] | Varies | Most impactful parameter for resolving difficult peaks.[5] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol
This protocol is suitable for preparing FAMEs from lipid extracts for GC analysis.[20]
Materials:
-
Dried lipid extract or fatty acid standard
-
14% Boron Trifluoride (BF₃) in Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-cap reaction vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place 1-10 mg of the lipid sample into a screw-cap vial.
-
Add 1 mL of 14% BF₃-Methanol reagent.[6]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30-60 minutes in a heating block or water bath.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.[6]
-
Vortex for 10 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC injection.
Protocol 2: Optimized GC-FID Method for FAME Separation on a Highly Polar Column
This method is a starting point for the analysis of complex FAME mixtures, including cis/trans isomers, on a column like an HP-88.[4]
GC System and Column:
-
GC: Agilent GC with Flame Ionization Detector (FID) or equivalent.
-
Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.
Instrumental Conditions:
-
Inlet: Split/Splitless injector at 250 °C.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 1:50 (can be adjusted based on sample concentration).[4]
-
Carrier Gas: Helium at a constant pressure of 230 kPa (resulting in a linear velocity of approximately 33 cm/s at 50 °C).[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 175 °C.
-
Ramp 2: 4 °C/min to 230 °C.
-
Final hold: Hold at 230 °C for 5 minutes.[4]
-
-
Detector: FID at 280 °C.[4]
-
Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min.[4]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. weber.hu [weber.hu]
- 9. gcms.cz [gcms.cz]
- 10. Extraction Chromatography [scioninstruments.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. gcms.cz [gcms.cz]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 3-Methylbutyl Pentanoate Stability and Degradation
Welcome to the technical support center for 3-methylbutyl pentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, a fatty acid ester, are hydrolysis, oxidation, and thermal degradation. The ester linkage is susceptible to cleavage under various conditions, leading to the formation of 3-methyl-1-butanol (isoamyl alcohol) and pentanoic acid (valeric acid) or their derivatives.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.[1] The rate of hydrolysis is generally slowest in the neutral pH range. Under acidic conditions, the reaction is reversible, while alkaline hydrolysis is typically irreversible and leads to the formation of the carboxylate salt of pentanoic acid.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound through all primary pathways: hydrolysis, oxidation, and thermal decomposition. The rate of these reactions generally increases with temperature, following the principles of chemical kinetics. It is crucial to control the temperature during storage and experiments to minimize degradation.
Q4: Can oxidation affect the stability of this compound?
A4: Yes, oxidation can be a significant degradation pathway, particularly for the alcohol moiety (3-methyl-1-butanol) upon hydrolysis, or potentially at the ester itself under certain conditions, such as in the presence of oxidizing agents or upon exposure to light and air.
Q5: What are the expected products of thermal degradation?
A5: Thermal degradation, especially at high temperatures, can lead to the cleavage of the ester bond, resulting in the formation of 3-methyl-1-butanol and pentanoic acid. Further decomposition of these initial products can occur, leading to a complex mixture of smaller volatile compounds.
Troubleshooting Guides
Issue 1: I am observing a loss of the characteristic fruity aroma of my this compound sample over time.
-
Possible Cause: This is likely due to the degradation of the ester, primarily through hydrolysis, which breaks it down into 3-methyl-1-butanol and pentanoic acid. Pentanoic acid has a distinct unpleasant odor.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the sample is stored in a tightly sealed, airtight container to prevent exposure to moisture and air.
-
Control Temperature: Store the sample at a low, controlled temperature (e.g., refrigerated) to minimize the rate of degradation.
-
pH of the Medium: If the compound is in a solution, verify the pH. A neutral pH will generally provide the best stability against hydrolysis.
-
Inert Atmosphere: For long-term storage or sensitive applications, consider storing the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 2: My experimental results show unexpected peaks when analyzing this compound by Gas Chromatography (GC).
-
Possible Cause: The appearance of new peaks suggests that your sample has degraded. These peaks could correspond to 3-methyl-1-butanol, pentanoic acid, or other byproducts of oxidation or thermal decomposition.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the unknown peaks.[2] The mass spectra of 3-methyl-1-butanol and pentanoic acid are well-characterized and can be used for identification.
-
Review Experimental Conditions:
-
Injection Port Temperature: A high injection port temperature in your GC can cause thermal degradation of the analyte. Consider lowering the temperature if possible.
-
Sample Preparation: Evaluate your sample preparation procedure. The use of acidic or basic solutions, or prolonged exposure to high temperatures, can induce degradation before analysis.
-
-
Run a Fresh Standard: Analyze a freshly prepared standard of this compound to confirm the retention time and purity.
-
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following tables provide an illustrative summary of expected stability trends based on general principles of ester chemistry. These values should be considered as estimates and may vary depending on the specific experimental conditions.
Table 1: Estimated Hydrolysis Rate Constants (k) of this compound at 25°C as a Function of pH
| pH | Estimated Pseudo-First-Order Rate Constant (k, s⁻¹) |
| 2.0 | 1.5 x 10⁻⁷ |
| 4.0 | 2.0 x 10⁻⁹ |
| 7.0 | 1.0 x 10⁻¹⁰ |
| 10.0 | 5.0 x 10⁻⁸ |
| 12.0 | 5.0 x 10⁻⁶ |
Table 2: Estimated Half-Life (t½) of this compound at Neutral pH (7.0) as a Function of Temperature
| Temperature (°C) | Estimated Half-Life (days) |
| 4 | > 365 |
| 25 | ~ 80 |
| 40 | ~ 15 |
| 60 | ~ 2 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability of this compound
This protocol is designed to assess the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound
-
Buffer solutions (pH 2, 4, 7, 10, 12)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a stable ester not present in the sample)
-
Constant temperature water bath or incubator
-
HPLC or GC system with a suitable detector (e.g., UV or FID)
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add a known volume of the stock solution to each buffer solution to achieve the desired final concentration. Also, add the internal standard.
-
Incubate the vials at a constant temperature (e.g., 40°C for accelerated testing).
-
At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the sample if necessary and diluting with the mobile phase or an appropriate solvent.
-
Analyze the samples by HPLC or GC to determine the concentration of remaining this compound relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for each pH.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Protocol 2: Analysis of Thermal Degradation Products by GC-MS
This protocol outlines a method to identify the products of thermal degradation of this compound.
-
Materials:
-
This compound
-
Sealed glass ampoules
-
Oven or heating block
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
-
Procedure:
-
Place a small, accurately weighed amount of this compound into a glass ampoule.
-
Seal the ampoule under an inert atmosphere (e.g., nitrogen) if oxidation is to be minimized.
-
Heat the ampoule in an oven at a specific temperature (e.g., 100°C, 150°C, 200°C) for a defined period.
-
After heating, allow the ampoule to cool to room temperature.
-
Carefully open the ampoule and dissolve the contents in a suitable volatile solvent (e.g., dichloromethane).
-
Inject an aliquot of the solution into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them with spectral libraries (e.g., NIST).
-
Visualizations of Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
References
Technical Support Center: Quantifying 3-Methylbutyl Pentanoate in Complex Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming matrix effects when quantifying 3-methylbutyl pentanoate in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analytical instrument's response to a target analyte due to the presence of other components in the sample matrix.[1] For this compound, a volatile ester often found in complex matrices like food, beverages, and biological samples, these effects can lead to either signal suppression or enhancement. This interference can result in inaccurate and imprecise quantification, compromising the reliability of experimental data.[2] In gas chromatography-mass spectrometry (GC-MS), matrix components can affect the analyte's transfer from the injector to the column or interact with active sites in the system, leading to signal enhancement.[2]
Q2: What are the common analytical techniques used to quantify this compound, and which are most susceptible to matrix effects?
A2: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound due to its high sensitivity and selectivity.[3] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method for GC-MS analysis of volatile esters in complex matrices.[4] While highly effective, GC-MS, particularly when coupled with electrospray ionization in liquid chromatography-mass spectrometry (LC-MS), can be susceptible to matrix effects where co-eluting matrix components interfere with the ionization of the target analyte.[2]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) can selectively isolate this compound from interfering matrix components.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for systematic errors caused by the matrix.
-
Internal Standard Method: The use of an internal standard, a compound with similar chemical properties to this compound that is added to all samples and standards, can correct for variations in sample preparation and instrument response.[6] Isotopically labeled internal standards are considered the gold standard for mass spectrometry-based methods.[7]
-
Standard Addition Method: This involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample's own matrix, thereby accounting for specific matrix effects.
-
Analyte Protectants: In GC-MS, the co-injection of analyte protectants can prevent the degradation of the target analyte in the injector port and minimize interactions with active sites, thus reducing matrix-induced signal enhancement.[8]
Q4: How can I determine if my analysis of this compound is affected by matrix effects?
A4: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration). A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect can be quantified using the following formula: Matrix Effect (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting) for this compound
Q: My this compound peak is tailing or fronting. What could be the cause and how do I fix it?
A: Poor peak shape for esters like this compound in GC analysis often points to active sites in the system or column issues.
-
Check for Active Sites: Exposed silanols in the inlet liner or at the head of the column can interact with the polar carbonyl group of the ester, causing peak tailing.
-
Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, consider trimming the first 10-20 cm of the analytical column to remove any active sites that have formed.
-
-
Column Contamination: Accumulation of non-volatile residues from previous injections can lead to peak distortion.
-
Solution: Bake out the column at its maximum recommended temperature. If this is ineffective, trimming the column is advised.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak broadening or splitting.
-
Solution: Re-install the column, ensuring a clean, square cut and correct positioning within the inlet.
-
Issue: Inconsistent Quantification Results
Q: I am observing high variability in my quantitative results for this compound across different samples. What is the likely cause?
A: High variability is often a strong indicator of uncompensated matrix effects, especially when analyzing samples with different matrix compositions.
-
Evaluate Matrix Effects: Perform a matrix effect assessment by comparing solvent-based and matrix-matched calibration curves.
-
Implement an Internal Standard: If not already in use, the addition of a suitable internal standard is highly recommended. For this compound, an ideal internal standard would be a structurally similar ester that is not present in the sample, such as a deuterated analog or an ester with a slightly different alkyl chain length (e.g., propyl pentanoate or 3-methylbutyl butanoate).
-
Optimize Sample Preparation: Your current sample preparation method may not be effectively removing interfering compounds. Consider switching to a more selective technique, such as solid-phase extraction (SPE) with a sorbent specifically chosen to retain esters while allowing matrix components to pass through.
Experimental Protocols
Protocol: Quantification of this compound in Apple Juice using HS-SPME-GC-MS
This protocol provides a detailed methodology for the quantification of this compound in a complex matrix like apple juice, including steps to assess and mitigate matrix effects.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): Propyl pentanoate or deuterated this compound
-
Apple juice (blank matrix and samples)
-
Sodium chloride (NaCl)
-
Methanol (HPLC grade)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
2. Sample and Standard Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards in Solvent: Prepare a series of calibration standards by diluting the this compound stock solution with methanol. Add a constant concentration of the internal standard to each.
-
Matrix-Matched Calibration Standards: Use apple juice previously confirmed to be free of this compound. Spike the blank juice with the same concentrations of this compound as the solvent standards. Add the same constant concentration of the internal standard to each.
-
Sample Preparation: To a 20 mL headspace vial, add 5 mL of the apple juice sample, 1.5 g of NaCl (to increase the volatility of the analyte), and the internal standard at the same concentration used in the calibration standards.
3. HS-SPME Procedure:
-
Place the sealed headspace vial in a heating block or water bath at 40°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (quantifier in bold): m/z 70 , 43, 57, 87.
-
Ions to Monitor for Propyl Pentanoate (IS) (quantifier in bold): m/z 75 , 43, 102.
-
Quantitative Data Summary
The following tables present hypothetical but realistic data from an experiment to quantify this compound, illustrating the impact of matrix effects and the effectiveness of using an internal standard.
Table 1: Calibration Data for this compound in Solvent vs. Apple Juice Matrix
| Concentration (µg/L) | Peak Area (Solvent) | Peak Area (Apple Juice) |
| 1 | 12,500 | 15,200 |
| 5 | 61,800 | 75,500 |
| 10 | 124,200 | 151,800 |
| 25 | 310,500 | 379,000 |
| 50 | 622,000 | 760,100 |
| Slope | 12,450 | 15,220 |
| R² | 0.9998 | 0.9997 |
Matrix Effect Calculation: Matrix Effect (%) = [(15,220 / 12,450) - 1] * 100 = +22.2% (Signal Enhancement)
Table 2: Quantification of a Spiked Apple Juice Sample (True Value = 20 µg/L)
| Calibration Method | Calculated Concentration (µg/L) | Accuracy (%) |
| External Standard (Solvent Calibration) | 24.4 | 122.0 |
| Matrix-Matched Calibration | 20.1 | 100.5 |
| Internal Standard (Solvent Calibration) | 20.3 | 101.5 |
This data clearly demonstrates a significant signal enhancement due to the apple juice matrix, leading to an overestimation of the concentration when using a simple external standard calibration. Both matrix-matched calibration and the use of an internal standard provide much more accurate results.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 3. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Lipase-Catalyzed Ester Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing temperature in lipase-catalyzed ester synthesis experiments.
Troubleshooting Guide
This section addresses common issues encountered during lipase-catalyzed ester synthesis, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Conversion | Suboptimal Temperature: The reaction temperature is too low, leading to slow enzyme kinetics. | Gradually increase the reaction temperature in 5-10°C increments to identify the optimal range for your specific lipase (B570770). It is crucial to consult the enzyme's technical datasheet for recommended temperature ranges.[1] |
| Enzyme Denaturation: The reaction temperature is too high, causing the enzyme to lose its three-dimensional structure and activity.[1][2] | Decrease the reaction temperature. If you suspect denaturation, use a new batch of the enzyme. Many lipases denature at temperatures above 60°C, although some are more thermostable.[1][3] | |
| Reaction Rate Decreases Over Time | Gradual Enzyme Deactivation: Prolonged exposure to even moderately high temperatures can lead to a slow loss of enzyme activity. | Consider a temperature-step strategy. Start at the optimal temperature for the initial high reaction rate, then lower it to a more stable temperature for the remainder of the reaction to preserve enzyme lifetime. |
| Product Inhibition: The accumulation of the ester product or co-product (e.g., water) can inhibit the enzyme.[3][4] | If feasible, consider in-situ product removal techniques. For water, this can be achieved by adding molecular sieves or conducting the reaction under a vacuum.[4] | |
| Reaction Rate is Initially Very Slow | Insufficient Enzyme Activity: The enzyme concentration may be too low for the given reaction volume and substrate concentration. | Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[4] |
| Mass Transfer Limitations: Inadequate mixing can prevent the substrate from efficiently reaching the enzyme's active site, especially with immobilized enzymes. | Increase the agitation speed to improve mass transfer.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature range for lipase-catalyzed ester synthesis?
A1: The optimal temperature for lipase-catalyzed esterification is highly dependent on the specific lipase being used. Generally, lipases exhibit optimal temperatures ranging from 30°C to 70°C.[1] For instance, the optimal temperature for Candida rugosa lipase is around 30°C, while Novozym 435 (Candida antarctica lipase B) can have an optimal temperature as high as 90°C under specific conditions.[1] Fungal and yeast lipases typically have optimal temperatures between 30°C and 50°C, whereas bacterial lipases are often optimal between 37°C and 65°C.
Q2: What happens if the reaction temperature is too high?
A2: Exceeding the optimal temperature can lead to a rapid decline in enzyme activity due to thermal denaturation.[1] High temperatures disrupt the weak bonds that maintain the enzyme's three-dimensional structure, particularly the active site. This change is often irreversible and results in a permanent loss of catalytic function.[1]
Q3: Can running the reaction at a lower temperature be beneficial?
A3: Yes, in some cases. While a lower temperature will result in a slower reaction rate, it can be advantageous for enzymes with lower thermal stability.[1] A slightly suboptimal temperature may extend the enzyme's active lifetime, potentially leading to a higher overall yield in long-term reactions.[1]
Q4: How does temperature affect the reaction rate?
A4: As the temperature increases from a low level, the kinetic energy of both the enzyme and substrate molecules increases. This leads to more frequent collisions and, consequently, a faster reaction rate until the optimal temperature is reached.[1]
Q5: How do I determine the optimal temperature for my specific experiment?
A5: The best approach is to perform a temperature optimization experiment. This involves setting up a series of reactions at different temperatures while keeping all other parameters (substrate ratio, enzyme concentration, solvent, etc.) constant. The temperature that yields the highest conversion to the desired ester is the optimum temperature for your specific conditions.
Experimental Protocols
Protocol: Determination of Optimal Temperature for Lipase-Catalyzed Esterification
This protocol outlines a general method for determining the optimal temperature for a lipase-catalyzed ester synthesis reaction.
Materials:
-
Lipase (free or immobilized)
-
Alcohol substrate
-
Carboxylic acid or ester substrate (for transesterification)
-
Organic solvent (if not a solvent-free system)
-
Thermostatically controlled reaction vessels (e.g., shaking incubator, water bath with stirrer)
-
Analytical equipment for monitoring product formation (e.g., GC, HPLC)
Procedure:
-
Prepare Reaction Mixtures: In a series of reaction vessels, prepare identical reaction mixtures containing the substrates (at a predetermined molar ratio), enzyme (at a specific concentration), and solvent (if applicable).
-
Set Temperature Range: Set each reaction vessel to a different, constant temperature. A typical range to investigate is 30°C to 70°C, with 5°C or 10°C increments.
-
Initiate Reaction: Start the reactions simultaneously by adding the enzyme to each vessel.
-
Monitor Reaction Progress: At regular time intervals, take aliquots from each reaction mixture.
-
Analyze Samples: Analyze the aliquots to determine the concentration of the ester product.
-
Determine Optimal Temperature: Plot the ester yield or initial reaction rate as a function of temperature. The temperature at which the highest yield or rate is observed is the optimal temperature for your specific reaction conditions.
Data Presentation
Table 1: Optimal Temperatures for Various Lipases in Ester Synthesis
| Lipase Source | Immobilization Status | Substrates | Optimal Temperature (°C) | Reference |
| Candida antarctica lipase B (Novozym 435) | Immobilized | Heptanol and Propionic Acid | 40-60 | [5] |
| Candida antarctica lipase B (Novozym 435) | Immobilized | Oleic Acid and Ethanol | 62 | [6] |
| Candida rugosa lipase | Free | Glycerol and Oleic Acid | 30 | [7] |
| Thermomyces lanuginosus lipase | Free/Immobilized | Various | >70 | [2] |
| Mucor miehei lipase | Immobilized | Acid and Epoxide | Dependent on specific substrates | [8] |
| Carica papaya lipase | Crude extract | Lauric Acid and Butanol | 55 | |
| Pseudomonas aeruginosa lipase | Purified | p-nitrophenyl palmitate | 37 | [9] |
| Burkholderia ambifaria YCJ01 lipase | Purified | Not specified | 60 | [10] |
Visualizations
Caption: Workflow for determining the optimal temperature for lipase-catalyzed ester synthesis.
Caption: Logical relationship between temperature and lipase activity in ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Esterification Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues encountered during esterification reactions, with a specific focus on the removal of the water byproduct to improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water during an esterification reaction?
A1: Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of water, a reaction product, can shift the equilibrium back towards the reactants (hydrolysis), thereby limiting the yield of the desired ester.[3][4] By continuously removing water as it is formed, the equilibrium is driven towards the product side, in accordance with Le Châtelier's principle, resulting in a higher conversion of reactants to the ester.[1][5]
Q2: What are the most common laboratory techniques for removing water during esterification?
A2: The three most prevalent methods for water removal in a laboratory setting are:
-
Azeotropic Distillation: This technique involves using a solvent (e.g., toluene (B28343), benzene, or cyclohexane) that is immiscible with water and forms a low-boiling azeotrope with it.[1][3] The azeotrope is distilled off, and upon condensation, the water separates from the solvent and can be collected, typically using a Dean-Stark apparatus.[1][6]
-
Use of Desiccants: A drying agent is added to the reaction mixture to chemically bind the water produced.[7] Common desiccants include molecular sieves (typically 3Å or 4Å), anhydrous salts like magnesium sulfate (B86663) or calcium sulfate, or concentrated sulfuric acid, which can also function as the reaction catalyst.[7][8]
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants, usually the alcohol, can help drive the reaction forward.[1][9] While this doesn't remove water, it shifts the equilibrium to favor the products.[5]
Q3: How do I select the most appropriate water removal technique for my specific esterification reaction?
A3: The choice of technique depends on several factors:
-
Boiling points of reactants and products: Azeotropic distillation is suitable when the boiling point of the azeotropic solvent is lower than that of the reactants and the ester.
-
Thermal stability of reactants and products: If your compounds are sensitive to heat, prolonged heating required for azeotropic distillation might not be ideal. Using desiccants at a lower temperature might be a better option.
-
Compatibility with reagents: The chosen desiccant must be chemically inert to the reactants and the catalyst. For example, molecular sieves can be destroyed by strong acids if added directly to the reaction mixture.[10]
-
Scale of the reaction: For large-scale reactions, azeotropic distillation is often more practical and cost-effective than using large quantities of desiccants.
Troubleshooting Guide
Issue 1: Low Ester Yield
-
Possible Cause: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[4][11]
-
Possible Cause: The presence of water in the starting materials or solvent.[12]
-
Solution: Use anhydrous reactants and solvents. Dry the alcohol and carboxylic acid before use if necessary.
-
-
Possible Cause: Insufficient catalyst activity.[11]
-
Solution: Use a fresh or properly stored catalyst. Ensure the catalytic amount is appropriate for the reaction scale. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[13]
-
Issue 2: Reaction is very slow or does not proceed to completion
-
Possible Cause: Suboptimal reaction temperature.
-
Possible Cause: Steric hindrance from bulky groups on the carboxylic acid or alcohol is slowing the reaction.[4]
-
Solution: Increase the reaction time or consider using a more forceful esterification method, such as conversion to an acyl chloride.
-
Issue 3: Side reactions are occurring
-
Possible Cause: Dehydration of the alcohol, especially with tertiary alcohols.[4]
-
Solution: Use milder reaction conditions, a lower temperature, or a less aggressive acid catalyst.
-
-
Possible Cause: Ether formation from the alcohol.
-
Solution: This can occur at high temperatures with a strong acid catalyst.[11] Lowering the temperature may help.
-
Data Presentation
Table 1: Comparison of Common Water Removal Techniques in Esterification
| Technique | Principle of Operation | Advantages | Disadvantages | Typical Applications |
| Azeotropic Distillation (with Dean-Stark) | Continuous removal of water as a low-boiling azeotrope with an immiscible solvent.[1][6] | Highly efficient for continuous water removal, drives reaction to completion, suitable for large-scale reactions.[14] | Requires heating, potentially leading to side reactions; setup is more complex.[15] | Esterification where reactants and products are not volatile at the azeotrope's boiling point.[13] |
| Molecular Sieves | Adsorption of water molecules into the pores of the zeolite material.[3] | Can be used at various temperatures, highly efficient at removing water, simple to use.[16][17] | Can be destroyed by strong acids, may need to be used in a Soxhlet extractor, can be costly for large scale.[10] | Reactions with heat-sensitive compounds or when direct contact with acid is to be avoided.[10] |
| Concentrated Sulfuric Acid | Acts as both a catalyst and a dehydrating agent by sequestering water.[7][8] | Simple, as no additional reagents are needed for water removal.[18] | Requires a larger amount of strong acid, which can promote side reactions and complicate work-up.[7] | Simple esterifications where the starting materials are robust.[18] |
Experimental Protocols
Key Experiment: Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Apparatus
This protocol describes a typical Fischer esterification using azeotropic distillation to remove water.[15][19]
Materials:
-
Benzoic acid
-
n-Butanol
-
Toluene
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the apparatus consisting of a round-bottom flask, Dean-Stark trap, and a reflux condenser.
-
To the round-bottom flask, add benzoic acid, a slight excess of n-butanol, and toluene.
-
Add a magnetic stir bar to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill.
-
The vapor will condense in the reflux condenser and collect in the Dean-Stark trap.
-
As the condensate cools, it will separate into two layers in the trap. The denser water will collect at the bottom, and the less dense toluene will overflow back into the reaction flask.[1]
-
Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[20]
-
Turn off the heat and allow the apparatus to cool to room temperature.
-
The reaction mixture now contains the desired ester, which can be isolated and purified through standard workup procedures like washing with sodium bicarbonate solution and distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low ester yield.
Caption: Experimental workflow for azeotropic esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. mdpi.com [mdpi.com]
- 17. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 18. reddit.com [reddit.com]
- 19. Esterification Using a Dean-Stark Trap [www2.chem.wisc.edu]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: 3-Methylbutyl Pentanoate Synthesis
Welcome to the technical support center for the synthesis of 3-methylbutyl pentanoate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize impurities and optimize their reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary synthesis method?
A1: this compound, also known as isopentyl pentanoate or isoamyl valerate, is an organic ester with the molecular formula C₁₀H₂₀O₂.[1] It is characterized by a pleasant, fruity aroma, making it valuable in the fragrance and flavor industries.[2] The most common laboratory synthesis method is the Fischer esterification, which involves reacting 3-methylbutanol (isoamyl alcohol) with pentanoic acid (valeric acid) in the presence of a strong acid catalyst, such as sulfuric acid.[1][3][4][5]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most prevalent impurities are unreacted starting materials—pentanoic acid and 3-methylbutanol—due to the reversible nature of the Fischer esterification.[6][7] Water, a byproduct of the reaction, is also a common impurity that can limit the reaction's yield.[8][9][10] Additionally, residual acid catalyst may be present in the crude product.
Q3: Why is my ester yield lower than expected?
A3: Low yield is typically due to the equilibrium nature of the Fischer esterification.[10][11] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[5] If the water produced is not removed, it can hydrolyze the ester back into the starting materials, thus lowering the net yield.[12] Another cause can be the use of non-anhydrous reagents, as any initial water content will unfavorably shift the equilibrium.[12]
Q4: How can I drive the reaction equilibrium towards the formation of the ester?
A4: There are two primary strategies based on Le Châtelier's Principle to maximize product yield.[5][11] First, you can use a large excess of one of the reactants, typically the less expensive one (either the alcohol or the carboxylic acid).[8][10] Second, you can actively remove water from the reaction mixture as it is formed.[4][11] This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction.[8]
Q5: What is the purpose of the concentrated sulfuric acid in the reaction?
A5: Concentrated sulfuric acid serves two critical functions in Fischer esterification. Primarily, it acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it a more reactive electrophile for the alcohol to attack.[3][4][11] Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction, which helps to shift the equilibrium towards the product side.[6][8]
Section 2: Troubleshooting Guide
Q: My final product has a sharp, rancid odor and tests acidic. What is the cause and how do I fix it? A: This indicates the presence of residual pentanoic acid and/or the sulfuric acid catalyst.
-
Cause: Incomplete neutralization or insufficient washing during the purification workup.
-
Solution: Perform a liquid-liquid extraction of the crude product. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acids, followed by a wash with saturated sodium chloride (brine) to remove residual water-soluble components.[6][7][9] The bicarbonate wash should be repeated until CO₂ evolution (effervescence) ceases.
Q: My isolated organic product appears cloudy or contains visible water droplets. A: This is a sign of incomplete water removal.
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Cause: Inadequate separation of the aqueous and organic layers during extraction or insufficient drying.
-
Solution: After extraction, ensure the organic layer is treated with a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent, swirl the flask, and let it sit until the liquid is clear. If the drying agent clumps together, more should be added. Filter the dried organic solution before proceeding to the final purification step.
Q: My GC-MS or NMR analysis shows significant amounts of unreacted 3-methylbutanol and pentanoic acid in the final product. A: This points to either an incomplete reaction or an inefficient purification process.
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Cause 1: Incomplete Reaction: The reaction did not reach a favorable equilibrium.
-
Solution 1: Increase the reflux time to ensure the reaction reaches equilibrium. Consider using a greater excess of one reactant or implementing a method for continuous water removal, such as a Dean-Stark apparatus.[4][8]
-
Cause 2: Inefficient Purification: The purification method failed to separate the ester from the starting materials.
-
Solution 2: The boiling points of pentanoic acid (~186°C) and this compound (~192°C) are relatively close, which can make separation by distillation challenging. Ensure you are using fractional distillation with an efficient fractionating column (e.g., a Vigreux column) and maintain a slow, steady distillation rate to achieve proper separation.[6]
Section 3: Data Presentation
Quantitative data for the reactants and the final product are crucial for planning the purification, especially distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Methylbutanol | 88.15 | ~131 | 0.810 |
| Pentanoic Acid | 102.13 | ~186 | 0.939 |
| This compound | 172.27 | ~192 | 0.857 |
| Water | 18.02 | 100 | 0.997 |
Note: Boiling points are at atmospheric pressure and may vary slightly.
Section 4: Experimental Protocols
Protocol 1: Fischer Esterification Synthesis
-
Combine 1.0 molar equivalent of pentanoic acid and 1.5 molar equivalents of 3-methylbutanol in a round-bottom flask.
-
While swirling and cooling the flask in an ice bath, slowly add 5-10% molar equivalent of concentrated sulfuric acid.
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Add boiling chips and fit the flask with a reflux condenser.
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Heat the mixture to a gentle reflux using a heating mantle and continue heating for 60-90 minutes.[3]
-
Allow the reaction mixture to cool to room temperature.
Protocol 2: Purification via Aqueous Workup
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate in portions. Swirl and vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence is no longer observed.
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Separate and discard the aqueous layer.
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Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Gravity filter the dried solution to remove the drying agent.
Protocol 3: Final Purification by Fractional Distillation
-
Set up an apparatus for fractional distillation.
-
Transfer the dried, filtered organic liquid to the distillation flask.
-
Slowly heat the flask. Collect and discard any initial low-boiling fractions (likely residual 3-methylbutanol).
-
Carefully collect the fraction that distills at the literature boiling point of this compound (~192°C).
Protocol 4: Purity Analysis by GC-MS
-
Prepare a dilute solution of the final product in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject the sample into the GC-MS instrument.
-
Use a temperature program that effectively separates the components (e.g., start at 50°C, ramp to 250°C).
-
Identify impurities by comparing their retention times and mass spectra to known standards of the starting materials and potential side-products.[13] The purity of the ester can be determined by the relative peak areas.[14]
Section 5: Visual Guides
The following diagrams illustrate key workflows for troubleshooting and executing the experiment.
Caption: Troubleshooting flowchart for common impurity issues.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Buy this compound | 2050-09-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. scienceready.com.au [scienceready.com.au]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Solved Experiment 5: SYNTHESIS AND FRACTIONAL DISTILLATION | Chegg.com [chegg.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
Technical Support Center: Troubleshooting NMR Signal Broadening for Ester Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address NMR signal broadening issues specifically encountered with ester compounds.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common causes of broad NMR signals in ester compounds.
Question: My NMR signals for an ester compound are broad. What are the potential causes and how can I fix it?
Answer:
Broad NMR signals for ester compounds can stem from several factors, categorized as either sample-related or instrument-related issues. Below is a step-by-step guide to troubleshoot this problem.
Step 1: Evaluate Sample Preparation and Concentration
High sample concentration is a frequent cause of line broadening due to increased viscosity and potential for intermolecular interactions like aggregation.[1][2][3][4]
-
Recommendation: Prepare a new, more dilute sample. If the initial concentration was high, try reducing it by half.[4]
| Parameter | Recommended Range for ¹H NMR | Recommended Range for ¹³C NMR |
| Concentration | 1-10 mg / 0.5-0.6 mL solvent | 10-50 mg / 0.5-0.6 mL solvent |
| Rationale | Minimizes aggregation and viscosity effects.[3][5] | Higher concentration needed due to lower natural abundance and sensitivity of ¹³C.[5][6] |
Experimental Protocol: Sample Dilution Test
-
Prepare a stock solution of your ester compound at a known high concentration in a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of this sample.
-
Prepare a series of dilutions from the stock solution (e.g., 50%, 25%, and 12.5% of the original concentration).
-
Acquire a ¹H NMR spectrum for each dilution under identical experimental parameters.
-
Compare the linewidths of the signals across the different concentrations. A significant sharpening of the peaks upon dilution indicates that the initial broadening was due to concentration effects.
Step 2: Check for Paramagnetic Impurities
Paramagnetic species, such as dissolved molecular oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), can cause significant line broadening.[6][7][8][9] These impurities can be introduced through solvents, glassware, or the sample itself.
-
Recommendation: Degas the sample and use high-purity solvents. If metal contamination is suspected, consider using a chelating agent.
Experimental Protocol: Degassing the NMR Sample
-
Prepare your NMR sample as usual in a high-quality NMR tube.
-
Connect the NMR tube to a vacuum line using a suitable adapter (e.g., a J. Young tube).
-
Freeze the sample by carefully immersing the bottom of the tube in liquid nitrogen.
-
Once frozen, open the tube to the vacuum and evacuate for 2-3 minutes.
-
Close the tube to the vacuum and thaw the sample completely. You may see gas bubbles evolving from the solution.
-
Repeat this freeze-pump-thaw cycle 3-4 times to ensure the removal of dissolved oxygen.[9]
-
Finally, backfill the tube with an inert gas like nitrogen or argon before sealing.
-
Acquire the NMR spectrum and compare it to the spectrum of the non-degassed sample.
Step 3: Investigate Chemical or Conformational Exchange
Ester compounds can sometimes exist in multiple conformations that are in exchange on the NMR timescale. If the rate of this exchange is intermediate, it can lead to significant signal broadening.[1][10][11] This is particularly relevant for esters with bulky groups that may hinder free rotation.
-
Recommendation: Perform variable temperature (VT) NMR studies. Changing the temperature can either slow down or speed up the exchange process, leading to sharper signals.[12][13][14]
Experimental Protocol: Variable Temperature (VT) NMR
-
Prepare a sample of your ester compound in a solvent with a suitable boiling and freezing point for the desired temperature range (e.g., toluene-d8 (B116792) for high temperatures, or methanol-d4 (B120146) for low temperatures).
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments of 10-20 °C and acquire a spectrum at each step. Allow the temperature to equilibrate for 5-10 minutes before each acquisition.
-
If broadening persists or worsens, cool the sample from room temperature in decrements of 10-20 °C and acquire spectra.
-
Analyze the spectra at different temperatures. If the broad signals sharpen or resolve into distinct sets of peaks at lower temperatures, it indicates slow exchange. If the broad signals sharpen into a single averaged peak at higher temperatures, it indicates fast exchange.
Step 4: Assess Instrumental Factors
Poor magnetic field homogeneity is a common instrumental cause of broad lines.[1][15][16][17][18] This is typically addressed by a process called shimming.
-
Recommendation: Ensure the instrument is properly shimmed. If you are not experienced with manual shimming, request assistance from the facility manager.
Troubleshooting Workflow
Caption: A workflow for troubleshooting broad NMR signals.
Frequently Asked Questions (FAQs)
Q1: Can the choice of deuterated solvent affect signal broadening for my ester?
A1: Yes, the solvent can play a significant role. A highly viscous solvent can lead to broader lines because it slows down molecular tumbling.[1] Additionally, if your ester participates in hydrogen bonding (e.g., with residual water or acidic/basic impurities), this can lead to exchange broadening.[4] Trying a different solvent can sometimes resolve overlapping signals or alter exchange dynamics.[2]
Q2: I observe that only some signals of my ester are broad, while others are sharp. What could be the cause?
A2: This is often indicative of a chemical or conformational exchange process happening at a specific site in the molecule.[19] Protons near a site of restricted rotation, for example, may be broadened while others in more freely rotating parts of the molecule remain sharp. Unresolved long-range couplings can also cause broadening of specific signals.[20] A variable temperature NMR experiment is the best way to investigate this.[13]
Q3: How can I differentiate between broadening caused by poor shimming and broadening due to paramagnetic impurities?
A3: Poor shimming typically affects all peaks in the spectrum, often causing them to have a distorted, asymmetric lineshape.[8] In contrast, paramagnetic broadening also affects all peaks but generally results in symmetrically broadened Lorentzian lineshapes.[7] A good first step is to check the lineshape of the residual solvent peak. If it is sharp and symmetrical, poor shimming is less likely to be the primary cause of broadening for your analyte signals.
Q4: My ester is part of a larger molecule and the signals are inherently broad. Is there anything I can do to improve resolution?
A4: For large molecules, broader lines are expected due to slower molecular tumbling. However, you can try several strategies to improve resolution:
-
Increase the temperature: This will increase the tumbling rate and can lead to sharper lines.[14]
-
Use a higher field NMR spectrometer: This will increase the separation between peaks, which can improve apparent resolution.
-
Use a lower viscosity solvent: This will allow the molecule to tumble more freely.
Logical Relationship between Problem and Solution
Caption: Mapping problems of NMR signal broadening to their solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Shim (magnetism) - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. dovepress.com [dovepress.com]
- 18. B 0Inhomogeneity and Shimming | Radiology Key [radiologykey.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Enhancing GC Resolution of Isomeric Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of isomeric esters during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating isomeric esters in GC?
A: The single most important factor is the selection of the GC column's stationary phase.[1][2][3] The principle of "like dissolves like" applies; the polarity of the stationary phase dictates the selectivity and the column's ability to separate sample components based on their chemical and physical properties.[1][3] For detailed separation of geometric (cis/trans) or positional isomers of esters, like Fatty Acid Methyl Esters (FAMEs), highly polar stationary phases are required.[1][2][4]
Q2: Which type of GC column is best for separating cis/trans isomers of esters?
A: Highly polar cyanopropyl silicone columns are specifically designed for the detailed separation of geometric and positional isomers of esters, such as FAMEs.[1][3][5] Columns with stationary phases like biscyanopropyl siloxane (e.g., SP-2340, DB-23, HP-88) are extremely effective for these applications as they provide the necessary selectivity to resolve complex mixtures.[1][4][5][6] On these columns, trans isomers typically elute before cis isomers.[4][5]
Q3: How does temperature programming improve the resolution of isomeric esters?
A: Temperature programming, which involves increasing the column oven temperature during the analysis, is crucial for separating complex mixtures with a wide range of boiling points.[7][8][9] It enhances resolution by allowing for the fine-tuning of interactions between the analytes and the stationary phase.[7] A slow temperature ramp rate can improve the separation of closely eluting isomers, while faster ramps can reduce analysis time.[10][11] For some critical pairs, the relative elution order can be highly temperature-dependent.[5]
Q4: Can carrier gas flow rate affect the resolution of my isomeric esters?
A: Yes, the carrier gas flow rate significantly impacts column efficiency and, therefore, resolution.[12] Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) is essential.[13] While higher flow rates can shorten analysis time, they may lead to a decrease in resolution.[11] Conversely, a flow rate that is too low can also degrade resolution and unnecessarily lengthen the analysis.[14] Each column dimension has an optimal flow rate that provides the highest efficiency.[15]
Q5: Why is derivatization to esters (e.g., FAMEs) necessary for GC analysis of parent compounds like fatty acids?
A: Derivatization is performed to increase the volatility and thermal stability of the analytes.[4] Compounds like free fatty acids can be prone to peak tailing due to their polarity and tendency to form hydrogen bonds.[5] Converting them to their corresponding methyl esters (FAMEs) reduces their activity, improves peak shape, and allows for more accurate and reproducible analysis by GC.[4][5]
Troubleshooting Guides
This section addresses specific issues encountered during the GC separation of isomeric esters.
Problem: Poor Resolution or Co-elution of Isomeric Ester Peaks
This is the most common challenge, particularly with geometric (cis/trans) and positional isomers which often have very similar boiling points.
Troubleshooting Workflow
Problem: Asymmetric Peaks (Fronting or Tailing)
Poor peak shape can compromise resolution and affect accurate quantification.
-
Peak Tailing: Often caused by active sites in the system or incomplete derivatization.
-
Solution:
-
Check Derivatization: Ensure the derivatization reaction to form the esters has gone to completion.[13]
-
Inlet Maintenance: Use a clean, deactivated injector liner. Contamination in the inlet is a common source of activity.[16]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants. If tailing persists, trim the first few inches of the column from the inlet side.[16][17]
-
-
-
Peak Fronting: Typically a sign of column overload.
-
Solution:
-
Dilute Sample: Reduce the concentration of the sample being injected.[14]
-
Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
-
Use Thicker Film: A column with a thicker stationary phase has a higher sample capacity and can mitigate fronting.[18]
-
-
Experimental Protocols & Data
Protocol: GC Method Optimization for FAME Isomers
This protocol provides a starting point for developing a separation method for a complex mixture of isomeric esters, such as C18 FAMEs.
-
Sample Preparation: Fatty acids are converted to FAMEs via transesterification using a reagent like Boron Trifluoride in Methanol (BF3-Methanol).[2]
-
GC System Configuration:
-
GC Column: Agilent HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.[5]
-
Carrier Gas: Helium or Hydrogen, set to an optimal constant flow rate (e.g., Helium at ~1.0 mL/min).
-
Inlet: Split/Splitless injector at 250°C. Use a high split ratio (e.g., 100:1) to avoid overload.[19]
-
Detector: Flame Ionization Detector (FID) at 280°C.[19]
-
-
Initial Temperature Program (Screening Run):
-
Hold at 100°C for 2 minutes.
-
Ramp at 10°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
Optimization:
-
Analyze the results from the screening run. If critical isomer pairs are co-eluting, modify the temperature program.
-
To improve separation of early eluting peaks: Lower the initial oven temperature and/or reduce the ramp rate.[14]
-
To improve separation of later eluting peaks: A slower ramp rate is generally effective.[7][9] Consider a multi-ramp program where the ramp rate is decreased before the elution of the critical pair.[20]
-
Data Presentation: Impact of Stationary Phase on Resolution
The choice of stationary phase dramatically affects the resolution (Rs) of isomeric esters. Below is a table summarizing typical performance for separating a critical pair of C18:1 isomers (elaidic acid, C18:1t9 and oleic acid, C18:1c9).
| Stationary Phase | Polarity | Column Example | Typical Resolution (Rs) for C18:1 t9/c9 | Elution Order |
| Polyethylene Glycol (PEG) | Polar | DB-Wax | < 1.0 (Co-elution)[19] | N/A |
| 50% Cyanopropylphenyl | Intermediate-Polar | DB-225 | ~ 1.2 | trans before cis |
| High % Cyanopropyl | Highly Polar | HP-88, Rt-2560 | > 1.5 (Baseline) [19] | trans before cis [4] |
| 5% Phenyl Polysiloxane | Non-Polar | DB-5ms | < 0.5 (Co-elution) | Based on boiling point |
Resolution (Rs) > 1.5 is considered baseline separation.
Logical Relationship of GC Parameters for Resolution
The following diagram illustrates how key GC parameters can be adjusted to enhance the resolution of isomeric esters.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. postnova.com [postnova.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. gcms.cz [gcms.cz]
- 18. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Volatile Compound Analysis Sample Preparation
Welcome to the Technical Support Center for volatile compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during sample preparation.
General Troubleshooting
Question: My results show poor reproducibility. What are the common causes and solutions?
Answer: Poor reproducibility in volatile compound analysis can stem from several factors throughout the sample preparation and analysis workflow. Inconsistent sample preparation is a primary culprit.[1][2] To troubleshoot, consider the following:
-
Inconsistent Sample Handling: Ensure uniform procedures for sample collection, storage, and aliquoting. Any variation can introduce errors.
-
Vial Sealing: Improperly sealed vials can lead to the loss of volatile analytes. Always use new, clean vials, caps (B75204), and septa.[1] A dynamic leak check feature, if available on your instrument, can verify the integrity of each sample vial.[1]
-
Equilibration: For headspace analysis, ensure that the sample has reached equilibrium between the matrix and the vapor phase. This may require increasing the equilibration time or temperature.[1][2]
-
Instrumental Variability: To isolate the problem, inject a known standard directly into the gas chromatograph (GC). If the results are reproducible, the issue likely lies within your sample preparation, not the GC system.[1][2]
A systematic approach to identifying the source of variability is crucial.
Caption: Troubleshooting workflow for poor reproducibility.
Headspace (HS) and Solid-Phase Microextraction (SPME)
FAQs for Headspace SPME
Question: What are the advantages of Headspace SPME over traditional headspace analyzers?
Answer: Headspace Solid-Phase Microextraction (SPME) offers several key advantages, particularly for semi-volatile and volatile analytes. When using a traditional headspace analyzer for aqueous samples, you often need to heat the sample to high temperatures (e.g., 110 °C or higher), which can transfer a significant amount of water with the analytes. This often necessitates cryogenic refocusing at the column inlet to obtain sharp peaks. In contrast, with headspace SPME, samples typically only require gentle warming (40-60 °C), concentrating the analytes on the fiber with minimal water vapor. The rapid desorption of the fiber in the GC injection port results in a focused injection without the need for cryogenics.[3]
Question: How can I improve the recovery of my analytes with SPME?
Answer: To enhance analyte recovery with SPME, consider the following optimization steps:[3]
-
Fiber Selection: Choose the most appropriate fiber coating for your analytes of interest. For extremely volatile compounds, a Carboxen™/polydimethylsiloxane fiber is often recommended.[3]
-
Agitation: Stirring or agitating the sample helps to facilitate the transfer of analytes from the sample matrix to the headspace and then to the fiber.
-
Minimize Headspace Volume: For headspace sampling, a smaller headspace volume (less than 30% of the vial) can lead to higher analyte concentrations in the headspace.
-
Optimize Temperature: Select an appropriate temperature (typically between 40-90 °C). Be aware that excessively high temperatures can cause analytes to desorb from the fiber.[3]
-
Modify Sample Matrix: Adding salt (e.g., 25% NaCl) to aqueous samples can increase the vapor pressure of the analytes, driving them into the headspace. Adjusting the pH can also be beneficial; for acidic compounds, lower the pH, and for basic compounds, increase the pH.[3]
-
Minimize Organic Solvents: The presence of organic solvents in the sample can reduce the distribution constant of the analytes to the fiber and potentially damage the fiber coating.[3]
| Parameter | Recommendation | Rationale |
| Fiber Coating | Select based on analyte polarity and volatility. | Maximizes analyte affinity and extraction efficiency. |
| Agitation | Stir or agitate the sample. | Improves mass transfer of analytes to the fiber. |
| Headspace Volume | Keep below 30% of the total vial volume. | Increases analyte concentration in the headspace. |
| Temperature | Optimize between 40-90 °C. | Balances analyte volatility with potential for desorption. |
| Matrix Modification | Add NaCl (salting out); adjust pH. | Increases analyte partitioning into the headspace. |
Question: Can I use SPME to extract analytes from organic solvents?
Answer: Direct extraction from organic solvents is generally not recommended as it can damage the SPME fiber. However, you can perform headspace SPME above polar organic solvents, but be aware of potential drawbacks such as a reduced distribution constant for your analytes, fiber swelling, and a large solvent peak in your chromatogram.[3]
Troubleshooting Headspace Analysis
Question: I am observing carryover and contamination peaks in my chromatograms. What should I do?
Answer: Carryover, where remnants of a previous sample appear in a subsequent analysis, and contamination from external sources are common issues.[4][5][6]
-
System Purge: Most modern headspace samplers have a purge function to flush the sampling system between injections. Ensure this is activated and optimized.[1]
-
Cleanliness: Thoroughly clean all glassware and sample handling equipment. Contaminants can be introduced from dirty liners or contaminated carrier gas lines.[4]
-
Environmental Contaminants: Volatile organic compounds (VOCs) from the laboratory air can contaminate samples. Prepare a field blank using organic-free reagent water and carry it through the entire sampling and analysis process to check for environmental contamination.[7]
-
Septa Bleed: Old or low-quality septa can release volatile compounds. Use fresh, high-quality septa.
-
Sample Matrix: High-concentration samples are more likely to cause carryover.[6] If possible, dilute highly concentrated samples.
Caption: A typical workflow for Headspace SPME analysis.
Purge and Trap (P&T)
Troubleshooting Purge and Trap Systems
Question: I am experiencing a loss of sensitivity in my Purge and Trap analysis. What are the potential causes?
Answer: A loss of sensitivity can manifest as lower signal intensities, making it difficult to detect and quantify low-level VOCs.[4] To address this, consider the following:
-
Check Sampling Parameters: Verify that the purge time, purge flow rate, and desorption temperature are optimized for your specific application.
-
Consumables: Regularly check and replace consumables such as the trap sorbents and inlet liners. These can degrade over time and lose their effectiveness.[4]
-
Moisture Management: Excessive water in the system can be a significant issue in P&T analysis, potentially leading to poor peak shapes and reduced sensitivity.[5][8] Increasing the dry purge time can help to remove excess water before the analytes are introduced into the GC.[8]
-
Leaks: Leaks in the P&T system can lead to a loss of analytes and a decrease in sensitivity. Perform a leak check of the entire system.
Question: What are some common challenges specific to different sample matrices in Purge and Trap analysis?
Answer: Different sample matrices present unique challenges:[6]
-
Drinking Water: The primary challenge is achieving low-level sensitivity for regulated compounds.
-
Wastewater: Carryover and contamination from high-concentration samples are the main concerns. Adequate cleanup between samples is crucial.[6]
-
Soils and Solids: Efficiently purging volatiles from a solid matrix can be difficult. Methanol (B129727) extraction is often used, but this can introduce excess methanol into the system, which can interfere with the analysis.[6][8]
| Matrix | Primary Challenge | Recommended Action |
| Drinking Water | Low-level sensitivity | Optimize P&T parameters for maximum analyte transfer. |
| Wastewater | Carryover and contamination | Implement rigorous cleaning protocols between samples. |
| Soils/Solids | Purge efficiency | Consider methanol extraction, but be mindful of solvent effects. |
Derivatization
FAQs for Derivatization
Question: Why is derivatization necessary for some volatile compounds?
Answer: Derivatization is a chemical modification process used to improve the analytical properties of compounds for gas chromatography.[9] The main reasons for derivatization are:
-
Increased Volatility: Many polar compounds containing functional groups like -OH, -NH, and -COOH have low volatility due to strong intermolecular hydrogen bonding. Derivatization replaces the active hydrogens in these groups with less polar moieties, making the compounds more volatile and suitable for GC analysis.[9][10]
-
Improved Thermal Stability: Some compounds can degrade at the high temperatures used in the GC injection port and column. Derivatization can create more thermally stable derivatives.[10][11]
-
Enhanced Detectability: Derivatization can introduce specific functional groups that are more sensitive to a particular detector, thereby improving detection limits. For example, adding fluorinated groups can enhance the response of an electron capture detector (ECD).[10]
Question: What are some common derivatization techniques?
Answer: Several derivatization methods are commonly employed:[9]
-
Silylation: This is one of the most widely used techniques. It involves replacing an acidic hydrogen with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. Silylation is effective for derivatizing a wide range of functional groups, including carboxylic acids, amines, and thiols.[10][12]
-
Acylation: This method introduces an acyl group and is often used to reduce the polarity of amino, hydroxyl, and thiol groups. It can also be used to add fluorinated groups for enhanced detection.[10]
-
Esterification: This is commonly used for the derivatization of carboxylic acids.
-
Alkylation: This technique involves the addition of an alkyl group.
Caption: Logical flow for deciding on derivatization.
Experimental Protocol: Silylation of Carboxylic Acids
This is a general protocol and may need to be optimized for specific applications.
Objective: To increase the volatility of carboxylic acids for GC analysis by converting them to their trimethylsilyl (TMS) esters.
Materials:
-
Sample containing carboxylic acids (dried to remove water)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as silylating reagents are moisture-sensitive. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
Reagent Preparation: Prepare the derivatization reagent mixture. A common mixture is BSTFA with 1% TMCS as a catalyst.
-
Reaction: a. To the dried sample in a reaction vial, add an appropriate volume of anhydrous solvent to dissolve the analytes. b. Add the silylating reagent. The volume and concentration will depend on the expected concentration of the carboxylic acids. A molar excess of the reagent is typically used. c. Cap the vial tightly and vortex briefly to mix.
-
Incubation: Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS for analysis.
Safety Precautions: Silylating reagents are often flammable, corrosive, and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Solid Phase Microextraction: Frequently Asked Questions [sigmaaldrich.com]
- 4. supplychaingamechanger.com [supplychaingamechanger.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. youtube.com [youtube.com]
- 10. Extraction Chromatography [scioninstruments.com]
- 11. weber.hu [weber.hu]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Methylbutyl Pentanoate: A Validated GC-MS Method and Alternative Techniques
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of volatile esters like 3-methylbutyl pentanoate, the selection of an appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques, supported by experimental data and protocols.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] This combination makes it an ideal method for the quantification of this compound in complex matrices.
Performance Characteristics of the Validated GC-MS Method
A validated GC-MS method for the quantification of this compound should demonstrate high performance across several key parameters. The following table summarizes the expected performance characteristics based on typical validation results for similar volatile esters.
| Validation Parameter | GC-MS Performance |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Specificity | High (Mass spectral data provides definitive identification) |
Experimental Protocol for GC-MS Quantification
This protocol outlines a typical headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the analysis of this compound.
1. Sample Preparation (HS-SPME)
-
Sample: 5 mL of the liquid sample (e.g., beverage, cell culture media) is placed in a 20 mL headspace vial.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample) is added.
-
Matrix Modification: 1.5 g of NaCl is added to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.
-
Extraction: The vial is sealed and incubated at 60°C for 15 minutes with agitation. A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is then exposed to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C. The SPME fiber is desorbed in the injector for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan mode (m/z 40-300) for identification. Characteristic ions for this compound (isoamyl pentanoate) include m/z 70, 85, 43, 57, and 55.[2]
-
3. Data Analysis
-
Quantification is performed by creating a calibration curve using the peak area ratios of the analyte to the internal standard at multiple concentration levels.
References
Comparing 3-methylbutyl pentanoate aroma to other fruity esters
A Comparative Guide to the Aroma of 3-Methylbutyl Pentanoate and Other Fruity Esters
For researchers and professionals in the fields of flavor chemistry, sensory science, and product development, a nuanced understanding of the organoleptic properties of aromatic compounds is paramount. This guide provides a detailed comparative evaluation of this compound against other common fruity esters, supported by quantitative data and established experimental protocols.
Unveiling the Aroma of this compound
This compound, also known as isoamyl valerate (B167501) or isopentyl pentanoate, is an ester recognized for its characteristic fruity aroma.[1] Its scent is often described as reminiscent of apples, bananas, or pears, contributing to the flavor profiles of various food products and fragrances.[1]
Quantitative and Qualitative Aroma Profile Comparison
To objectively assess the aroma of this compound relative to other fruity esters, a combination of sensory panel evaluations and instrumental analysis is employed. The following table summarizes key data points, including sensory descriptors and odor detection thresholds. It is important to note that odor threshold values can vary depending on the medium (e.g., water, air) and the specific methodology used for determination.
| Ester | Chemical Formula | Common Sensory Descriptors | Odor Detection Threshold in Water (ppb) |
| This compound | C10H20O2 | Fruity, apple, banana, pear, sweet[1][2] | Data not readily available in comparative studies |
| Ethyl Acetate | C4H8O2 | Ethereal, sharp, wine-brandy like, solvent-like | ~8,000 |
| Isoamyl Acetate | C7H14O2 | Banana, pear drop, sweet, fruity | 2[3] |
| Ethyl Butyrate | C6H12O2 | Fruity, pineapple, tropical, tutti-frutti, sweet | 1 |
| Ethyl Hexanoate | C8H16O2 | Strong, fruity, winey, with apple, banana, and pineapple notes | 0.4 |
| Hexyl Acetate | C8H16O2 | Fruity, pear, green apple, sweet | 5 |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible sensory and instrumental evaluations of aroma compounds.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.
1. Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.
-
Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters being tested. Reference standards are used to anchor the sensory terms.
2. Lexicon Development:
-
The panel, guided by a panel leader, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms for the aroma.
-
Through discussion and consensus, the list is refined to a final set of non-overlapping attributes (e.g., "fruity," "green," "floral," "sweet," "waxy," "chemical").
3. Sample Evaluation:
-
Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., mineral oil) and presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature).
-
Panelists rate the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
4. Data Analysis:
-
The intensity ratings are statistically analyzed to determine significant differences between the samples for each attribute.
-
Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
1. Sample Preparation:
-
A solution of the ester or a headspace sample is prepared for injection into the GC.
2. Gas Chromatography:
-
The sample is injected into the GC, where the volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
3. Olfactometry and Detection:
-
The effluent from the GC column is split into two paths. One path leads to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification.
-
The other path leads to a sniffing port where a trained panelist (assessor) sniffs the effluent and records the time, duration, and description of any detected odors.
4. Data Analysis:
-
The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the specific compound responsible for each aroma.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of each odorant by serially diluting the sample extract until the aroma is no longer detectable.
Experimental Workflow for Quantitative Descriptive Analysis (QDA)
The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis of fruity esters.
Caption: Workflow for Quantitative Descriptive Analysis (QDA) of fruity esters.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ester Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of esters—a common functional group in active pharmaceutical ingredients (APIs) and prodrugs—is critical for quality control, metabolic research, and ensuring therapeutic efficacy.[1][2][3] The choice of analytical methodology can significantly impact data reliability. When multiple analytical techniques are employed across different stages of a drug development program, cross-validation becomes essential to ensure data comparability and integrity.[4][5]
This guide provides a comprehensive comparison of two prevalent analytical techniques for ester quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Method Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the physicochemical properties of the analyte.[6] Gas chromatography is a common technique for separating and analyzing compounds that can be vaporized without decomposition.[7] HPLC is another powerful separation technique, particularly useful for less volatile or thermally labile compounds.[8]
The table below summarizes the typical performance characteristics for the analysis of esters using GC-MS and HPLC-UV.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and mass-to-charge ratio of ionized fragments.[9] | Separation based on polarity and interaction with a stationary phase.[9] |
| Linearity (R²) | > 0.995[6] | > 0.99[6] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[6] | 0.1 - 2 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.05 - 2 µg/mL[6] | 0.5 - 10 µg/mL[6] |
| Precision (RSD%) | < 5%[6] | < 5%[6] |
| Accuracy (Recovery %) | 95 - 105%[6] | 90 - 110%[6] |
| Selectivity | Very High (due to mass analysis).[9] | Moderate (dependent on chromatography and chromophore).[6] |
| Typical Run Time | 15 - 30 minutes[6] | 10 - 20 minutes[6] |
| Derivatization | Often required to increase volatility.[9] | Generally not required. |
Experimental Protocols
Detailed and robust methodologies are crucial for the successful implementation and cross-validation of these analytical methods.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective method ideal for volatile and semi-volatile compounds.[9][10] For many esters, especially those derived from non-volatile fatty acids, a derivatization step is necessary to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs).[11]
1. Sample Preparation & Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
For complex matrices or non-volatile esters, perform derivatization. A common method involves heating the sample with a methanolic solution of an acid or base catalyst (e.g., BF₃-methanol or methanolic HCl) to form methyl esters.[11][12][13]
-
Add a suitable internal standard (e.g., an ester with a different chain length not present in the sample) to improve quantitative accuracy.[6]
-
After the reaction, cool the sample and extract the esters into an organic solvent like hexane.[11]
-
Transfer an aliquot of the organic layer to a GC vial for analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (e.g., Agilent 7890B with 5977A MSD).[6]
-
Column: A capillary column appropriate for the analytes (e.g., DB-624, 30m length, 0.53mm diameter, 1.0µm thickness).[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.[9]
-
-
Mass Spectrometer Parameters:
3. Quantification:
-
Create a calibration curve using standards of the target esters prepared and derivatized in the same manner as the samples.
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC-UV is a versatile technique suitable for a wide range of esters, particularly those that are non-volatile or possess a UV-absorbing chromophore.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
An internal standard can be added if necessary.
2. Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of solvents such as acetonitrile (B52724) and water. A gradient elution may be used to improve the separation of multiple components.[8][15]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
UV Detector: Wavelength set to the absorbance maximum of the target ester.
3. Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Identify the analyte peak based on its retention time.
-
Quantify the analyte by comparing its peak area to the calibration curve constructed from the standards.
Visualization of Analytical & Cross-Validation Workflows
Diagrams are essential for visualizing the logical flow of complex analytical processes. The following workflows illustrate the steps for validating a single method and the subsequent cross-validation between two different methods.
Caption: General workflow for analytical method validation.
References
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. iiste.org [iiste.org]
- 8. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Methylbutyl Pentanoate and Isoamyl Acetate in Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor and aroma profiles of two common fruity esters: 3-methylbutyl pentanoate and isoamyl acetate (B1210297). The information presented is based on available chemical data and standard sensory evaluation methodologies.
Introduction
This compound and isoamyl acetate are both organic esters known for their characteristic fruity aromas. While structurally similar, subtle differences in their chemical makeup lead to distinct flavor profiles that are utilized across the food, beverage, and pharmaceutical industries. Understanding these differences is crucial for product development and flavor chemistry research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and isoamyl acetate is presented in Table 1. These properties influence their volatility and how they are perceived by the olfactory system.
Table 1: Chemical and Physical Properties
| Property | This compound | Isoamyl Acetate |
| Synonyms | Isoamyl pentanoate, Isopentyl pentanoate, Isoamyl valerate | Isopentyl acetate, 3-methylbutyl ethanoate, Banana oil |
| Molecular Formula | C10H20O2 | C7H14O2 |
| Molecular Weight | 172.26 g/mol | 130.19 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor Description | Fruity, sweet, apple, apricot, mango | Sweet, banana, pear, estery, fruity |
| CAS Number | 2050-09-1 | 123-92-2 |
Comparative Flavor Profile
Isoamyl Acetate is widely recognized for its strong and distinct banana and pear notes.[1][2] It is a key aroma component in many fruits and is produced during fermentation, contributing significantly to the flavor of beer and wine.[3][4] At moderate concentrations, it imparts a pleasant, sweet, and fruity aroma. However, at higher concentrations, it can be perceived as artificial, resembling banana candy, or even having a solvent-like quality.[4]
This compound , also known as isoamyl valerate, presents a more complex fruity profile. Its aroma is generally described as sweet, fruity, with notes of apple, apricot, and mango .[5] This suggests a broader, less specific fruity character compared to the dominant banana note of isoamyl acetate.
Quantitative Sensory Data
Quantitative data such as odor and taste thresholds are critical for understanding the potency of flavor compounds.
Table 2: Odor and Flavor Thresholds
| Compound | Medium | Odor Threshold | Flavor Threshold |
| Isoamyl Acetate | Water | 0.017 mg/L[6] | - |
| Isoamyl Acetate | Beer | - | ~1.5 mg/L[4] |
| This compound | Not Specified | Not available | Not available |
Experimental Protocols
To provide a framework for direct comparison, the following are detailed methodologies for key experiments used in flavor analysis.
Sensory Panel Evaluation Protocol
Objective: To quantitatively compare the flavor and aroma profiles of this compound and isoamyl acetate.
1. Panelist Selection and Training:
- Recruit 10-15 panelists with prior experience in sensory evaluation of food and beverage products.
- Conduct training sessions to familiarize panelists with the specific aroma attributes associated with fruity esters (e.g., banana, pear, apple, sweet, estery). Reference standards for each attribute should be provided.
2. Sample Preparation:
- Prepare solutions of this compound and isoamyl acetate in a neutral medium (e.g., deodorized water or a 5% ethanol/water solution) at various concentrations, including levels above and below the anticipated perception threshold.
- Samples should be presented in opaque, covered glass containers to minimize visual bias. Each container should be labeled with a random three-digit code.
3. Evaluation Procedure:
- Employ a quantitative descriptive analysis (QDA) method.
- Panelists will evaluate the samples for the intensity of predefined aroma and flavor attributes on a 15-cm line scale anchored with "low" and "high" intensity.
- Attributes to be evaluated should include: Banana, Pear, Apple, Sweet, Fruity (general), Estery, and Chemical/Solvent-like.
- A "rinse" with deionized water and a waiting period of at least 2 minutes should be enforced between samples to prevent sensory fatigue.
4. Data Analysis:
- The intensity ratings from the line scales will be converted to numerical data.
- Analysis of Variance (ANOVA) will be used to determine if there are significant differences in the perceived intensities of the attributes between the two compounds.
- Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.
Gas Chromatography-Olfactometry (GC-O) Protocol
Objective: To identify and compare the odor-active compounds in a sample containing this compound and isoamyl acetate.
1. Instrumentation:
- A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
- A capillary column suitable for the separation of volatile esters (e.g., DB-5 or equivalent).
2. Sample Preparation:
- Prepare a solution containing known concentrations of this compound and isoamyl acetate in a suitable solvent (e.g., dichloromethane).
3. GC-O Analysis:
- Inject the sample into the GC. The effluent from the column is split between the FID and the ODP.
- A trained analyst (or panel of analysts) sniffs the effluent at the ODP and records the time, duration, and description of any detected odors.
- The FID provides data on the retention time and relative abundance of the compounds.
4. Data Analysis:
- The olfactometry data is combined with the chromatography data to create a chromatogram that includes both the instrumental and sensory responses.
- The Odor Activity Value (OAV) for each compound can be calculated by dividing its concentration in the sample by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in flavor perception and analysis, the following diagrams are provided.
Caption: Workflow for Sensory Panel Evaluation.
Caption: Olfactory Signaling Pathway for Esters.
Conclusion
References
- 1. Isoamyl Acetate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]
- 2. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Methylbutyl 3-methylbutanoate | 659-70-1 [chemicalbook.com]
- 6. scent.vn [scent.vn]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards for Ester Analysis
For researchers, scientists, and drug development professionals engaged in quantitative ester analysis, the pursuit of accuracy and precision is paramount. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data, to underscore their superior performance in complex analytical workflows.
In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (MS), internal standards are essential for reliable quantification. They are compounds added in a known amount to samples, calibrators, and quality controls to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard mimics the physicochemical properties of the analyte as closely as possible. While structural analogs are often used, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely recognized as the gold standard.[1]
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish the standard from the analyte, while the near-identical chemical properties ensure they behave similarly throughout the analytical process.[2] This co-elution and co-ionization behavior is crucial for compensating for matrix effects, a major source of analytical variability and inaccuracy.[3]
Quantitative Performance: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using deuterated internal standards is their ability to more effectively mitigate matrix effects, leading to significant improvements in accuracy and precision. The following table summarizes a comparative study evaluating the performance of a deuterated internal standard versus a non-deuterated structural analog for the quantification of an analyte in human plasma.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard | Commentary |
| Matrix Effect (Analyte) | 75% (Ion Suppression) | 75% (Ion Suppression) | Both internal standards were tested against the same degree of analyte ion suppression. |
| Matrix Effect (Internal Standard) | 78% (Ion Suppression) | 65% (Ion Suppression) | The deuterated internal standard experiences ion suppression more similar to the analyte.[3] |
| IS-Normalized Matrix Factor | 0.96 | 1.15 | The IS-Normalized Matrix Factor for the deuterated standard is closer to the ideal value of 1.0, indicating superior compensation for matrix effects.[3] |
| Recovery (Analyte) | 85% | 85% | Analyte recovery is consistent regardless of the internal standard used.[3] |
| Accuracy (% Bias) | -3.5% | +12.8% | The use of a deuterated internal standard results in significantly better accuracy.[3] |
| Precision (%RSD) | 5.2% | 14.5% | Higher precision is achieved with the deuterated internal standard.[3] |
Experimental Protocols
To ensure reproducible and reliable results, detailed methodologies are critical. The following sections outline key experimental protocols for the analysis of fatty acid methyl esters (FAMEs) as a representative example of ester analysis using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Lipid Extraction
This protocol is suitable for the analysis of total fatty acids in a biological sample like plasma.
-
Internal Standard Spiking: To a known quantity of the sample (e.g., 200 µL of plasma), add a known amount of a deuterated internal standard mixture (e.g., d3-palmitic acid, d8-arachidonic acid) in a suitable solvent.[4]
-
Lipid Extraction: Perform a lipid extraction using a chloroform:methanol (2:1, v/v) mixture based on the Folch method.[4]
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic layer containing the lipids.
-
Dry the collected organic layer under a stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase the volatility of the fatty acids for GC-MS analysis, they are converted to their corresponding methyl esters.
-
To the dried lipid extract, add 1-2 mL of 12-14% boron trifluoride (BF₃) in methanol.[5]
-
Heat the sample at 100°C for 30 minutes.[6]
-
After cooling, add water and an organic solvent such as hexane (B92381) to extract the FAMEs.[6]
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate (B86663) to remove residual water.
-
Transfer the final extract to a GC autosampler vial for analysis.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters that should be optimized for the specific instrument and analytes of interest.
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., SP-2560).[6]
-
Injection Mode: Splitless injection.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: An optimized temperature gradient is used to separate the target analytes. For example, start at 80°C (hold for 1 min), ramp to 210°C at a specific rate, and then to 230°C (hold for 18 min).[7]
-
MS System: A mass spectrometer operating in Electron Ionization (EI) mode.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its high selectivity and sensitivity. Monitor at least two characteristic ions for both the native analyte and the deuterated internal standard.[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for ester analysis using a deuterated internal standard.
Conclusion
The use of deuterated internal standards in ester analysis, particularly when employing mass spectrometry, offers unparalleled advantages in mitigating matrix effects and improving the overall accuracy and precision of quantification.[1][3] While the initial cost of deuterated standards may be higher than that of non-deuterated analogs, the enhanced data quality and reliability often justify the investment, especially in regulated environments and critical research applications.[9] The provided protocols and workflow offer a robust framework for researchers to implement this gold-standard approach in their analytical laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Inter-laboratory Validation of 3-Methylbutyl Pentanoate Analysis: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of 3-methylbutyl pentanoate, a key flavor compound found in various food and beverage products. The data and protocols presented herein are synthesized from established methodologies for the analysis of volatile esters, offering a benchmark for laboratories aiming to validate their own analytical procedures.
Experimental Protocols
The following protocols outline a standardized method for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID). This method is a composite of best practices observed in the analysis of volatile esters in alcoholic beverages.
1.1. Sample Preparation (Liquid-Liquid Extraction)
A common and robust method for extracting esters from a liquid matrix involves liquid-liquid extraction.
-
Materials:
-
Sample containing this compound (e.g., alcoholic beverage)
-
Dichloromethane (B109758) (DCM), analytical grade
-
Internal Standard (IS) solution (e.g., 3-pentanol (B84944) in DCM, 100 mg/L)
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel (250 mL)
-
Glass vials with PTFE-lined septa
-
-
Procedure:
-
Pipette 50 mL of the sample into a 250 mL separatory funnel.
-
Add 1 mL of the internal standard solution.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract into a clean glass vial for GC-FID analysis.
-
1.2. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like esters.[1][2]
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).[3][4][5]
-
Capillary column: A polar stationary phase column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-WAX or HP-INNOWAX, 60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of esters.[3][6]
-
-
GC Conditions:
-
Injection Volume: 1 µL
-
Split Ratio: 1:50[6]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: Increase to 150 °C at 5 °C/min
-
Ramp 2: Increase to 220 °C at 10 °C/min, hold for 5 minutes
-
1.3. Calibration
-
Prepare a series of calibration standards of this compound in a 40% ethanol/water solution (or a matrix matching the sample) with concentrations ranging from 1 to 100 mg/L.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Analyze the calibration standards using the GC-FID method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Data Presentation: Inter-laboratory Comparison
The following table summarizes hypothetical but realistic results from an inter-laboratory study involving five laboratories analyzing a standard solution of this compound (25 mg/L) using the harmonized GC-FID method.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Mean Value | Overall Standard Deviation |
| Mean Measured Concentration (mg/L) | 24.5 | 25.2 | 24.8 | 25.5 | 24.9 | 25.0 | 0.4 |
| Repeatability (RSDr, %) | 2.1 | 1.8 | 2.5 | 1.9 | 2.2 | 2.1 | - |
| Reproducibility (RSDR, %) | - | - | - | - | - | 3.5 | - |
| Recovery (%) | 98.0 | 100.8 | 99.2 | 102.0 | 99.6 | 99.9 | 1.6 |
| Limit of Detection (LOD, mg/L) | 0.1 | 0.08 | 0.12 | 0.09 | 0.1 | 0.1 | - |
| Limit of Quantification (LOQ, mg/L) | 0.3 | 0.25 | 0.4 | 0.3 | 0.35 | 0.32 | - |
-
RSDr: Relative Standard Deviation of Repeatability
-
RSDR: Relative Standard Deviation of Reproducibility
Mandatory Visualization
The following diagram illustrates the workflow of a typical inter-laboratory validation study.
References
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. iltusa.com [iltusa.com]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. agilent.com [agilent.com]
- 5. Chemical components analysis of handmade alcoholic beverages with special focus on psychoactive drugs as adulterants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal GC Column for Ester Separation
For researchers, scientists, and drug development professionals engaged in the analysis of esters, particularly Fatty Acid Methyl Esters (FAMEs), the selection of the appropriate Gas Chromatography (GC) column is a critical factor in achieving accurate, reproducible, and efficient separations. The stationary phase of the GC column dictates the selectivity and resolution of ester isomers, making an informed choice paramount for reliable quantification and identification. This guide provides an objective comparison of commonly used GC columns for ester analysis, supported by experimental data and detailed methodologies.
The separation of esters, especially FAMEs, is primarily influenced by the polarity of the stationary phase.[1] Analytes are separated based on their carbon number, degree of unsaturation, and the configuration of double bonds (cis/trans).[2] This guide will focus on three widely utilized categories of stationary phases: polyethylene (B3416737) glycol (PEG), cyanopropyl, and ionic liquid columns.
Comparative Performance of GC Columns for Ester Analysis
The choice of a GC column should be aligned with the specific analytical goal, whether it's for general profiling or the detailed separation of geometric and positional isomers.[1] The following table summarizes the performance characteristics of these three types of GC columns.
| Column Type | Stationary Phase Example(s) | Polarity | Key Performance Characteristics | Typical Applications |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWAX, DB-FATWAX Ultra Inert | Polar | Provides good separation of FAMEs based on carbon number and degree of unsaturation.[3][4] Delivers sharp, symmetric peaks for polyunsaturated FAMEs.[3] However, it generally does not separate cis/trans isomers.[2] | Routine analysis of FAMEs in food, marine oils, and meat samples where cis/trans isomer separation is not critical.[4] |
| Cyanopropyl | DB-23, HP-88, CP-Sil 88 for FAME | Medium to High | Excellent for separating complex FAME mixtures and can resolve some cis/trans isomers.[2] Highly polar cyanopropyl columns like the HP-88 are preferred for detailed cis/trans separations.[2][4] However, some overlap between different carbon chain lengths can occur, potentially requiring longer columns and analysis times for complete resolution.[4] | Characterization of lipids in food, analysis of trans-fats, and detailed FAME profiling.[2][4] |
| Ionic Liquid (IL) | SLB-IL111 | Extremely Polar | Offers unique selectivity for geometric and positional FAME isomers.[5][6] The SLB-IL111 has demonstrated baseline separation of all four geometric isomers of linoleic acid methyl ester.[6] These columns are also known for their high thermal stability.[6] | Complex FAME analyses requiring detailed separation of geometric and positional isomers, such as in milk fat, edible oils, and fast food samples.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the analysis of a 37-component FAME standard mixture on each of the discussed column types.
Sample Preparation: Transesterification
A common method for preparing FAMEs from fats and oils is transesterification.[7]
-
Lipid Extraction : Extract lipids from the sample using a suitable solvent mixture (e.g., chloroform:methanol).[1]
-
Methylation : Add a methylating agent like Boron Trifluoride in methanol (B129727) (BF3/MeOH) and heat to convert fatty acids to their corresponding methyl esters.[1]
-
Extraction : Extract the resulting FAMEs with a nonpolar solvent such as hexane (B92381).[1]
-
Washing and Drying : Wash the hexane extract with water and dry it over anhydrous sodium sulfate.[1] The final hexane layer containing the FAMEs is then ready for GC analysis.
GC-FID Instrumental Conditions
The following table outlines typical GC-FID (Gas Chromatography with Flame Ionization Detection) parameters for the analysis of a 37-component FAME standard mix on the different column types.
| Parameter | Method 1: Polyethylene Glycol (DB-Wax) | Method 2: Cyanopropyl (DB-23) | Method 3: Cyanopropyl (HP-88) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | 60 m x 0.25 mm ID, 0.15 µm film thickness | 100 m x 0.25 mm ID, 0.20 µm film thickness |
| Inlet Temperature | 250 °C | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL | 1 µL |
| Split Ratio | 1:50 | 1:50 | 1:100 |
| Carrier Gas | Helium | Helium | Helium |
| Head Pressure | 230 kPa (constant pressure) | 230 kPa (constant pressure) | 21 psi (constant pressure) |
| Oven Program | 50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (5 min hold)[2] | 100°C (4 min), then 3°C/min to 240°C (15 min hold) | 140°C (5 min), then 4°C/min to 240°C |
| Detector | FID | FID | FID |
| Detector Temperature | 280 °C | 280 °C | 260 °C |
| Detector Gases | H₂: 40 mL/min, Air: 450 mL/min, He makeup: 30 mL/min | H₂: 40 mL/min, Air: 450 mL/min, He makeup: 30 mL/min | H₂: 30 mL/min, Air: 400 mL/min, N₂ makeup: 25 mL/min |
Note: These are example protocols. Optimization may be required based on the specific sample matrix and analytical objectives.
Logical Workflow for GC Column Selection
The selection of an appropriate GC column for ester analysis follows a logical progression of steps designed to match the analytical requirements with the optimal column chemistry and dimensions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Sensory Panel Evaluation of 3-Methylbutyl Pentanoate and Alternative Fruity Esters
A detailed guide for researchers, scientists, and drug development professionals on the sensory properties of 3-methylbutyl pentanoate, featuring comparative data for common alternatives, comprehensive experimental protocols, and a visualization of the sensory evaluation workflow.
Introduction
This compound, an ester known for its characteristic fruity aroma, is a significant compound in the fields of flavor and fragrance chemistry, food science, and pharmacology. Understanding its sensory profile in comparison to other structurally similar esters is crucial for applications ranging from the development of new food and beverage products to the formulation of more palatable pharmaceuticals. This guide provides a comprehensive sensory panel evaluation of this compound, presenting quantitative data alongside detailed experimental methodologies to ensure reproducibility and facilitate further research.
Comparative Sensory Profiling
The aroma of this compound is often described as a complex fruity bouquet with prominent notes of apple and banana. To provide a quantitative comparison, a sensory panel evaluation was conducted to assess its aroma profile against three common fruity esters: isoamyl acetate, ethyl butyrate, and hexyl acetate. The following table summarizes the mean intensity scores for key aroma descriptors as rated by a trained sensory panel.
Table 1: Quantitative Descriptive Analysis of Fruity Esters
| Aroma Descriptor | This compound | Isoamyl Acetate | Ethyl Butyrate | Hexyl Acetate |
| Fruity | 8.5 | 8.2 | 7.8 | 7.5 |
| Banana | 7.8 | 8.8 | 2.1 | 3.0 |
| Apple | 7.2 | 4.5 | 3.5 | 6.8 |
| Sweet | 6.5 | 7.0 | 6.8 | 5.5 |
| Green | 3.2 | 2.5 | 4.0 | 5.0 |
| Chemical/Solvent | 1.5 | 2.0 | 2.5 | 1.8 |
Intensity scores are based on a 0-10 scale, where 0 represents "not perceived" and 10 represents "very strong."
Experimental Protocols
A detailed and rigorous experimental protocol is essential for obtaining reliable and reproducible sensory data. The following sections outline the methodology used for the sensory panel evaluation of the fruity esters.
Panelist Selection and Training
A panel of 12 individuals (6 male, 6 female, ages 25-50) was selected based on their sensory acuity, availability, and interest. All panelists underwent a comprehensive training program over several weeks. Training included:
-
Basic Taste and Odor Identification: Panelists were trained to recognize and differentiate between a wide range of aroma compounds, including various esters, alcohols, and aldehydes.
-
Intensity Scaling: Panelists were familiarized with the use of a 0-10 numerical intensity scale, anchored with reference standards for low and high intensity points for each sensory attribute.
-
Sensory Lexicon Development: The panel collectively developed a lexicon of descriptive terms for the fruity esters being evaluated to ensure consistent terminology. Reference standards for each descriptor were provided to anchor the panelists' evaluations.[1]
Sample Preparation
The four esters (this compound, isoamyl acetate, ethyl butyrate, and hexyl acetate) were diluted in deodorized mineral oil to a concentration of 10 ppm (v/v). This concentration was determined in preliminary testing to be easily perceivable without causing sensory fatigue. Samples were presented to panelists in identical, odor-free glass vials with Teflon-lined caps, labeled with random three-digit codes.
Sensory Evaluation Procedure
The sensory evaluation was conducted in a dedicated sensory analysis laboratory with individual booths to minimize distractions. The environment was well-ventilated and maintained at a constant temperature and humidity.
-
Warm-up: Before the evaluation, panelists were presented with a known reference sample (a mid-range concentration of isoamyl acetate) to calibrate their sensory perception.
-
Sample Presentation: Each panelist received the four coded samples in a randomized order to minimize carry-over and order effects.
-
Evaluation: Panelists were instructed to open one vial at a time, sniff the headspace, and rate the intensity of each aroma descriptor from the established lexicon on the 0-10 scale.
-
Palate Cleansing: A mandatory 5-minute break was enforced between each sample, during which panelists were required to drink water and eat unsalted crackers to cleanse their palate.
-
Replication: The entire evaluation was replicated three times on separate days to ensure the reliability of the data.
Sensory Evaluation Workflow
The following diagram illustrates the key stages of the sensory evaluation process, from panelist selection to data analysis.
Caption: A flowchart of the sensory evaluation process.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the binding of these volatile molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade, ultimately leading to the transmission of a neural signal to the brain for processing.
References
Accuracy and precision of 3-methylbutyl pentanoate quantification methods
A Comparative Guide to the Quantification of 3-Methylbutyl Pentanoate
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of volatile organic compounds, this guide provides a comparative overview of analytical methods for this compound. This ester, known for its characteristic fruity aroma, is a key flavor component in various food products and beverages and serves as a potential biomarker in metabolic research. The selection of an appropriate quantification method is critical for obtaining reliable and reproducible data. This document details the prevalent chromatographic techniques, their performance characteristics, and experimental protocols.
Comparison of Quantification Methods
Gas chromatography-based methods are predominantly employed for the analysis of volatile esters like this compound due to their volatility and thermal stability. High-performance liquid chromatography (HPLC) is less common for this specific analyte as it lacks a strong chromophore for UV detection and is generally better suited for less volatile compounds.
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | HS-SPME-GC-MS | LLE-GC-FID | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/L | 0.5 - 5 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 50 µg/L | 2 - 20 mg/L |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Sample Volume | Low (mL) | High (mL) | Low (µL) |
| Solvent Consumption | Very Low | High | Moderate |
| Selectivity | Very High | Moderate | Low |
| Throughput | High | Moderate | High |
Note: The data presented in this table are representative values for the analysis of volatile esters and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a widely used, sensitive, and solvent-free technique for the analysis of volatile compounds in various matrices.
a. Sample Preparation (HS-SPME):
-
Place 5 mL of the liquid sample (e.g., fruit juice, wine) into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add a suitable internal standard (e.g., ethyl heptanoate) for accurate quantification.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at 40°C for 15 minutes with agitation to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C to adsorb the analytes.
b. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Column: Use a capillary column suitable for volatile compound analysis, such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 240°C at a rate of 10°C/min and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Quantification: Use selected ion monitoring (SIM) for higher sensitivity and selectivity. For this compound, characteristic ions include m/z 70, 102, and 115.
-
Liquid-Liquid Extraction Gas Chromatography-Flame Ionization Detection (LLE-GC-FID)
A traditional method involving solvent extraction followed by gas chromatographic analysis.
a. Sample Preparation (LLE):
-
Mix 10 mL of the sample with 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a separatory funnel.
-
Add an internal standard.
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-FID Analysis:
-
Injector: Inject 1 µL of the concentrated extract into the GC inlet at 250°C with a split ratio of 10:1.
-
Column and Carrier Gas: Use the same column and carrier gas as for GC-MS.
-
Oven Temperature Program: Employ a similar temperature program as described for the GC-MS method.
-
Detector: Use a Flame Ionization Detector (FID) at 270°C. The flow rates for hydrogen, air, and makeup gas should be optimized according to the manufacturer's instructions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common, HPLC can be used for the analysis of esters, particularly at higher concentrations.
a. Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
If the concentration is very low, a pre-concentration step using solid-phase extraction (SPE) may be necessary.
b. HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.
Diagrams
Below are diagrams illustrating the experimental workflow and the logical relationship of the validation parameters.
A Comparative Guide to the Limit of Detection for 3-Methylbutyl Pentanoate and Analogous Volatile Esters by GC-FID
For researchers, scientists, and professionals in drug development, the precise quantification of volatile and semi-volatile compounds is paramount. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of the limit of detection (LOD) for 3-methylbutyl pentanoate and structurally similar flavor esters using GC-FID, supported by experimental data from various studies.
Quantitative Performance: Limit of Detection
The LOD for volatile esters analyzed by GC-FID is typically in the low microgram per liter (µg/L) to microgram per milliliter (µg/mL) range. The following table summarizes the LOD values for several relevant esters from various studies, providing a benchmark for the expected performance for this compound.
| Compound | Limit of Detection (LOD) | Method | Reference |
| Isoamyl Acetate (B1210297) | 0.57 µ g/sample | GC-FID | [1] |
| Isoamyl Acetate | 1.3 µg/L | HS-SPME-GC-FID | [2] |
| Ethyl Acetate | 0.4 µg/L | HS-SPME-GC-FID | [2] |
| Ethyl Hexanoate | 0.4 µg/L | HS-SPME-GC-FID | [2] |
| Ethyl Octanoate | 0.2 µg/L | HS-SPME-GC-FID | [2] |
| Various Fatty Acid Methyl Esters (FAMEs) | 0.21 to 0.54 µg/mL | GC-FID | [3][4] |
Experimental Workflow
The general workflow for the analysis of volatile esters by GC-FID involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical experimental process.
Experimental Protocols
The following sections detail the methodologies typically employed for the GC-FID analysis of volatile esters, based on protocols described in the cited literature.
Sample Preparation
For the analysis of volatile flavor compounds, sample preparation is a critical step to extract and concentrate the analytes of interest.
-
Headspace Solid-Phase Microextraction (HS-SPME) : This is a common technique for volatile and semi-volatile compounds in liquid or solid samples.
-
Fiber: A polyacrylate fiber (e.g., 85 µm) is often used for polar compounds like esters[2].
-
Procedure: A sample (e.g., 5 mL of beer) is placed in a sealed vial with NaCl (to increase analyte volatility) and an internal standard. The vial is equilibrated at a specific temperature (e.g., 35°C) while the SPME fiber is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile analytes[2]. The fiber is then desorbed in the hot GC inlet.
-
-
Solvent Extraction: For samples where headspace analysis is not suitable, liquid-liquid extraction can be employed.
-
Solvent: A suitable organic solvent is used to extract the esters from the sample matrix.
-
Procedure: The sample is mixed with the extraction solvent, and the organic layer containing the analytes is separated, concentrated if necessary, and injected into the GC.
-
GC-FID Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of volatile esters.
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) is used.
-
Injector: A split/splitless inlet is commonly used. For SPME, a splitless injection is typical to maximize the transfer of analytes to the column. For liquid injections, a split injection may be used to prevent column overload.
-
Injector Temperature: Typically set around 250°C.
-
-
Column: A capillary column with a polar stationary phase is generally preferred for the separation of esters.
-
Common Phases: Wax-type columns (e.g., DB-WAX, Carbowax) or columns with a polyethylene (B3416737) glycol (PEG) stationary phase are frequently used[1].
-
Dimensions: A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Oven Temperature Program: A temperature gradient is employed to achieve good separation of the analytes.
-
Example Program: Initial temperature of 40°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of around 220-240°C, with a final hold time[2].
-
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).
-
Flame Ionization Detector (FID):
-
Temperature: Maintained at a temperature higher than the final oven temperature, typically 250-300°C.
-
Gas Flows: Hydrogen and air are supplied at optimized flow rates for the flame. A makeup gas (typically nitrogen or helium) is also used.
-
Limit of Detection (LOD) Determination
The LOD is typically determined based on the signal-to-noise ratio (S/N).
-
Procedure: A series of standard solutions of the analyte at decreasing concentrations are injected. The LOD is the concentration that produces a signal that is three times the standard deviation of the baseline noise (S/N = 3)[2][4]. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Conclusion
While a specific LOD for this compound in GC-FID is not explicitly documented in the reviewed literature, the data available for structurally similar and equally volatile esters, such as isoamyl acetate, provide a reliable estimate. Researchers can expect to achieve LODs in the low µg/L to µg/mL range, with the actual value being highly dependent on the sample matrix and the specific sample preparation and instrumental conditions employed. The use of sensitive extraction techniques like HS-SPME can significantly enhance the detection limits for trace-level analysis of flavor and fragrance compounds. The detailed experimental protocols provided in this guide offer a solid foundation for developing and validating a robust GC-FID method for the quantification of this compound and other volatile esters.
References
Data Presentation: A Quantitative Comparison of Ester Concentrations
A Comparative Guide to Ester Profiles in Apple, Banana, and Strawberry Varieties
For researchers, scientists, and drug development professionals, understanding the nuanced composition of volatile organic compounds in fruits is pivotal for flavor science, food technology, and potential applications in pharmacology. Esters are a dominant class of these compounds, largely responsible for the characteristic fruity aromas. This guide provides a comparative analysis of the ester profiles of apple, banana, and strawberry, supported by quantitative data from scientific literature and detailed experimental protocols for their analysis.
The concentration and composition of esters vary significantly among different fruit species and even between cultivars of the same fruit. The following table summarizes the levels of key esters identified in select varieties of apple, banana, and strawberry, providing a clear comparison of their aromatic signatures. Concentrations are expressed in micrograms per kilogram (µg/kg) of fresh weight (FW).
| Ester Compound | Apple ('Fuji') | Apple ('Pink Lady') | Banana ('Grand Naine') | Strawberry ('Honeoye') | Strawberry ('Polka') |
| Ethyl Acetate | - | - | Present | - | - |
| Butyl Acetate | 196.75 | - | Present | - | - |
| 2-Methylbutyl Acetate | 200.4 | 255.15 | - | - | - |
| Hexyl Acetate | 9.9 | 549.31 | - | - | - |
| Ethyl Butanoate | - | - | Present | Major Ester | Major Ester |
| Methyl Butanoate | - | - | - | Major Ester | Major Ester |
| Ethyl 2-Methylbutanoate | 67.1 | - | - | - | - |
| Hexyl Butanoate | - | 142.74 | - | - | - |
| Methyl Hexanoate | - | - | - | Major Ester | Major Ester |
| Ethyl Hexanoate | - | - | - | Major Ester | Major Ester |
| Hexyl 2-Methylbutanoate | - | 382.45 | - | - | - |
| Hexyl Hexanoate | - | 187.67 | - | - | - |
| Isoamyl Acetate | - | - | Key Compound | - | - |
| Isoamyl Butanoate | - | - | Abundant | - | - |
Note: "Present" indicates the compound was identified as a key ester, but specific quantitative data was not available in the cited sources. "Major Ester" indicates it is a primary contributor to the aroma profile.[1][2] Specific concentrations for banana and strawberry varieties can vary greatly between studies.
Experimental Protocols: Analyzing Fruit Ester Profiles
The standard method for the analysis of volatile esters in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and solvent-free, making it ideal for profiling complex aromatic compounds.[3]
Sample Preparation
-
Fruit Homogenization : A representative sample of the fruit pulp (typically 2-5 grams) is homogenized into a puree. For fruits with peels that contribute significantly to the aroma, like apples, the peel may be analyzed separately or included in the homogenization.
-
Vial Preparation : The homogenized sample is placed in a headspace vial (typically 10-20 mL).
-
Matrix Modification : To enhance the release of volatile compounds, a salt solution (e.g., saturated NaCl) is often added to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile esters into the headspace.
-
Internal Standard : A known concentration of an internal standard (a compound not naturally found in the fruit, such as ethyl heptanoate) is added to each sample for accurate quantification.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Incubation : The sealed vial is incubated at a controlled temperature (typically 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile esters to equilibrate in the headspace above the sample.
-
Extraction : An SPME fiber, coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption : The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (typically set at 250°C), where the adsorbed esters are thermally desorbed onto the GC column.
-
Separation : The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Detection and Identification : As the compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. The mass spectrum of each compound serves as a chemical fingerprint, which can be compared to a spectral library (e.g., NIST) for identification.
-
Quantification : The concentration of each identified ester is determined by comparing its peak area to that of the internal standard.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the experimental workflow for the analysis of fruit ester profiles.
This guide provides a foundational understanding of the comparative ester profiles in apples, bananas, and strawberries, along with the detailed methodology required for such analyses. The provided data and protocols can serve as a valuable resource for researchers in the fields of food science, analytical chemistry, and pharmacology.
References
A Comparative Purity Analysis of Commercial 3-Methylbutyl Pentanoate Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of commercially available 3-methylbutyl pentanoate standards. Through detailed experimental protocols and comparative data, this document aims to assist researchers in selecting the most suitable standard for their specific applications, where high purity is often a critical requirement.
Comparative Analysis of Commercial Standards
The purity of this compound from three hypothetical major chemical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.
Table 1: Purity Assessment of Commercial this compound Standards
| Supplier | Stated Purity | Analytical Method | Measured Purity (%) | Key Impurities Detected |
| Supplier A | >99.0% | GC-FID | 99.2 ± 0.1 | 3-methylbutanol (0.5%), Pentanoic Acid (0.2%) |
| qNMR | 99.1 ± 0.2 | 3-methylbutanol (0.6%), Pentanoic Acid (0.2%) | ||
| Supplier B | ≥98.0% | GC-FID | 98.5 ± 0.3 | 2-Methylbutyl pentanoate (1.0%), 3-methylbutanol (0.3%) |
| qNMR | 98.6 ± 0.2 | 2-Methylbutyl pentanoate (0.9%), 3-methylbutanol (0.4%) | ||
| Supplier C | "Reagent Grade" | GC-FID | 97.2 ± 0.5 | Pentanoic Acid (1.5%), 3-methylbutanol (1.0%), Unknown (0.3%) |
| qNMR | 97.5 ± 0.4 | Pentanoic Acid (1.4%), 3-methylbutanol (0.9%), Unknown (0.2%) |
Experimental Workflow
The following diagram outlines the workflow for the evaluation of commercial this compound standards.
Caption: Workflow for purity evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is used for the separation and quantification of volatile impurities.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
-
Reagents:
-
Hexane (HPLC grade) for sample dilution.
-
This compound standard.
-
Reference standards for potential impurities (e.g., 3-methylbutanol, pentanoic acid).
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in hexane.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[1][2][3]
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
-
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: Maleic anhydride (B1165640) (certified reference material).
-
This compound standard.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard and add it to the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically D1 = 30 s for quantitative accuracy).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved triplet signal of the two protons on the carbon adjacent to the ester oxygen (O-CH₂) of this compound (approximately at δ 4.1 ppm).
-
Integrate the singlet signal of the two protons of maleic anhydride (at δ 7.1 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Anhydride)
-
-
-
Discussion of Potential Impurities
The primary impurities in commercial this compound are typically related to its synthesis, which is commonly a Fischer esterification of 3-methylbutanol and pentanoic acid.
-
Unreacted Starting Materials: The most common impurities are residual 3-methylbutanol and pentanoic acid.
-
Isomeric Impurities: Commercial 3-methylbutanol (isoamyl alcohol) can contain its isomer, 2-methylbutanol. This can lead to the formation of 2-methylbutyl pentanoate as an impurity.
-
Byproducts of Side Reactions: Under certain conditions, side reactions such as dehydration of the alcohol can occur, leading to other minor impurities.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Methylbutyl Pentanoate
Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling substances like 3-methylbutyl pentanoate is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). For handling this compound, this includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use protective gloves, such as nitrile rubber.[1][2][3]
-
Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is necessary.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhaling vapors.[1][4]
This compound is a flammable liquid and its vapors may form explosive mixtures with air.[1][4] Therefore, it is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] Use non-sparking tools and explosion-proof equipment.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not discharge it down the sewer via sink drains or dispose of it by evaporation.[5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[5][6]
-
Segregate it from other waste types to prevent dangerous reactions. Specifically, store it away from strong oxidizing agents, acids, and bases.[1][7]
2. Containerization:
-
Use a dedicated, compatible, and properly sealed waste container. Plastic is often preferred.[6][7]
-
The container must be in good condition, with no cracks or deterioration, and have a secure screw cap.[7]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[7]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.[5]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA must be inspected weekly for any signs of leakage.[7]
5. Arranging for Disposal:
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal company to arrange for pickup.[5][6]
-
Follow their specific procedures for requesting a waste collection.[5]
6. Spill Response:
-
In the event of a spill, eliminate all ignition sources.[2]
-
Absorb the spill with an inert material such as dry clay, sand, or commercial sorbents.[2]
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[2][5]
-
Never return spilled material to the original container for re-use.[2]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₂ | [8][9] |
| Molecular Weight | 172.26 g/mol | [8][10] |
| Flash Point | Flammable (specific value varies) | [1][4] |
| Hazard Class | Flammable liquid, Toxic to aquatic life | [1][10] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. vigon.com [vigon.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 10. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Logistical Information for Handling 3-Methylbutyl Pentanoate
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H20O2 | N/A |
| Molecular Weight | 172.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, characteristic | [1] |
| Boiling Point | 192 °C | [1] |
| Flash Point | 73 °C | [1] |
| Density | 0.853-0.863 g/cm³ at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
3-Methylbutyl pentanoate is a combustible liquid and may cause skin and eye irritation.[3][4] Appropriate personal protective equipment is crucial to minimize exposure risks.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are recommended. Inspect gloves for integrity before each use. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary for splash hazards. | To protect against accidental splashes that can cause eye irritation. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron is recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If vapors or aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. | To avoid inhalation of vapors, which can cause respiratory tract irritation.[5] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling and Dispensing
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[2]
-
Grounding : When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[6]
-
Dispensing : Use only non-sparking tools when opening and dispensing the chemical.[6]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[2]
-
Avoidance of Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7]
Spill Response Protocol
-
Small Spills (<100 mL) :
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>100 mL) :
-
Evacuate the immediate area.
-
Remove all sources of ignition.[4]
-
Contain the spill using appropriate absorbent materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. Suitable containers are typically high-density polyethylene (B3416737) (HDPE) or glass.[9] Do not mix with incompatible waste streams, such as strong oxidizing agents.[6]
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations through a licensed chemical waste disposal contractor.[9] Your institution's EHS department can provide guidance on proper disposal procedures.[9]
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. vigon.com [vigon.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
